molecular formula C5H5ClN2O2 B1587473 6-Chloro-1-methyluracil CAS No. 31737-09-4

6-Chloro-1-methyluracil

货号: B1587473
CAS 编号: 31737-09-4
分子量: 160.56 g/mol
InChI 键: AOSGEKKSRYJBGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1-methyluracil is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-chloro-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSGEKKSRYJBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185626
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31737-09-4
Record name Uracil, 6-chloro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 6-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 6-Chloro-1-methyluracil (CAS 31737-09-4). In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally similar analogues to construct a reliable spectroscopic profile. It is designed for researchers, chemists, and drug development professionals who require a robust framework for the structural elucidation and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, hypothetical acquisition protocols, and the scientific rationale behind the expected data.

Introduction and Structural Framework

This compound is a substituted pyrimidine derivative. As with many halogenated nucleobase analogues, it holds potential as a building block in medicinal chemistry and synthetic organic chemistry. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, making a thorough understanding of its spectroscopic characteristics essential.

This guide moves beyond a simple listing of data. It aims to provide the user with the causal logic behind the spectroscopic data—explaining why a proton resonates at a specific chemical shift or why a particular fragmentation pattern is dominant in the mass spectrum. This approach ensures that the guide is not merely a reference but a practical tool for interpretation and experimental design.

Molecular Structure

The foundational step in any spectroscopic analysis is to understand the molecule's structure. This compound consists of a uracil ring system substituted with a chlorine atom at the C6 position and a methyl group at the N1 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate a simple yet informative set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the N-methyl group, the vinyl proton at C5, and the N-H proton at the N3 position.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
1~ 3.3 - 3.5Singlet (s)3HN1-CH₃The methyl group on N1 is deshielded by the adjacent C2 carbonyl and C6 carbon. Its chemical shift is expected to be slightly downfield compared to a standard N-methyl group due to the pyrimidine ring's electronic nature.
2~ 6.0 - 6.2Singlet (s)1HC5-HThis vinyl proton is on a carbon situated between two carbonyl-bearing carbons (in the parent uracil). The presence of the electron-withdrawing chlorine at C6 will further deshield this proton, shifting it downfield. In 6-chlorouracil, this proton appears around 5.66 ppm[1]; methylation at N1 should have a minor deshielding effect.
3~ 11.0 - 12.5Broad Singlet (br s)1HN3-HThe amide proton at N3 is characteristically found far downfield due to deshielding from the adjacent carbonyl groups and its acidic nature. This signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
1~ 30 - 35N1-CH₃A typical range for an N-methyl carbon.
2~ 100 - 105C5The C5 carbon is shielded relative to the other sp² carbons of the ring. In 6-chlorouracil, this carbon appears around 101 ppm. The N1-methylation is not expected to alter this value significantly.
3~ 150 - 152C2The C2 carbon is a typical amide/urethane carbonyl carbon. Its chemical shift is influenced by the two adjacent nitrogen atoms.
4~ 155 - 158C6The direct attachment of the electronegative chlorine atom causes a strong downfield shift for the C6 carbon.
5~ 160 - 163C4The C4 carbonyl carbon is also in a typical amide environment, generally appearing slightly downfield from the C2 carbonyl.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring NMR data for a novel sample of this compound would be as follows:

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds. Crucially, it allows for the observation of exchangeable protons like the N3-H, which would be lost in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous assignment.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl groups and the double bonds within the ring.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3100 - 3200MediumN-H StretchAmide (N3-H)The N-H stretching vibration in amides typically appears in this region. Hydrogen bonding in the solid state can broaden this peak.
2950 - 3050Weak-MediumC-H StretchN-CH₃ & C5-HAliphatic and vinylic C-H stretches.
1700 - 1740StrongC=O StretchC2=O CarbonylThe C2 carbonyl is part of a cyclic ureide system. Its frequency is high due to ring strain and electronic effects.
1650 - 1690StrongC=O StretchC4=O CarbonylThe C4 carbonyl is conjugated with the C5=C6 double bond, which typically lowers its stretching frequency compared to an unconjugated carbonyl. This results in two distinct, strong C=O bands.
1620 - 1650MediumC=C StretchC5=C6 AlkeneStretching of the endocyclic carbon-carbon double bond.
750 - 800Medium-StrongC-Cl StretchC6-ClThe carbon-chlorine stretching vibration falls within the fingerprint region and provides evidence for the halogen's presence.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal sample preparation.

    • Causality: ATR-FTIR is preferred over traditional KBr pellets as it avoids potential moisture contamination and provides excellent sample-to-sample reproducibility.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural features.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic signature of chlorine.

m/z ValueIonRationale and Interpretation
160 / 162[M]⁺˙ Molecular Ion Peak: The most critical signal. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks with a ~3:1 intensity ratio, separated by 2 m/z units. This is a definitive indicator of a single chlorine atom in the molecule. The peak at m/z 160 corresponds to the molecule containing ³⁵Cl, and m/z 162 corresponds to the ³⁷Cl isotopologue.
125[M - Cl]⁺Loss of a chlorine radical from the molecular ion. This fragment helps confirm the presence and location of the chlorine atom.
132 / 134[M - CO]⁺˙Loss of a neutral carbon monoxide molecule from the C2 or C4 position. This is a common fragmentation pathway for uracil derivatives. The 3:1 chlorine isotope pattern would be retained in this fragment.
97[M - Cl - CO]⁺Subsequent loss of CO after the initial loss of Cl.

Visualization of Predicted Fragmentation

M [C₅H₅³⁵ClN₂O₂]⁺˙ m/z = 160 M_Cl [M - Cl]⁺ m/z = 125 M->M_Cl - Cl• M_CO [M - CO]⁺˙ m/z = 132/134 M->M_CO - CO M2 [C₅H₅³⁷ClN₂O₂]⁺˙ m/z = 162 M_Cl_CO [M - Cl - CO]⁺ m/z = 97 M_Cl->M_Cl_CO - CO

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

    • Causality: Direct infusion provides a steady stream of sample, allowing for signal averaging and accurate mass measurement.

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is a suitable soft ionization technique.

    • Causality: ESI is ideal for polar molecules like uracil derivatives. It typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight. For fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) can be performed on the isolated [M+H]⁺ ion. Alternatively, Electron Impact (EI) ionization could be used, which would induce more direct fragmentation as predicted above.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is highly recommended.

    • Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of the elemental formula of the molecular ion and its fragments, providing an additional layer of confirmation that distinguishes this compound (C₅H₅ClN₂O₂) from other isobaric species.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500. If fragmentation is desired, perform a product ion scan on the isolated molecular ion (m/z 160 or 161 for [M+H]⁺).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide outlines the expected "spectroscopic fingerprint" based on established chemical principles and comparative data. The key identifiers are: a ¹H NMR spectrum with three singlets for the N-CH₃, C5-H, and N3-H protons; a ¹³C NMR spectrum showing five distinct carbon signals; a strong and complex IR absorption pattern between 1620-1740 cm⁻¹ corresponding to the two carbonyls and C=C bond; and a mass spectrum defined by the characteristic 3:1 isotopic pattern of the molecular ion at m/z 160/162. By following the detailed protocols and understanding the underlying rationale, researchers can effectively validate the identity and purity of this important chemical entity.

References

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

6-Chloro-1-methyluracil is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. The solid-state properties of active pharmaceutical ingredients (APIs), particularly their crystal structure and polymorphism, are critical determinants of their bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the anticipated crystal structure of this compound and a detailed framework for the investigation of its polymorphic landscape. While a definitive public record of the crystal structure and polymorphic forms of this compound is not currently available, this document synthesizes data from closely related analogues to predict its structural characteristics. Furthermore, it offers a robust, field-proven experimental workflow for the synthesis, crystallization, and comprehensive characterization of this compound, empowering researchers to elucidate its solid-state chemistry.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid form of an API dictates its dissolution rate, solubility, and stability, all of which have a direct impact on its clinical efficacy and shelf-life. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different internal arrangements, can lead to significant variations in these properties. The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's development timeline and regulatory approval.

Therefore, a thorough understanding and control of the crystal structure and polymorphic behavior of an API is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development. This guide focuses on this compound, a molecule of interest for which a detailed public solid-state characterization is lacking. By leveraging established principles of crystal engineering and providing a detailed experimental roadmap, we aim to equip researchers with the necessary tools to comprehensively investigate this compound.

Predicted Crystal Structure and Supramolecular Synthons of this compound

In the absence of a published crystal structure for this compound, we can infer its likely structural features by examining its constitutional isomers and parent compounds, such as 6-chloro-3-methyluracil and 6-methyluracil.

Molecular Conformation

The uracil ring is a planar heterocyclic system. The methyl group at the N1 position and the chloro group at the C6 position are expected to lie in or close to the plane of the uracil ring. The primary conformational flexibility would involve the orientation of the methyl group's hydrogen atoms.

Hydrogen Bonding and Crystal Packing

The hydrogen bonding capabilities of this compound are reduced compared to uracil or 6-chlorouracil due to the methylation at the N1 position, which removes a hydrogen bond donor. The remaining N3-H group is a potent hydrogen bond donor, while the two carbonyl oxygens (O2 and O4) are effective acceptors.

It is highly probable that the dominant supramolecular synthon will be the formation of centrosymmetric dimers through N3-H···O4 hydrogen bonds. This is a common and robust interaction motif observed in many uracil derivatives. These dimers can then pack in various ways, influenced by weaker C-H···O and potential C-H···Cl interactions, as well as π-π stacking of the uracil rings. The presence and nature of these weaker interactions are often the deciding factors in the formation of different polymorphs.

The Potential for Polymorphism in this compound

The phenomenon of polymorphism is widespread among organic molecules, particularly those with the capacity for hydrogen bonding and aromatic stacking interactions. The extensive polymorphic behavior of the closely related 6-methyluracil, for which at least four polymorphic forms have been identified, strongly suggests that this compound is also likely to exhibit polymorphism.[1][2][3]

Different polymorphs would arise from variations in the packing of the hydrogen-bonded dimers or the formation of alternative hydrogen-bonding motifs (e.g., catemers). The interplay between the strong N-H···O hydrogen bonds and the weaker, but structurally significant, van der Waals and electrostatic interactions will dictate the thermodynamic landscape of the crystalline forms.

Experimental Workflow for Polymorph Screening and Crystal Structure Determination

The following sections provide a detailed, self-validating experimental protocol for researchers to systematically investigate the solid-state chemistry of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor followed by chlorination. While patents often describe syntheses for the 3-methyl isomer, a logical adaptation for the 1-methyl isomer is presented below. This protocol is based on established pyrimidine syntheses.[4][5]

Step 1: Synthesis of 1-Methylbarbituric Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylurea and an equimolar amount of a malonic ester (e.g., diethyl malonate) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide, to catalyze the condensation reaction.

  • Heat the mixture to reflux for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-methylbarbituric acid.

  • Filter the solid product, wash with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Step 2: Chlorination of 1-Methylbarbituric Acid

  • In a well-ventilated fume hood, suspend the dried 1-methylbarbituric acid in a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Gently heat the mixture to reflux. The reaction is typically complete within a few hours.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

  • The crude this compound will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) before proceeding with polymorphic screening.

Polymorph Screening: A Multi-faceted Approach

The goal of a polymorph screen is to generate as many crystalline forms as possible by varying crystallization conditions.

Experimental Protocol for Polymorph Screening:

  • Solvent Selection: Prepare saturated solutions of purified this compound in a diverse range of solvents (at least 20) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Allow the saturated solutions to evaporate slowly at different temperatures (e.g., ambient, 4°C, and 40°C).

    • Cooling Crystallization: Cool hot, saturated solutions at different rates (slow cooling, crash cooling).

    • Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

    • Slurrying: Stir a suspension of the compound in various solvents for an extended period (days to weeks) to facilitate conversion to the most stable form at that temperature.

    • Grinding: Mechanically stress the solid material, both neat and with small amounts of solvent (liquid-assisted grinding).

    • Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals.

  • Solid-Phase Characterization: Each solid sample obtained from the screening process must be analyzed to determine if a new crystalline form has been produced. The primary characterization techniques are:

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and the relative thermodynamic stability of polymorphs.

    • Thermogravimetric Analysis (TGA): TGA is used to determine if a crystalline form is a solvate or a hydrate.

    • Spectroscopy (FTIR and Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in molecular conformation and intermolecular interactions.[1][6][7][8][9]

    • Microscopy: Visual examination of the crystals can reveal different habits (shapes), which can be indicative of different polymorphs.

Diagram of the Polymorph Screening Workflow:

PolymorphScreening cluster_synthesis Synthesis & Purification cluster_screening Polymorph Generation cluster_characterization Characterization & Analysis cluster_outcome Results Synthesis Synthesis of This compound Purification Recrystallization Synthesis->Purification Solvents Diverse Solvents Purification->Solvents Techniques Crystallization Methods (Evaporation, Cooling, etc.) Solvents->Techniques Solids Solid Samples Techniques->Solids PXRD Powder X-ray Diffraction (PXRD) Solids->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy FTIR / Raman Spectroscopy TGA->Spectroscopy Polymorphs Identified Polymorphs Spectroscopy->Polymorphs Structure Single Crystal for Structure Determination Polymorphs->Structure

Caption: Workflow for Polymorph Screening and Identification.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Elucidation

Once different polymorphs have been identified by PXRD, the next critical step is to grow single crystals of each form that are suitable for SCXRD analysis. This will provide the definitive three-dimensional structure.

Experimental Protocol for Single Crystal Growth:

  • Method Selection: Slow evaporation and slow cooling are the most common methods for growing high-quality single crystals.

  • Solvent System: Use the solvent systems from the polymorph screen that yielded the desired crystalline form.

  • Optimization: Systematically vary parameters such as concentration, temperature, and the rate of solvent evaporation or cooling to optimize crystal size and quality.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding.

Data Presentation and Interpretation

Crystallographic Data

The results from a successful SCXRD experiment should be presented in a standardized format. The following table illustrates the type of data that would be generated, using the known structure of the related 6-chloro-3-methyluracil as a representative example.

ParameterExpected Data for a Polymorph of this compound (Illustrative)
Chemical FormulaC₅H₅ClN₂O₂
Formula Weight160.56 g/mol
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
a (Å)~4-6
b (Å)~15-17
c (Å)~8-10
α (°)90
β (°)~90-95
γ (°)90
Volume (ų)~600-700
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.6-1.8
Hydrogen Bonding MotifsN3-H···O4 dimers

Note: The unit cell parameters are hypothetical and serve as an illustration of the data that would be obtained.

Thermal Analysis

The thermal behavior of each polymorph should be characterized by DSC and TGA. A hypothetical DSC thermogram might show a sharp endothermic peak corresponding to the melting of a specific polymorph. If one polymorph converts to another upon heating, this would be observed as an exothermic event followed by the melting endotherm of the higher-melting form.

Diagram of Polymorphic Relationships:

Polymorphism Form_I Polymorph I (Metastable) Form_II Polymorph II (Stable) Form_I->Form_II Heat or Slurry Melt Melt Form_I->Melt Melting (Tm1) Form_II->Melt Melting (Tm2) Solution Solution Solution->Form_I Fast Crystallization Solution->Form_II Slow Crystallization

Caption: Thermodynamic Relationships Between Hypothetical Polymorphs.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of this compound. While definitive experimental data for this specific compound is not yet in the public domain, the principles of crystal engineering and the study of analogous compounds provide a strong basis for predicting its behavior. The detailed experimental workflows presented herein offer a clear path for researchers to undertake a thorough solid-state characterization.

It is strongly recommended that a comprehensive polymorph screen, as outlined in this guide, be performed early in the development of any drug candidate containing this compound. The identification and characterization of all accessible crystalline forms, and the selection of the most stable polymorph for development, is a critical step in ensuring the safety, efficacy, and quality of the final drug product.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Chloro-1-methyluracil for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Decoding Molecular Behavior for Therapeutic Innovation

In the landscape of modern drug discovery and development, understanding the intrinsic properties of a molecule at the quantum level is no longer a purely academic exercise; it is a critical component of rational drug design. Molecules like 6-Chloro-1-methyluracil, a substituted pyrimidine, are of significant interest due to their structural similarity to nucleobases, suggesting potential applications as anticancer or antiviral agents. The introduction of a chlorine atom and a methyl group to the uracil scaffold dramatically alters its electronic landscape, reactivity, and intermolecular interaction potential. This guide provides a comprehensive, in-depth technical framework for researchers, computational chemists, and drug development professionals on performing and interpreting quantum chemical calculations for this compound. We will move beyond a simple recitation of steps to explain the why behind the how, ensuring a robust and defensible computational analysis.

I. The Quantum Mechanical Lens: Choosing the Right Tools for the Task

The journey into the quantum realm of this compound begins with the selection of appropriate theoretical methods. The goal is to achieve a balance between computational cost and accuracy, a decision that hinges on the specific properties being investigated. For a molecule of this nature, Density Functional Theory (DFT) stands out as the workhorse method, offering a remarkable compromise between accuracy and computational expense for many molecular systems of interest in organic and medicinal chemistry.[1][2][3]

A. The Power of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Unlike wavefunction-based methods that deal with the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[1] This simplification is computationally advantageous, allowing for the study of larger and more complex molecules.

For our analysis of this compound, the B3LYP hybrid functional is a well-established and highly recommended choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination often leads to a more accurate description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[4]

B. The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals.[5][6][7][8][9] The choice of basis set directly impacts the accuracy of the calculation. A larger basis set provides a more flexible description of the electron distribution but at a higher computational cost.

For this compound, a Pople-style basis set, specifically 6-311++G(d,p) , is recommended for a high-quality, publication-ready analysis. Let's dissect this nomenclature to understand its significance:

  • 6-311 : This indicates a triple-zeta split-valence basis set. It uses one set of functions for the core electrons and three sets for the valence electrons, providing a more accurate description of the valence region where chemical bonding occurs.

  • ++G : The double plus signs signify the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the electron density far from the nucleus, which is important for anions, excited states, and molecules with lone pairs, all of which are relevant to this compound.

  • (d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

This choice of B3LYP/6-311++G(d,p) provides a robust theoretical model chemistry for obtaining reliable results for the properties of interest.

II. The Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results. The popular and powerful Gaussian software package is recommended for these calculations.[10][11][12][13][14]

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

Step-by-Step Methodology:

  • Construct the Initial Structure: Using a molecular modeling program such as GaussView, build the 3D structure of this compound. Ensure correct atom types and connectivity. The initial geometry does not need to be perfect, as the optimization algorithm will refine it.

  • Prepare the Gaussian Input File: Create an input file (.gjf or .com) with the following keywords in the route section:

    • #p: Requests "punch" output, which can be useful for visualization.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory and basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

  • Define the Molecule Specification: Below the route section, provide a title for the calculation, followed by the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state). Then, list the atomic coordinates in either Cartesian or Z-matrix format.

  • Execute the Calculation: Submit the input file to the Gaussian program.

  • Analyze the Output:

    • Convergence: Verify that the geometry optimization has converged successfully. Look for the message "Optimization completed" in the output file.

    • Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output). The presence of imaginary frequencies indicates a saddle point (a transition state), and the initial geometry should be perturbed along the mode of the imaginary frequency and the optimization re-run.

III. Interpreting the Quantum Chemical Data: A Deeper Dive into Molecular Properties

With a validated, optimized structure, we can now extract a wealth of information about the electronic and reactive properties of this compound.

A. Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography if available, serving as a primary validation of the chosen computational method.

Table 1: Key Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C6-Cl[Simulated Data]
N1-C2[Simulated Data]
C4=O[Simulated Data]
C5=C6[Simulated Data]
**Bond Angles (°) **C5-C6-Cl[Simulated Data]
C2-N1-C6[Simulated Data]
N1-C2-N3[Simulated Data]

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

B. Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be invaluable for interpreting experimental spectra, aiding in the identification and characterization of the compound. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend).

C. Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.[15] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.[15]

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

PropertyCalculated Value (eV)
HOMO Energy [Simulated Data]
LUMO Energy [Simulated Data]
HOMO-LUMO Gap (ΔE) [Simulated Data]
Ionization Potential (I ≈ -E_HOMO) [Simulated Data]
Electron Affinity (A ≈ -E_LUMO) [Simulated Data]

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

D. Molecular Electrostatic Potential (MEP) Map: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[16][17][18][19][20][21] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

The MEP surface is color-coded to represent the electrostatic potential:

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the carbonyl oxygen atoms).

  • Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., around the hydrogen atoms attached to nitrogen).

  • Green/Yellow: Regions of intermediate electrostatic potential.

Caption: Interpretation of the color scheme in a Molecular Electrostatic Potential (MEP) map.

IV. Conclusion: From Quantum Insights to Drug Development Strategy

The quantum chemical calculations detailed in this guide provide a robust and multifaceted understanding of this compound. The optimized geometry serves as a reliable 3D model for further studies, such as molecular docking simulations. The analysis of frontier molecular orbitals and the MEP map provides critical insights into the molecule's reactivity and potential interaction sites with biological targets. This information can guide the design of new analogues with improved activity, selectivity, or pharmacokinetic properties. By integrating these computational insights into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Thermal Landscape of Pharmaceutical Intermediates

In the realm of drug development and manufacturing, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and quality. Uncontrolled thermal events can lead to degradation, the formation of potentially toxic impurities, and a loss of therapeutic effect. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 6-Chloro-1-methyluracil, a key heterocyclic building block in organic synthesis and medicinal chemistry.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of why specific analytical approaches are chosen and how the resulting data can be interpreted to ensure the safe handling and processing of this and similar molecules. We will delve into the theoretical underpinnings of thermal analysis, present detailed experimental protocols, and propose a logical framework for understanding the decomposition of this compound, even in the absence of extensive published data on this specific molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental physicochemical properties is the logical starting point for any thermal stability investigation.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂--INVALID-LINK--[1]
Molecular Weight 160.56 g/mol --INVALID-LINK--[1]
CAS Number 31737-09-4--INVALID-LINK--[1]
Melting Point 186 °CChemBK[2]
Predicted pKa 8.36 ± 0.40ChemBK[2]
Appearance White to off-white crystalline solid (typical for related compounds)N/A

The Methodological Cornerstone: Advanced Thermal Analysis Techniques

To rigorously assess the thermal stability of a compound like this compound, a suite of thermoanalytical techniques is employed. Each provides a unique piece of the puzzle, and when used in concert, they offer a holistic view of the material's behavior under thermal stress.[3][4][5] The primary workhorses in this field are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[4][5] This provides critical information on decomposition temperatures, the presence of residual solvents or water, and the overall degradation profile.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions, and for quantifying the enthalpy changes associated with these processes.[4][6]

Hyphenated Techniques: Identifying the Unknowns

While TGA tells us when a sample loses mass, it doesn't identify the volatile products of decomposition. For this, we turn to hyphenated techniques, which couple the TGA instrument to a gas analysis system.

  • TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of individual decomposition products.[7]

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies the functional groups present in the evolved gases, offering clues to their chemical structure.[7]

The following diagram illustrates a comprehensive workflow for the thermal analysis of a pharmaceutical intermediate like this compound.

Thermal_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Decomposition Product Identification cluster_2 Kinetic & Mechanistic Analysis Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Melting Point & Phase Transitions TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Onset of Decomposition TGA_MS TGA-Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify Molecular Weights of Evolved Gases TGA_FTIR TGA-Fourier Transform IR (TGA-FTIR) TGA->TGA_FTIR Identify Functional Groups of Evolved Gases Kinetic_Analysis Kinetic Analysis (e.g., Kissinger Method) TGA->Kinetic_Analysis Mechanism_Proposal Propose Decomposition Mechanism TGA_MS->Mechanism_Proposal TGA_FTIR->Mechanism_Proposal Kinetic_Analysis->Mechanism_Proposal

Caption: Workflow for the comprehensive thermal analysis of this compound.

Thermal Behavior of this compound: A Data-Driven Discussion

Comparative Thermal Data

CompoundMelting PointNotes
This compound 186 °C[2]The N-methylation significantly lowers the melting point compared to the unmethylated analog, likely due to a disruption in the crystal lattice packing and intermolecular hydrogen bonding.
6-Chlorouracil >280 °C (decomposes)[4]The high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the N-H protons. Decomposition occurs at or near the melting temperature.

Based on this comparison, it is reasonable to hypothesize that this compound will exhibit a sharp endothermic peak corresponding to its melting point at approximately 186 °C in a DSC thermogram. The onset of decomposition, as observed by TGA, is expected to occur at temperatures above its melting point. The absence of the N-H proton in this compound may influence its decomposition pathway compared to 6-chlorouracil.

Proposed Decomposition Pathway of this compound

In the absence of experimental data from hyphenated techniques, a hypothetical decomposition pathway can be proposed based on the chemical structure of this compound and known degradation mechanisms of similar organic molecules.

The molecule possesses several potential points of thermal instability:

  • The C-Cl bond at the 6-position.

  • The N-CH₃ bond at the 1-position.

  • The pyrimidine ring itself.

A likely initial step in the thermal decomposition is the homolytic cleavage of the C-Cl bond, which is often the weakest point in chlorinated organic compounds. This would generate a uracil-based radical and a chlorine radical. Subsequent fragmentation of the pyrimidine ring could lead to the evolution of smaller molecules.

Decomposition_Pathway Start This compound Step1 Initial Thermal Stress (Heat) Start->Step1 Input Intermediate Radical Intermediates (Uracil Radical + Cl Radical) Step1->Intermediate Homolytic Cleavage of C-Cl Bond Products Decomposition Products (e.g., HCl, CO, HCN, methyl isocyanate) Intermediate->Products Ring Fragmentation & Rearrangement

Caption: A plausible high-level decomposition pathway for this compound.

Potential decomposition products could include:

  • Hydrogen chloride (HCl): Formed by the abstraction of a hydrogen atom by the chlorine radical.

  • Carbon monoxide (CO) and Carbon dioxide (CO₂): From the breakdown of the carbonyl groups in the uracil ring.

  • Hydrogen cyanide (HCN) and other nitriles: Resulting from the fragmentation of the nitrogen-containing heterocyclic ring.

  • Methyl isocyanate (CH₃NCO): A potential product from the fragmentation involving the N-methyl group.

The definitive identification of these products would require TGA-MS or Pyrolysis-GC-MS analysis.

Experimental Protocols for a Comprehensive Thermal Analysis

The following protocols outline the steps for a thorough investigation of the thermal stability and decomposition of this compound.

Protocol for TGA-DSC Analysis

Objective: To determine the thermal stability, decomposition profile, and thermal transitions of this compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for acquiring both mass loss and heat flow data from a single sample under identical conditions.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen (or another inert gas) at a flow rate of 50 mL/min. An experiment in an oxidative atmosphere (air) should also be conducted for comparison.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the temperatures at which 5%, 10%, and 50% mass loss occurs.

    • From the DSC curve, identify the melting endotherm and any other thermal events. Integrate the melting peak to determine the enthalpy of fusion.

Protocol for Kinetic Analysis using the Kissinger Method

Objective: To determine the activation energy (Ea) of the primary decomposition step.

Procedure:

  • Perform a series of TGA experiments as described in Protocol 5.1, but at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • For each heating rate (β), determine the peak temperature of the decomposition step (Tₚ) from the derivative thermogravimetric (DTG) curve.

  • Plot ln(β/Tₚ²) versus 1/Tₚ.

  • The activation energy (Ea) can be calculated from the slope of the resulting straight line (Slope = -Ea/R, where R is the gas constant).

Causality behind the Kissinger Method: The Kissinger method is a model-free isoconversional method, meaning it does not require prior knowledge of the reaction mechanism. It is based on the principle that the peak reaction rate occurs at a specific conversion, and the temperature at which this peak occurs shifts with the heating rate. This shift is mathematically related to the activation energy of the process.

Protocol for Evolved Gas Analysis by TGA-MS

Objective: To identify the chemical nature of the volatile products generated during decomposition.

Procedure:

  • Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line.

  • Run a TGA experiment as described in Protocol 5.1.

  • Simultaneously, acquire mass spectra of the evolved gases as a function of temperature.

  • Correlate the mass loss events observed in the TGA curve with the appearance of specific mass-to-charge ratios in the MS data to identify the decomposition products.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While direct experimental data for this specific compound is limited, a robust analytical strategy has been presented. By employing a combination of TGA, DSC, and hyphenated techniques, and by applying kinetic analysis methods, a complete thermal profile can be established.

The proposed decomposition pathway serves as a working hypothesis that can be refined with empirical data from evolved gas analysis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to ensure the safe handling, processing, and storage of this compound in a research and development setting. Future work should focus on obtaining this experimental data to validate the hypotheses presented in this guide.

References

Tautomerism in 6-Chloro-1-methyluracil Derivatives: A Guide to Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Uracil and its derivatives are cornerstone structures in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides an in-depth technical exploration of tautomerism in 6-chloro-1-methyluracil, a key intermediate and structural motif in drug development. We will dissect the theoretical underpinnings of its lactam-lactim equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preference for biological function and drug design. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

The Principle of Tautomerism in Uracil Scaffolds

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton.[3] In the context of uracil and its derivatives, the most significant equilibrium is the lactam-lactim tautomerism , a reversible chemical reaction involving the interconversion of a cyclic amide (the lactam form) and a cyclic imidic acid (the lactim form).[4]

  • Lactam (Diketo) Form: This is the canonical, and typically most stable, form of uracil. It features two carbonyl (C=O) groups and two N-H protons within the pyrimidine ring. This is the form predominantly recognized in biological systems like RNA.[5][6][7]

  • Lactim (Enol) Form: This "rare" tautomer arises from the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen, resulting in a hydroxyl (-OH) group and a carbon-nitrogen double bond (C=N).[8][9]

The existence of different tautomers is not a mere chemical curiosity; it is a critical factor in molecular recognition. The lactam and lactim forms have different hydrogen bond donor-acceptor patterns, which can lead to mismatched base pairing during nucleic acid replication, a potential mechanism for mutagenesis.[3][10][11] For drug development, the dominant tautomer determines how a molecule will fit into a receptor's binding pocket, making a thorough understanding of this equilibrium essential.

The focus of this guide, this compound, possesses substituents that modulate the electronic landscape of the pyrimidine ring, thereby influencing this delicate equilibrium.

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a combination of intrinsic structural features and extrinsic environmental factors.

Intrinsic Factor: Substituent Effects

The electronic properties of substituents on the uracil ring play a pivotal role.

  • 1-Methyl Group: The methyl group at the N1 position fixes one site, preventing tautomerization involving the N1-H proton. This simplifies the system compared to unsubstituted uracil.

  • 6-Chloro Group: The chlorine atom at the C6 position is electron-withdrawing. This inductive effect can increase the acidity of the remaining N3-H proton, potentially influencing the ease of proton transfer. Studies on substituted uracils have shown that electron-withdrawing groups can affect tautomeric preferences, although the diketo form generally remains the most stable.[12][13][14]

Extrinsic Factors: The Role of the Environment
  • Solvent Polarity: The solvent environment has a profound impact. Polar solvents, particularly those capable of hydrogen bonding like water or methanol, tend to stabilize the more polar diketo (lactam) tautomer.[12][14][15] In contrast, non-polar solvents may relatively favor the less polar lactim form. This is a critical consideration in drug design, as a compound's tautomeric state in an aqueous physiological environment might differ from that in the less polar interior of a protein's active site.

  • Temperature: The tautomeric equilibrium is temperature-dependent. As temperature changes, the relative populations of the tautomers can shift based on the thermodynamics of the interconversion.[16]

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required to unambiguously characterize the tautomeric forms of this compound derivatives. No single technique provides a complete picture; rather, the convergence of data from several methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating tautomeric structures in solution. By observing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, one can directly infer the bonding arrangement.

Expert Insight: The key diagnostic signal in ¹H NMR is the presence or absence of distinct N-H and O-H protons. In the lactam form, a signal for the N3-H proton is expected. In the lactim form, this signal would be absent, and a new signal for an O-H proton would appear. Deuterium exchange (adding D₂O) can be used to confirm these assignments, as both N-H and O-H protons will exchange with deuterium, causing their signals to disappear.

Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve 2-5 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Rationale: DMSO-d₆ is a good choice as it is polar and can solubilize both tautomers, and its residual water peak does not typically obscure the N-H region.

  • Acquisition: Acquire a standard ¹H NMR spectrum at a suitable field strength (e.g., 400 MHz or higher for better resolution).

  • N-H/O-H Identification: Identify potential N-H proton signals, which are often broad and appear downfield (typically >10 ppm for uracil N-H protons).[17]

  • Deuterium Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Rationale: The disappearance of a peak after D₂O addition confirms it as an exchangeable proton (N-H or O-H).

  • Data Analysis: Compare the spectra before and after D₂O addition. The presence of a persistent, exchangeable N-H peak and the absence of an O-H peak is strong evidence for the predominance of the lactam form.

Nucleus Lactam (Diketo) Form Lactim (Enol) Form Rationale for Difference
N3-H Proton Present (e.g., 11-12 ppm, broad)[17]AbsentProton has migrated to an oxygen atom.
O-H Proton AbsentPresent (variable, 5-10 ppm)Formation of the hydroxyl group.
C5-H Proton ~5.7-6.0 ppm[17]Shifted due to altered ring electronicsChanges in ring conjugation affect shielding.
C4 Carbon Carbonyl (C=O) ~163 ppm[18]Olefinic (C-OH) ~155-160 ppmChange from sp² carbonyl to sp² enol carbon.
C6 Carbon Olefinic (C-Cl) ~150-155 ppm[18]Shifted due to altered ring electronicsChanges in ring conjugation affect shielding.

Table 1: Predicted NMR Chemical Shifts for Tautomeric Forms.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the presence of specific functional groups, making it ideal for distinguishing between the carbonyl group of the lactam and the hydroxyl group of the lactim.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for solution studies, use an appropriate IR-transparent solvent and cell. Rationale: The KBr pellet method provides a solid-state spectrum, which is useful for characterizing the dominant form in the crystalline state.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for key vibrational bands. Strong, sharp peaks in the 1650-1750 cm⁻¹ region are characteristic of C=O stretching vibrations, indicating the lactam form.[17] The disappearance or significant weakening of these bands, coupled with the appearance of a broad O-H stretch (~3200-3500 cm⁻¹) and a C=N stretch (~1600-1650 cm⁻¹), would signal the presence of the lactim tautomer.

Vibrational Mode Lactam (Diketo) Form (cm⁻¹) Lactim (Enol) Form (cm⁻¹)
N-H Stretch 3000 - 3200 (broad)Absent
O-H Stretch Absent3200 - 3500 (broad)
C=O Stretch 1650 - 1750 (strong, sharp)[17]Weak or Absent
C=C / C=N Stretch ~1600 - 1650~1600 - 1650

Table 2: Characteristic IR Frequencies for Tautomer Identification.

UV-Visible Spectroscopy

The electronic transitions within the conjugated π-system of the uracil ring are sensitive to tautomerization. Each tautomer has a unique conjugated system and will therefore exhibit a different maximum wavelength of absorption (λ_max).

Expert Insight: This technique is particularly powerful for studying solvent effects. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can observe shifts in λ_max that correlate with a shift in the tautomeric equilibrium. The diketo form of uracil typically has a λ_max around 260 nm.[19] Significant shifts from this value may indicate the presence of other tautomeric species.[10][20]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like ethanol or acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions (e.g., 10-50 µM) in different solvents of interest (e.g., hexane, chloroform, ethanol, water). Rationale: The solvent series should span a wide range of polarities to maximize the chance of observing a shift in equilibrium.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the λ_max for each solvent. A significant shift in λ_max across the solvent series suggests that the solvent is influencing the tautomeric equilibrium.

Computational Modeling: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. They provide a theoretical framework to predict the relative stabilities of tautomers and to help interpret experimental spectra.[5][7]

Expert Insight: The primary output of a computational study is the relative energy (ΔE) or Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium. By using a solvation model like the Polarizable Continuum Model (PCM), these calculations can be performed "in solution" to simulate the effect of different solvents, providing results that are directly comparable to experimental data.[12][14][15]

Computational_Workflow start Define Tautomer Structures (Lactam, Lactim) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min energy_calc Calculate Relative Energies (ΔE, ΔG) verify_min->energy_calc If minimum solvation Incorporate Solvent Effects (e.g., PCM Model) energy_calc->solvation results Predict Tautomer Stability & Population solvation->results

Caption: A typical workflow for the computational analysis of tautomerism.

Protocol: High-Level Computational Workflow

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d,p) basis set). This finds the lowest energy conformation for each structure.[5]

  • Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

  • Energy Calculation: Compute the single-point energies, including zero-point vibrational energy corrections, to determine the relative stabilities of the tautomers in the gas phase.

  • Solvation Modeling: Repeat the energy calculations using a solvation model (e.g., PCM) to predict the relative stabilities in different solvents.[12]

  • Analysis: Compare the calculated relative energies. The tautomer with the lowest Gibbs free energy (ΔG) is predicted to be the most abundant under the specified conditions.

Uracil Derivative System Method Relative Energy (Lactim vs. Lactam) Conclusion
Unsubstituted Uracil (Gas Phase)B3LYP/6-31++G +12 kcal/mol[21]Diketo form is highly favored.
5-NO₂ Uracil (Gas Phase)B97-D3/aug-cc-pVDZ+5.4 kcal/mol (for dienol)[12]Diketo form is favored, but stabilization of enol is observed.
Unsubstituted Uracil (Water)MP2/6-31++G+10.87 kcal/mol[21]Diketo form remains strongly favored in water.

Table 3: Example Relative Energies of Uracil Tautomers from Computational Studies.

Implications for Drug Discovery and Development

The tautomeric state of a molecule is a critical determinant of its biological activity. A molecule that exists as a lactam may have a completely different binding affinity and mode of action than its lactim counterpart.

  • Receptor Binding: The hydrogen bonding pattern is fundamental to ligand-receptor interactions. The lactam form of this compound presents a hydrogen bond donor (N3-H) and an acceptor (C4=O). The C4-lactim form, however, presents a hydrogen bond donor (C4-OH) and an acceptor at N3. This seemingly small change can be the difference between a potent drug and an inactive compound.

  • Pharmacokinetics: Tautomerism can influence a molecule's physicochemical properties, such as its lipophilicity (logP) and pKa. These properties, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Strategy: 6-chloro- and 6-chloromethyl-uracil derivatives are valuable intermediates for synthesizing more complex molecules, including thymidine phosphorylase inhibitors used in cancer therapy.[22][23] Understanding their reactivity, which is tied to their tautomeric form, is crucial for designing efficient synthetic routes.

Conclusion

The tautomerism of this compound, while complex, is a solvable puzzle. Through a synergistic application of high-resolution analytical techniques—primarily NMR, IR, and UV-Vis spectroscopy—and corroborative computational modeling, a clear picture of its structural preferences can be established. The evidence overwhelmingly suggests that, like most uracil derivatives, the diketo (lactam) form is the most stable and predominant species in most environments.[5][7][24][25] However, the influence of substituents and the local environment must always be considered, as even a small population of a minor tautomer can have significant biological consequences. For scientists in drug discovery, a rigorous characterization of tautomerism is not an academic exercise but a foundational step in the rational design of effective and specific therapeutic agents.

References

A Technical Guide to Evaluating the Biological Activities of Novel 6-Chloro-1-methyluracil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine analogs represent a cornerstone of modern chemotherapy, with compounds like 5-Fluorouracil (5-FU) being integral to treatment regimens for various solid tumors.[1][2] This guide outlines a strategic framework for the synthesis and biological evaluation of novel analogs derived from the 6-chloro-1-methyluracil scaffold. This scaffold is a versatile starting point for creating diverse chemical entities with the potential for significant therapeutic activity.[3] We present detailed, field-proven protocols for assessing anticancer, antiviral, and antimicrobial activities, grounded in established methodologies. The narrative emphasizes the causal logic behind experimental design, data interpretation, and the elucidation of potential mechanisms of action, providing researchers and drug development professionals with a comprehensive roadmap for advancing novel pyrimidine analogs from bench to potential clinical significance.

Introduction: The Strategic Imperative for Novel Pyrimidine Analogs

The Centrality of Uracil in Cellular Proliferation

Uracil is a fundamental pyrimidine base, essential for the synthesis of RNA and, through its methylated derivative thymine, DNA.[4] Rapidly proliferating cells, such as cancer cells or virus-infected cells, have a high demand for nucleotides to sustain the replication of their genetic material. This metabolic dependency makes the pyrimidine biosynthesis pathway a highly attractive target for therapeutic intervention.[4][5] By introducing analogs that mimic natural nucleobases, it is possible to disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis.[6][7]

The Legacy of 5-Fluorouracil and the Quest for Superior Analogs

The clinical success of 5-Fluorouracil (5-FU), which primarily acts by inhibiting thymidylate synthase (TS), validates the therapeutic potential of uracil analogs.[2][8] However, its efficacy is often limited by significant toxicity and the development of drug resistance.[2][9] This clinical reality drives the search for novel analogs with improved pharmacological profiles, including greater selectivity for cancer cells, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[9][10]

Rationale for the this compound Scaffold

The this compound structure serves as an excellent starting point for chemical diversification. The chlorine atom at the C6 position is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups.[3][11] The methyl group at the N1 position can influence solubility and interactions with molecular targets. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize for desired biological effects.[9]

Postulated Biological Activities & Mechanistic Hypotheses

Based on the known activities of related pyrimidine derivatives, novel this compound analogs are hypothesized to possess one or more of the following biological activities:

  • Anticancer Activity: By analogy to 5-FU, these compounds may act as inhibitors of key enzymes in nucleotide synthesis, such as thymidylate synthase (TS), leading to the depletion of deoxythymidine monophosphate (dTMP) required for DNA replication and repair.[2][4][12] This disruption is expected to induce cell cycle arrest and apoptosis preferentially in rapidly dividing cancer cells.[7][13]

  • Antiviral Activity: Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for replication, including its nucleotide pool.[14][15][16] Pyrimidine analogs can be mistakenly incorporated into the viral genome by viral polymerases, acting as chain terminators or causing lethal mutations.[17] This mechanism is particularly relevant for DNA viruses and retroviruses.

  • Antimicrobial Activity: The pyrimidine biosynthesis pathway is also essential for bacteria and fungi. Novel analogs could potentially inhibit microbial-specific enzymes involved in this pathway, offering a targeted approach with potential for selective toxicity against pathogens.[9][11]

A Strategic Framework for Biological Evaluation

A phased approach is critical for the efficient evaluation of a new library of chemical compounds. This ensures that resources are focused on the most promising candidates. The workflow is designed to move from broad, high-throughput screening to more detailed, mechanism-focused investigations.

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Phased workflow for evaluating novel uracil analogs.

Phase 1 Protocols: Primary In Vitro Screening

The initial phase involves broad screening to identify any significant biological activity across the anticancer, antimicrobial, and antiviral domains.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.[19][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[22] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[20][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle of the Assay: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[23][24] This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[23][24]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

  • Compound Dilution: In a 96-well plate, perform twofold serial dilutions of the test compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range is 0.125 to 128 µg/mL.[26]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[23] Add 50 µL of this inoculum to the wells containing 50 µL of the diluted compound, for a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).[23][25]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[23][24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[23][25] The growth control must show distinct turbidity for the test to be valid.[23]

Protocol: Antiviral Screening (Plaque Reduction Assay)

Principle of the Assay: The plaque reduction assay is a functional assay that quantifies the ability of a compound to inhibit viral infection and replication.[27][28] Infectious virus particles create localized zones of cell death, or plaques, in a confluent monolayer of host cells.[27] An effective antiviral agent will reduce the number of plaques formed in a dose-dependent manner.[27] This allows for the calculation of an EC₅₀ (the concentration that reduces plaque formation by 50%).[27][29]

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 12-well plates one day prior to the experiment.[27]

  • Virus-Compound Incubation: Prepare serial dilutions of the test compounds. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with 0.2 mL of the virus-compound mixture.[30] Allow the virus to adsorb to the cells for 90 minutes.[30]

  • Overlay: After adsorption, aspirate the inoculum and add 1.5 mL of an overlay medium (e.g., a mixture of culture medium and 0.4% agarose) containing the corresponding concentration of the test compound.[30] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[29]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-7 days, depending on the virus).[27][30]

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.8% crystal violet.[30] Plaques will appear as clear, unstained zones against a purple background of viable cells.[28]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Phase 2: Mechanism of Action (MoA) Elucidation

For prioritized hits from Phase 1, the next crucial step is to understand how they work.

Investigating Anticancer MoA: Thymidylate Synthase Inhibition

Given the structural similarity to 5-FU, a primary hypothesis is the inhibition of thymidylate synthase (TS). TS catalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA synthesis.[4][8]

graph "TS_Inhibition_Pathway" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Hypothesized inhibition of Thymidylate Synthase.

An in vitro TS enzyme inhibition assay can directly test this hypothesis. This typically involves incubating purified human TS enzyme with its substrates (dUMP and a folate cofactor) and the test compound. The rate of dTMP production is measured (often spectrophotometrically) and compared to controls to determine the compound's inhibitory activity (IC₅₀).[31] A potent inhibition of TS in this cell-free system would provide strong evidence for this mechanism of action.[12]

Data Presentation

All quantitative data from these assays should be summarized in clear, structured tables for easy comparison of potency and selectivity across the analog series.

Table 1: Example Data Summary for a Series of Analogs

Compound ID Anticancer IC₅₀ (MCF-7, µM) Antimicrobial MIC (E. coli, µg/mL) Antiviral EC₅₀ (HSV-1, µM) Cytotoxicity CC₅₀ (Vero, µM) Selectivity Index (SI = CC₅₀/EC₅₀)
Uracil-001 5.2 >128 10.5 >100 >9.5
Uracil-002 1.8 64 25.1 >100 >4.0
Uracil-003 78.4 8 >50 >100 N/A

| 5-FU (Ref.) | 3.5 | N/A | N/A | N/A | N/A |

Note: The Selectivity Index (SI) is a critical parameter in antiviral drug discovery, indicating how many times more toxic the compound is to the virus than to the host cell.

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the preliminary biological evaluation of novel this compound analogs. By systematically applying these validated protocols, researchers can efficiently identify lead compounds with promising anticancer, antiviral, or antimicrobial activity. Positive results from this initial screening and MoA investigation would warrant progression to more advanced studies, including cell cycle analysis, apoptosis assays, and ultimately, evaluation in preclinical animal models to assess in vivo efficacy and safety. The iterative process of testing, analyzing SAR, and synthesizing next-generation analogs based on these findings will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Topic: Exploring the Chemical Space of 6-Chloro-1-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 6-Chloro-1-methyluracil emerges as a particularly valuable building block, prized for its versatile reactivity and its role as a key intermediate in the synthesis of high-value pharmaceuticals.[1][2] The strategic placement of a chloro group at the 6-position transforms the uracil ring into a reactive platform for nucleophilic substitution, enabling the systematic exploration of chemical space to generate diverse molecular architectures. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and pharmacological significance of this compound derivatives. We will delve into validated synthetic protocols, explore the structure-activity relationships (SAR) that govern their biological effects, and present a forward-looking view on the untapped potential of this powerful scaffold in modern drug discovery.

The this compound Core: Physicochemical Profile

This compound (CAS: 31737-09-4) is a white to off-white crystalline powder.[2] Its structure, featuring a pyrimidine-2,4-dione core with a methyl group at the N1 position and a chlorine atom at the C6 position, is fundamental to its utility. The electron-withdrawing nature of the chlorine atom and the adjacent carbonyl groups makes the C6 position highly susceptible to nucleophilic attack, a feature that is central to its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₅ClN₂O₂[3]
Molar Mass160.56 g/mol [4]
Melting Point186 °C[4]
pKa8.36 ± 0.40 (Predicted)[4]
IUPAC Name6-chloro-1-methylpyrimidine-2,4-dione[3]

Synthesis of the Core Scaffold

The industrial viability of any chemical intermediate hinges on an efficient and scalable synthetic route. For this compound, a robust and environmentally conscious method involves a two-step process starting from dimethyl malonate and N-methylurea.[5] This approach avoids harsh reagents and minimizes byproducts, making it suitable for large-scale production.[5]

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial method.[5]

Step 1: Synthesis of 1-Methylbarbituric Acid

  • Under an inert atmosphere, prepare a solution of sodium methoxide in methanol.

  • To this solution, add N-methylurea followed by the dropwise addition of dimethyl malonate.

  • Heat the mixture to reflux and maintain for 4-6 hours to drive the cyclization reaction.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, precipitating the 1-methylbarbituric acid.

  • Filter the solid, wash with cold water, and dry under vacuum. The typical yield is around 89% with a purity of >98%.[5]

Step 2: Chlorination to this compound

  • In a reaction vessel, create a slurry of the dried 1-methylbarbituric acid in phosphorus oxychloride (POCl₃).

  • Cool the mixture to approximately 20°C and slowly add a controlled amount of water dropwise. The mass ratio of water to 1-methylbarbituric acid should be approximately 1:5.[5]

  • Slowly heat the mixture to 70°C and stir at this temperature for 2-3 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cool the reaction mixture back to 20°C and carefully quench by the slow addition of water, causing the product to precipitate.

  • Filter the resulting solid, wash thoroughly with water to remove residual acid, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Dimethyl Malonate C Sodium Methoxide Methanol A->C B N-Methylurea B->C D 1-Methylbarbituric Acid C->D Reflux, then HCl E 1-Methylbarbituric Acid D->E Purification & Drying F POCl₃, H₂O (cat.) E->F G This compound F->G Heat (70°C)

Caption: Synthesis workflow for this compound.

Navigating the Chemical Space: Reactivity and Derivatization

The C6-chloro substituent is the key to unlocking the chemical space of this scaffold. It acts as an excellent leaving group in nucleophilic aromatic substitution (SⁿAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries.

Core Reaction: Nucleophilic Aromatic Substitution (SⁿAr)

The primary mode of derivatization is the reaction with various nucleophiles, including amines, thiols, and alcohols. This reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the HCl byproduct. The choice of nucleophile directly dictates the properties of the resulting derivative, enabling fine-tuning for specific biological targets.

Experimental Protocol 2: General Procedure for SⁿAr at the C6 Position
  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature depends on the nucleophilicity of the incoming group.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted-1-methyluracil derivative.

Diversification of the Scaffold

The SⁿAr reaction provides access to a vast chemical space. By varying the nucleophile, researchers can systematically modify the scaffold to probe interactions with biological targets.

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products 6-Substituted Derivatives Core This compound Amine_Product 6-Amino Derivatives Core->Amine_Product + R-NH₂ Thiol_Product 6-Thioether Derivatives Core->Thiol_Product + R-SH Alcohol_Product 6-Ether Derivatives Core->Alcohol_Product + R-OH Amine Amines (R-NH₂) e.g., Anilines, Alkylamines Thiol Thiols (R-SH) e.g., Thiophenols Alcohol Alcohols (R-OH) e.g., Phenols

Caption: Diversification of the this compound scaffold via SⁿAr.

Pharmacological Significance & Structure-Activity Relationships

Derivatives of the uracil core are prevalent in medicine. The this compound scaffold serves as a critical starting point for several classes of bioactive compounds.

a) DPP-4 Inhibitors for Type 2 Diabetes

One of the most significant applications of this intermediate is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Trelagliptin.[1] These drugs are essential for managing type 2 diabetes. The pyrimidinedione core, derived from this compound, provides a stable and synthetically accessible framework for constructing the complex molecular architecture required for potent and selective DPP-4 inhibition.[1][2]

b) Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Research into 6-methyluracil derivatives has identified them as highly potent, bifunctional inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[6][7] These molecules are designed to span the active site gorge of the enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS).[7] This dual-binding mechanism not only enhances cholinergic neurotransmission but may also prevent AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's pathology.[6][8]

Structure-activity relationship studies have shown that modifying the side chains attached to the uracil nitrogen atoms significantly impacts potency. For instance, the length and nature of ω-(substituted benzylethylamino)alkyl chains are critical for optimizing interactions within the AChE gorge.[7]

G cluster_enzyme AChE Gorge ACh Acetylcholine (ACh) CAS Catalytic Site (CAS) ACh->CAS Synapse Synaptic Cleft AChE AChE Enzyme Hydrolysis ACh Hydrolysis CAS->Hydrolysis PAS Peripheral Site (PAS) Amyloid β-Amyloid Aggregation PAS->Amyloid Inhibitor 6-Methyluracil Derivative Inhibitor->CAS Blocks Inhibitor->PAS Blocks Plaques Plaque Formation Amyloid->Plaques

References

Methodological & Application

Strategic C-C Bond Formation: High-Efficiency Suzuki Coupling of 6-Chloro-1-methyluracil for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Uracil and its derivatives are cornerstone scaffolds in medicinal chemistry and drug discovery. The pyrimidine ring system is a fundamental component of nucleic acids, and its analogues have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2] Specifically, substitution at the C6 position of the uracil ring has been shown to yield compounds with significant biological activities, such as the inhibition of key enzymes like thymidine phosphorylase, which is implicated in angiogenesis.[3][4][5] The synthesis of these 6-substituted uracils is therefore of paramount importance for the development of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[6] However, the application of this reaction to electron-rich heterocyclic chlorides, such as 6-chloro-1-methyluracil, presents a significant challenge due to the difficulty of the initial oxidative addition step.[8][9] This application note provides a detailed guide to overcoming these challenges, presenting an in-depth analysis of the reaction mechanism, key parameter optimization, and a robust, field-proven protocol for the successful Suzuki coupling of this compound with various (hetero)arylboronic acids and their derivatives.

The Catalytic Cycle: A Mechanistic Overview

The success of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] Understanding this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for chloro-heterocycles and necessitates the use of highly active catalyst systems.[10] This step forms a Pd(II) complex.

  • Transmetalation : Before this step can occur, the organoboron reagent (e.g., a boronic acid) must be activated by a base to form a more nucleophilic boronate species.[7][11] This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond in the product, 6-substituted-1-methyluracil, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd [L_nPd(II)(Uracil-6-yl)(Cl)] (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition + this compound Trans [L_nPd(II)(Uracil-6-yl)(R)] (Diorganopalladium Intermediate) OxAdd->Trans Transmetalation + [R-B(OH)_3]^− Trans->Pd0 Reductive Elimination Product 6-R-1-methyluracil (Product) Trans->Product Product Formation BoronicAcid R-B(OH)_2 Boronate [R-B(OH)_3]^− (Boronate Complex) BoronicAcid->Boronate + Base (e.g., OH^−) caption Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Reaction Optimization

The low reactivity of heteroaryl chlorides necessitates careful selection of the catalyst system, base, and solvent to achieve high yields.

  • Catalyst Selection : Standard catalysts like Pd(PPh₃)₄ may yield poor results.[13] Modern catalyst systems employing electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are essential.[8][9][14] These ligands promote the challenging oxidative addition step and stabilize the catalytic species. Using air-stable palladium(II) precatalysts, such as XPhos Pd G2, simplifies reaction setup and provides highly active Pd(0) species in situ.[9]

  • Choice of Base : The base plays a critical role in activating the boronic acid.[11] While common bases like K₂CO₃ can be effective, stronger bases such as Cs₂CO₃ or K₃PO₄ are often superior for challenging couplings, leading to faster reactions and higher yields.[13][15][16] The choice can be substrate-dependent, and screening is recommended.

  • Solvent System : Aprotic polar solvents such as 1,4-dioxane, DMF, and toluene are commonly employed.[13][16] Biphasic systems, particularly those incorporating water (e.g., Dioxane/H₂O or Toluene/H₂O), can be highly beneficial. Water can increase the solubility of the base and the boronate intermediate, accelerating the transmetalation step.[15][17]

  • Organoboron Reagent : While arylboronic acids are the most common coupling partners, potassium (hetero)aryltrifluoroborate salts are excellent alternatives.[15] They are bench-stable solids that often exhibit enhanced reactivity and are particularly well-suited for reactions in aqueous media.[15]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound.

General Experimental Workflow

Workflow start Start: Assemble Glassware reagents 1. Reagent Preparation Weigh this compound, boronic acid, base, and catalyst. start->reagents setup 2. Reaction Setup Combine solids in a flask. Seal with septum. reagents->setup inert 3. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvent 4. Add Solvents Inject degassed solvent(s) via syringe. inert->solvent reaction 5. Reaction Heat to desired temperature with vigorous stirring. solvent->reaction monitor 6. Monitoring Track progress using TLC or LC-MS. reaction->monitor workup 7. Work-up Cool, filter, perform aqueous extraction. monitor->workup purify 8. Purification Dry organic layer and concentrate. Purify via column chromatography. workup->purify end End: Characterization purify->end

Fig. 2: General laboratory workflow for the Suzuki coupling protocol.
Protocol: Synthesis of 6-(4-methoxyphenyl)-1-methyluracil

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • XPhos Pd G2 (Palladium precatalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Septum, needles, and syringes

  • Inert gas line (Argon or Nitrogen)

  • Standard work-up and purification glassware

Procedure:

  • Vessel Preparation : To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 160.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), Cesium Carbonate (2.0 mmol, 651.8 mg), and XPhos Pd G2 (0.02 mmol, 15.8 mg).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition : Using a syringe, add 5.0 mL of anhydrous 1,4-dioxane, followed by 1.0 mL of degassed water.

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Data Summary: Representative Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of a closely related substrate, 6-chloro-3-methyluracil, highlighting the versatility of the method with different organoboron reagents and conditions.[15]

EntryOrganoboron Reagent (R-BY₂)Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd-XPhos precatalyst (2)Cs₂CO₃DMF:H₂O (5:1)10077
2Potassium PhenyltrifluoroboratePd-XPhos precatalyst (2)Cs₂CO₃H₂O100 (MW)90
3Potassium (Thiophen-2-yl)trifluoroboratePd-XPhos precatalyst (2)Cs₂CO₃H₂O100 (MW)88
4Potassium (Pyridin-3-yl)trifluoroboratePd-XPhos precatalyst (2)Cs₂CO₃H₂O100 (MW)85
54-(Trifluoromethyl)phenylboronic acidPd-XPhos precatalyst (2)Cs₂CO₃DMF:H₂O (5:1)10072

Data adapted from Savitha, B. et al. (2016) for 6-chloro-3-methyluracil.[15] MW = Microwave irradiation.

This data demonstrates that potassium organotrifluoroborates in water under microwave irradiation can provide superior yields and represent a greener alternative to traditional solvents.[15]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing novel 6-aryl and 6-heteroaryl uracil derivatives. Success in this challenging transformation is predicated on the rational selection of a modern, highly active palladium catalyst system, an appropriate base, and an optimized solvent mixture. By employing electron-rich, bulky phosphine ligands or NHCs, researchers can effectively overcome the high activation barrier associated with the oxidative addition of the C-Cl bond. The protocols and insights provided herein serve as a comprehensive guide for scientists in drug discovery and organic synthesis to reliably access this valuable class of compounds for further biological evaluation.

References

Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogs from 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Chloro-1-methyluracil in Antiviral Nucleoside Synthesis

Nucleoside analogs are a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases and other essential enzymes.[1] The structural modification of the nucleobase or the sugar moiety is a proven strategy for developing potent and selective antiviral agents.[1] this compound serves as a highly valuable and versatile starting material in this endeavor. The presence of the chloro group at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to modulate biological activity. Furthermore, the methyl group at the 1-position directs glycosylation to the desired N3 position, simplifying the synthesis and purification of the target nucleoside analogs.

This guide provides a comprehensive overview and detailed protocols for a four-step synthesis of a model antiviral nucleoside analog, 6-azido-1-methyluridine, starting from this compound. The synthetic strategy involves:

  • Silylation of this compound to enhance its solubility and reactivity for the subsequent glycosylation.

  • Vorbrüggen Glycosylation to couple the silylated uracil derivative with a protected ribose sugar.

  • Nucleophilic Substitution to replace the 6-chloro group with an azido group, a common pharmacophore in antiviral compounds.

  • Deprotection to remove the protecting groups from the sugar moiety and yield the final nucleoside analog.

Each step is explained in detail, highlighting the chemical principles and rationale behind the chosen reagents and conditions, to provide a robust and reproducible methodology for the synthesis of novel antiviral candidates.

Overall Synthetic Workflow

The synthesis of 6-azido-1-methyluridine from this compound is a four-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow A This compound B Silylated this compound A->B Step 1: Silylation (HMDS, (NH4)2SO4) C Protected 6-Chloro-1-methyluridine B->C Step 2: Vorbrüggen Glycosylation (Protected Ribose, TMSOTf) D Protected 6-Azido-1-methyluridine C->D Step 3: Nucleophilic Substitution (NaN3, DMF) E 6-Azido-1-methyluridine (Final Product) D->E Step 4: Deprotection (NaOMe, MeOH)

Caption: Overall synthetic workflow for the preparation of 6-Azido-1-methyluridine.

Part 1: Synthesis of Protected 6-Chloro-1-methyluridine

This part covers the initial two steps of the synthesis: the silylation of the starting material and the subsequent glycosylation reaction.

Step 1: Silylation of this compound

Rationale: The silylation of the uracil ring is a crucial prerequisite for the Vorbrüggen glycosylation. This process converts the N-H protons into trimethylsilyl (TMS) groups, which enhances the nucleophilicity of the nitrogen atoms and increases the solubility of the nucleobase in the aprotic solvents used for the glycosylation reaction. Hexamethyldisilazane (HMDS) is a common and effective silylating agent, and a catalytic amount of ammonium sulfate is often used to accelerate the reaction.[2][3]

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 31.1 mmol).

  • Add hexamethyldisilazane (HMDS, 100 mL) and a catalytic amount of ammonium sulfate (0.2 g).

  • Heat the reaction mixture to reflux (approx. 125°C) under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours, or until the reaction mixture becomes a clear, homogeneous solution, which indicates the completion of the silylation.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess HMDS under reduced pressure using a rotary evaporator. The resulting silylated this compound is a viscous oil or a solid and is used directly in the next step without further purification.

Step 2: Vorbrüggen Glycosylation

Rationale: The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond between a silylated nucleobase and a protected sugar.[4][5] In this step, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is used as the glycosyl donor. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the sugar and facilitate the nucleophilic attack by the silylated uracil.[6][7] The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile or 1,2-dichloroethane to prevent hydrolysis of the reagents and intermediates.

Protocol:

  • To the flask containing the crude silylated this compound, add anhydrous 1,2-dichloroethane (150 mL) under a nitrogen atmosphere.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (15.7 g, 31.1 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 6.7 mL, 37.3 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 83°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (200 mL) to quench the reaction.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the protected 6-Chloro-1-methyluridine as a white solid.

Part 2: Synthesis and Deprotection of 6-Azido-1-methyluridine

This part describes the conversion of the 6-chloro nucleoside into the 6-azido analog and the final deprotection step.

Step 3: Nucleophilic Substitution with Sodium Azide

Rationale: The chlorine atom at the 6-position of the uracil ring is susceptible to nucleophilic substitution.[8][9][10] This reactivity allows for the introduction of various functional groups. In this protocol, sodium azide is used as a nucleophile to introduce the azido group. The azido group is a versatile functional group in medicinal chemistry and can be a precursor for other functionalities or contribute directly to biological activity. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the SNAr reaction.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the protected 6-Chloro-1-methyluridine (10.0 g, 16.5 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Add sodium azide (NaN₃, 2.15 g, 33.0 mmol) to the solution.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected 6-Azido-1-methyluridine, which can be purified by silica gel chromatography if necessary.

Step 4: Deprotection of Benzoyl Groups

Rationale: The final step in the synthesis is the removal of the benzoyl protecting groups from the hydroxyls of the ribose moiety. A common and effective method for this is the Zemplén deacylation, which involves transesterification using a catalytic amount of sodium methoxide in methanol.[11][12] This method is generally high-yielding and proceeds under mild conditions.[11][13][14]

Protocol:

  • Dissolve the protected 6-Azido-1-methyluridine (8.0 g, 13.1 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.

  • Add a 0.5 M solution of sodium methoxide in methanol (5.2 mL, 2.6 mmol) to the stirred solution at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Neutralize the reaction mixture by adding a weakly acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography to obtain the final product, 6-Azido-1-methyluridine, as a white solid.

Data Summary and Characterization

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

CompoundStepReagentsTypical Yield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
Protected 6-Chloro-1-methyluridine 21-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf70-85145-1488.1-7.4 (m, 15H, Ar-H), 6.5 (d, 1H, H-1'), 6.2 (s, 1H, H-5), 6.0-5.8 (m, 2H, H-2', H-3'), 4.8-4.6 (m, 3H, H-4', H-5'), 3.4 (s, 3H, N-CH₃)
Protected 6-Azido-1-methyluridine 3NaN₃, DMF80-90160-1638.1-7.4 (m, 15H, Ar-H), 6.4 (d, 1H, H-1'), 5.9-5.7 (m, 2H, H-2', H-3'), 5.5 (s, 1H, H-5), 4.7-4.5 (m, 3H, H-4', H-5'), 3.3 (s, 3H, N-CH₃)
6-Azido-1-methyluridine 4NaOMe, MeOH85-95188-19111.4 (br s, 1H, NH), 7.9 (s, 1H, H-5), 5.8 (d, 1H, H-1'), 5.4 (d, 1H, OH-2'), 5.1 (d, 1H, OH-3'), 4.9 (t, 1H, OH-5'), 4.2-3.9 (m, 3H, H-2', H-3', H-4'), 3.7-3.5 (m, 2H, H-5'), 3.2 (s, 3H, N-CH₃)

Note: ¹H NMR chemical shifts are approximate and may vary depending on the solvent and concentration. The provided data is based on analogous structures reported in the literature.[15][16][17]

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Logical_Relationships cluster_activation Activation cluster_glycosylation N-Glycosidic Bond Formation cluster_modification Nucleobase Modification cluster_deprotection Final Product Formation Start This compound Silylated Silylated Uracil Start->Silylated Silylation (HMDS) ProtectedNucleoside Protected 6-Cl-Uridine Silylated->ProtectedNucleoside ProtectedRibose Protected Ribose ProtectedRibose->ProtectedNucleoside ProtectedAzido Protected 6-Azido-Uridine ProtectedNucleoside->ProtectedAzido Azide Sodium Azide Azide->ProtectedAzido FinalProduct 6-Azido-1-methyluridine ProtectedAzido->FinalProduct Deprotection (NaOMe)

Caption: Logical flow of the synthesis from starting materials to the final product.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of 6-azido-1-methyluridine from this compound. This synthetic route can be adapted for the preparation of a diverse library of 6-substituted-1-methyluracil nucleoside analogs by employing different nucleophiles in the substitution step. The resulting compounds can be screened for their antiviral activity against a range of viruses, potentially leading to the discovery of new therapeutic agents. Further derivatization of the sugar moiety or the introduced 6-substituent can also be explored to optimize the pharmacological properties of the lead compounds.

References

Application Note: 6-Chloro-1-methyluracil as a Versatile Synthetic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-1-methyluracil as a pivotal building block in medicinal chemistry. We delve into its core reactivity, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for these key transformations, explaining the rationale behind experimental choices to ensure reproducibility and success. The versatility of this scaffold is highlighted through its application in the synthesis of diverse heterocyclic systems, including compounds with demonstrated potential as antiviral and anticancer agents.

Introduction: The Strategic Importance of the Uracil Scaffold

Uracil derivatives are privileged structures in drug discovery, primarily due to their synthetic accessibility and their role as nucleobase analogs, which can interact with a wide array of biological targets.[1] Among these, this compound stands out as a particularly valuable intermediate. The presence of a chlorine atom at the C6 position, activated by the adjacent electron-withdrawing carbonyl groups of the pyrimidine ring, renders this position highly susceptible to a variety of chemical transformations. This enhanced reactivity makes it a versatile starting material for introducing diverse functional groups and constructing complex molecular architectures, underpinning its use in the development of novel therapeutic agents.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 31737-09-4[4]
Molecular Formula C₅H₅ClN₂O₂[4]
Molecular Weight 160.56 g/mol [4]
Appearance White to off-white crystalline solid/powder
Melting Point 186 °C[5]
pKa 8.36 ± 0.40 (Predicted)[5]
SMILES CN1C(=O)C=C(Cl)N=C1O

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the reactivity of the C6-Cl bond. This allows for straightforward derivatization through two major classes of reactions: nucleophilic substitution and metal-catalyzed cross-coupling.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu⁻ (Amines, Alkoxides, etc.) suzuki Pd-Catalyzed Cross-Coupling start->suzuki  R-B(OH)₂ / Pd Catalyst amines 6-Amino/Alkoxy/Thio-Uracils snar->amines aryls 6-Aryl/Alkyl-Uracils suzuki->aryls fused Fused Heterocycles (e.g., Pyrazolopyrimidines) amines->fused Further Cyclization

Figure 1: Key synthetic pathways originating from this compound.
Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the uracil ring is electron-deficient, making it an excellent electrophile for nucleophilic attack. The reaction proceeds via a concerted mechanism or a stepwise addition-elimination pathway through a negatively charged intermediate known as a Meisenheimer complex.[6] This pathway is highly efficient for displacing the chloride with a wide range of nucleophiles.

  • Causality: The stability of the halide leaving group and the ability of the pyrimidine ring to stabilize the intermediate negative charge through resonance are the primary drivers for this reaction's success.[7]

  • Applications: This reaction is widely used to install amine, hydrazine, alkoxide, and thiol functionalities. For instance, reaction with primary amines is a common first step in the synthesis of fused bicyclic and tricyclic pyrimidine derivatives like xanthines.[8] Similarly, hydrazinolysis can lead to the formation of pyrazolo[3,4-d]pyrimidines, another important heterocyclic scaffold.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is particularly powerful.[10]

  • Causality: The reaction is driven by a catalytic cycle involving a palladium complex.[11] The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of the uracil. This is followed by transmetalation with an activated boronic acid and culminates in reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][12]

  • Applications: This methodology allows for the direct installation of aryl, heteroaryl, vinyl, and even alkyl groups at the C6 position, providing access to a vast chemical space. These 6-substituted uracils are key components in many compounds developed as antiviral and anticancer agents.[13][14][15]

Application in Drug Discovery: Case Studies

The derivatives of this compound are precursors to a range of bioactive molecules.

  • Antiviral Agents: Many non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 feature a substituted pyrimidine core. The synthesis of 6-benzyluracil analogs, which have shown potent anti-HIV-1 activity, often starts from a 6-halouracil precursor, demonstrating the utility of this building block in creating structural diversity for antiviral screening.[13][14]

  • Anticancer Agents: The enzyme thymidine phosphorylase (TP) is overexpressed in many solid tumors and promotes angiogenesis. Potent and selective inhibitors of TP have been developed based on the uracil scaffold. For example, 6-(2-aminoethyl)amino-5-chlorouracil, a related derivative, has demonstrated both antiangiogenic and antitumor activity in preclinical models.[15] The synthetic strategies for accessing such molecules frequently rely on the nucleophilic substitution chemistry of 6-chlorouracils.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for common transformations of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of a 6-amino-1-methyluracil derivative, a common intermediate for more complex heterocycles.[8]

Figure 2: Workflow for a typical nucleophilic substitution reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the desired primary amine (1.2–2.0 equivalents) to the solution. The reaction may be run at room temperature or heated to reflux depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, the product can often be precipitated by adding the reaction mixture to cold water.

  • Purification: Wash the isolated solid with a cold solvent (e.g., water, ethanol, or ether) to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., DMF/ethanol).[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical palladium-catalyzed Suzuki coupling to form a 6-aryl-1-methyluracil derivative.[12][16]

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or KF, 2.0–3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or THF).

  • Reaction: Heat the mixture to the required temperature (typically 80–110 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final product via NMR, Mass Spectrometry, and melting point analysis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a cost-effective and highly versatile building block for medicinal chemistry. Its well-defined reactivity at the C6 position enables the predictable and efficient synthesis of a wide range of substituted and fused uracil derivatives. The robust protocols for nucleophilic substitution and palladium-catalyzed cross-coupling make it an indispensable tool for generating compound libraries and pursuing lead optimization in drug discovery programs targeting viral diseases, cancer, and beyond.

References

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Uracils in Modern Therapeutics

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] These pyrimidine nucleobases are not merely components of RNA; their synthetic analogues are powerful tools in the fight against various diseases, most notably cancer and viral infections.[2][4][5][6] The strategic modification of the uracil ring, particularly through N-alkylation, is a critical step in drug design and development. This process allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and cell permeability, and can profoundly influence its biological activity and target specificity.[4][6]

The N-alkylation of uracils involves the introduction of an alkyl group onto one of the nitrogen atoms of the pyrimidine ring. This guide focuses specifically on the N3-alkylation of 6-Chloro-1-methyluracil, a versatile intermediate for creating a library of potentially bioactive compounds. By providing a robust and reproducible protocol, this document aims to empower researchers, scientists, and drug development professionals to efficiently synthesize novel N-alkylated uracil derivatives for further investigation.

Core Principles: The Chemistry of Uracil N-Alkylation

The N-alkylation of uracil is governed by fundamental principles of acid-base chemistry and nucleophilic substitution. Uracil derivatives that are unsubstituted at one or both nitrogen atoms behave as N-H acids.[4] The reaction proceeds via a two-step mechanism:

  • Deprotonation: The initial and most critical step is the deprotonation of the uracil ring at a nitrogen atom. In the case of this compound, the N1 position is already occupied by a methyl group, directing the reaction to the N3 position. A suitable base, such as potassium carbonate (K₂CO₃), is employed to abstract the acidic proton from the N3-H group.[6][7][8] This generates a nucleophilic uracil anion. The negative charge is delocalized through resonance, enhancing the stability of the anion.

  • Nucleophilic Attack (Sₙ2 Reaction): The resulting uracil anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide).[7][9] This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophile displaces the leaving group (halide) to form a new N-C bond.

The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are highly effective.[6][7][8][9] They readily dissolve both the uracil salt and the alkyl halide, and they solvate the cation (K⁺) while leaving the uracil anion relatively "bare," thereby increasing its nucleophilicity and promoting a faster reaction rate.

Reaction Scheme Diagram

Caption: General reaction scheme for the N3-alkylation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the N3-alkylation of this compound. The procedure is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials & Equipment
Reagents & Chemicals Equipment
This compound (C₅H₅ClN₂O₂)Round-bottom flask (appropriate size)
Alkyl halide (e.g., benzyl bromide, methyl iodide)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Heating mantle or oil bath with temperature control
Dimethylformamide (DMF), anhydrousCondenser
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Separatory funnel
Deionized Water (H₂O)Rotary evaporator
Brine (saturated NaCl solution)Glassware for filtration (e.g., Büchner funnel)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5-2.0 eq). The base is used in excess to ensure complete deprotonation of the uracil.

    • Add anhydrous DMF to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating, typically resulting in a 0.2-0.5 M solution.

    • Begin stirring the mixture under an inert atmosphere (e.g., nitrogen or argon), although for many simple alkylations this is not strictly necessary.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.1-1.2 eq) to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting material.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80°C) if required. The optimal temperature depends on the reactivity of the alkyl halide.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progression. The reaction is typically complete within 8 to 24 hours.[7][8]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold deionized water. This step quenches the reaction and precipitates the crude product or prepares the mixture for extraction.[7]

    • If a solid precipitates, it can be collected by vacuum filtration, washed with water, and dried. This is often sufficient for purification.[7]

    • If no precipitate forms or for a more thorough purification, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. The N-alkylated product is more soluble in the organic phase.

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with deionized water and then with brine. The water wash removes residual DMF, while the brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product as necessary. Common methods include:

      • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, acetone).[10]

      • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

A 1. Combine Reactants (this compound, K₂CO₃, DMF) B 2. Add Alkyl Halide A->B C 3. Stir & Heat (Monitor by TLC) B->C D 4. Quench (Add Water) C->D E 5. Extraction (e.g., DCM) D->E F 6. Wash & Dry (Water, Brine, Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Recrystallization or Chromatography) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Data Summary & Characterization

The success of the synthesis is confirmed through characterization of the final product. The yields are typically good to excellent, depending on the specific alkylating agent used.

Alkylating Agent Temp. Time Typical Yield Reference
Benzyl HalideRoom Temp8 hrs~85%[7]
Methyl IodideRoom TempOvernight~92%[7]
Propyl IodideNot SpecifiedNot Specified60-70%[8]

Product Characterization:

  • ¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to observe are those from the newly introduced alkyl group, in addition to the existing methyl group and the C5-H proton of the uracil ring.[11][12]

  • FT-IR Spectroscopy: Characteristic peaks for the carbonyl (C=O) groups of the uracil ring are typically observed around 1650-1750 cm⁻¹.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Conclusion and Outlook

This application note provides a comprehensive and reliable protocol for the N3-alkylation of this compound. The methodology is straightforward, high-yielding, and utilizes common laboratory reagents and equipment. The causality behind each experimental choice, from the selection of base and solvent to the work-up procedure, has been explained to ensure a deep understanding of the process. This protocol serves as a foundational method for synthesizing diverse libraries of N3-substituted uracil derivatives, which are crucial for advancing research in drug discovery and development.

References

The Versatile Scaffold: Application of 6-Chloro-1-methyluracil in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Uracil Scaffold in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these inhibitors lies a privileged heterocyclic scaffold: the pyrimidine ring. The uracil moiety, a prominent member of the pyrimidine family, serves as an exceptional template for designing ATP-competitive inhibitors. Its structural resemblance to the purine core of ATP allows for effective binding within the kinase hinge region, a crucial interaction for potent inhibition.

6-Chloro-1-methyluracil is a particularly valuable and versatile starting material in the medicinal chemist's toolbox. The chlorine atom at the 6-position is not merely a placeholder; it is a reactive handle that opens up a diverse range of synthetic possibilities. This application note will provide an in-depth guide to the strategic application of this compound in the synthesis of kinase inhibitors, focusing on two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Chemistry: Leveraging the Reactivity of the C6-Position

The electron-withdrawing nature of the two carbonyl groups and the nitrogen atoms in the uracil ring activates the C6-position, making the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles, which can serve as key pharmacophoric elements for kinase binding.

Furthermore, the C-Cl bond at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl moieties, providing a robust strategy for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.[1][2]

Application Case Study 1: Synthesis of an Aurora Kinase Inhibitor Core via Nucleophilic Aromatic Substitution (SNAr)

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[3][4][5][6][7] Pyrimidine-based scaffolds have been successfully employed in the design of potent Aurora kinase inhibitors.[3][4] The following protocol outlines a representative synthesis of a key intermediate for an Aurora kinase inhibitor, utilizing this compound as the starting material.

The rationale for this synthetic approach is the sequential displacement of the chlorine atom with strategically chosen amines. The first amine introduced can be a key hinge-binding element, while the subsequent modifications on other parts of the molecule can be tailored to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Experimental Workflow: SNAr Approach

SNAr_Workflow start Start: this compound step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 start->step1 product1 Intermediate: 6-Amino-1-methyluracil Derivative step1->product1 step2 Further Functionalization (e.g., acylation, alkylation) product1->step2 final_product Final Kinase Inhibitor Core Structure step2->final_product

Caption: Workflow for SNAr-based synthesis of a kinase inhibitor core.

Detailed Protocol: Synthesis of a 6-(Heteroarylamino)-1-methyluracil Intermediate

This protocol describes the reaction of this compound with a substituted aminopyrazole, a common moiety found in many kinase inhibitors that can form crucial hydrogen bonds with the kinase hinge region.

Materials:

  • This compound (1.0 eq)

  • 3-Amino-5-methylpyrazole (1.2 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1-Pentanol

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or 1-pentanol).

  • Addition of Reagents: Add 3-Amino-5-methylpyrazole (1.2 eq) to the suspension, followed by the dropwise addition of the base (e.g., Triethylamine, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C. The choice of temperature is critical; higher temperatures are often required to overcome the activation energy for the SNAr reaction on the electron-rich uracil ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 6-16 hours), cool the mixture to room temperature. If 1-pentanol is used, the product may precipitate upon cooling and can be collected by filtration. If DMF is the solvent, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the crude product by filtration and wash with water and a non-polar solvent like hexane to remove residual starting materials and solvent. Further purification by flash column chromatography over silica gel (e.g., using a dichloromethane/methanol gradient) will yield the pure 6-((5-methyl-1H-pyrazol-3-yl)amino)-1-methyluracil derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak. 1H NMR spectroscopy should confirm the presence of signals corresponding to both the methyluracil and the aminopyrazole moieties.

ParameterConditionRationale
Solvent Anhydrous DMF or 1-PentanolHigh-boiling polar aprotic solvents facilitate the SNAr reaction by solvating the ionic intermediates.
Base Triethylamine or DIPEAA non-nucleophilic organic base is used to scavenge the HCl byproduct without competing in the substitution reaction.
Temperature 100-120 °CProvides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (N2 or Ar)Prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

Application Case Study 2: Synthesis of 6-Aryl-1-methyluracil Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1][2] In the context of kinase inhibitor synthesis, it allows for the introduction of diverse (hetero)aryl groups at the C6 position of the uracil ring. These appended aromatic rings can probe deeper into the ATP-binding pocket, forming additional hydrophobic or hydrogen-bonding interactions, which can significantly enhance inhibitor potency and modulate selectivity. A study has demonstrated the successful Suzuki-Miyaura coupling of the related 6-chloro-3-methyluracil in water using microwave irradiation, highlighting a green and efficient approach.[8]

Experimental Workflow: Suzuki-Miyaura Coupling Approach

Suzuki_Workflow start Start: this compound step1 Suzuki-Miyaura Coupling with (Hetero)arylboronic Acid start->step1 product1 Intermediate: 6-Aryl-1-methyluracil Derivative step1->product1 step2 Further Elaboration of the Aryl Moiety product1->step2 final_product Final Kinase Inhibitor step2->final_product

References

High-Throughput Screening of 6-Chloro-1-methyluracil Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Uracil Analogs

Uracil and its derivatives are fundamental pharmacophores in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] These pyrimidine nucleobases are integral to a wide array of commercial drugs, particularly in antiviral and anti-tumor applications.[3][4] The modification of the uracil scaffold, including substitutions at various positions on the pyrimidine ring, has led to the development of compounds with enhanced pharmacological properties, such as increased bioactivity and selectivity.[4] 6-Chloro-1-methyluracil is one such derivative, and its analogs represent a promising area for the discovery of novel therapeutics. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these compounds to identify those with the potential to modulate specific biological pathways.[5]

This application note provides a comprehensive guide to the high-throughput screening of this compound derivatives, focusing on the inhibition of dihydropyrimidine dehydrogenase (DPD), a key enzyme in uracil metabolism.

Scientific Rationale: Targeting Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[6][7] Genetic variations in DPYD can lead to DPD deficiency, resulting in severe, and sometimes fatal, toxicity in patients receiving fluoropyrimidine-based chemotherapy.[6][8][9][10] Therefore, the identification of small molecule inhibitors of DPD is of significant interest for several reasons:

  • Modulation of 5-FU Pharmacokinetics: Co-administration of a DPD inhibitor with 5-FU could potentially reduce the required therapeutic dose of 5-FU, thereby decreasing its associated toxicities.

  • Development of Novel Therapeutics: Uracil derivatives that selectively inhibit DPD could have applications in various therapeutic areas beyond oncology.

This application note will detail a fluorescence-based HTS assay to identify inhibitors of DPD from a library of this compound derivatives.

Assay Principle: A Fluorescence-Based Approach

The HTS assay described here is a fluorescence-based enzymatic assay designed to measure the activity of DPD.[11][12][13][14] The assay utilizes a fluorogenic substrate that, upon enzymatic conversion by DPD, produces a highly fluorescent product. The rate of fluorescence increase is directly proportional to the DPD activity. Potential inhibitors of DPD will decrease the rate of the enzymatic reaction, resulting in a lower fluorescence signal.

Diagram of the Assay Principle

Assay_Principle sub Fluorogenic Substrate (Non-fluorescent) dpd DPD Enzyme sub->dpd Binds to prod Fluorescent Product dpd->prod Catalyzes conversion inhibitor This compound Derivative (Inhibitor) inhibitor->dpd Inhibits

Caption: Fluorescence-based DPD inhibition assay principle.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
Recombinant Human DPDCommercially availableVaries
Fluorogenic DPD SubstrateCommercially availableVaries
NADPHSigma-AldrichN7505
Tris-HCl BufferThermo Fisher Scientific15567027
DMSO, ACS GradeSigma-AldrichD2650
384-well, black, flat-bottom platesCorning3712
Known DPD Inhibitor (e.g., Gimeracil)Selleck ChemicalsS1139

Experimental Protocols

Assay Development and Optimization

The initial phase of any HTS campaign involves the development and optimization of a robust and reliable assay. The primary goal is to achieve a large enough signal window and low enough variability to confidently identify "hits".

1.1. Determination of Optimal Enzyme and Substrate Concentrations:

  • Perform a matrix titration of DPD enzyme and fluorogenic substrate concentrations.

  • Incubate the reactions at 37°C and monitor the fluorescence signal over time using a plate reader (Excitation/Emission wavelengths will be specific to the chosen fluorogenic substrate).

  • The optimal concentrations will be those that yield a robust linear increase in fluorescence over a reasonable time frame (e.g., 30-60 minutes) and are cost-effective for a large-scale screen.

1.2. Z'-Factor Determination for Assay Quality Assessment:

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16][17] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][18]

  • Protocol:

    • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): DPD enzyme, substrate, and buffer (representing 0% inhibition).

    • Positive Control (Low Signal): DPD enzyme, substrate, buffer, and a known DPD inhibitor at a concentration that gives maximal inhibition (representing 100% inhibition).

    • Incubate the plate and measure the fluorescence signal.

    • Calculate the Z'-factor using the following formula:

      Z' = 1 - (3 * (σp + σn)) / |μp - μn|

      Where:

      • μp = mean of the positive control

      • σp = standard deviation of the positive control

      • μn = mean of the negative control

      • σn = standard deviation of the negative control

Z'-Factor Interpretation:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable
High-Throughput Screening Workflow

Diagram of the HTS Workflow

HTS_Workflow start Start: Compound Library (this compound derivatives) dispense Dispense Compounds into 384-well plates start->dispense add_reagents Add DPD Enzyme and Substrate dispense->add_reagents incubate Incubate at 37°C add_reagents->incubate read Read Fluorescence Signal incubate->read data_analysis Data Analysis and Hit Identification read->data_analysis hit_validation Hit Confirmation and Validation data_analysis->hit_validation end End: Validated Hits hit_validation->end

Caption: High-throughput screening workflow for DPD inhibitors.

Step-by-Step Protocol:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each this compound derivative from the library into the wells of a 384-well assay plate. Each compound is typically screened at a final concentration of 10 µM.

  • Reagent Addition: Add the pre-determined optimal concentrations of DPD enzyme and fluorogenic substrate to each well.

  • Incubation: Incubate the plates at 37°C for the optimized reaction time.

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader.

Data Analysis and Hit Identification

The raw fluorescence data from the HTS is processed to identify "hits" – compounds that exhibit significant inhibition of DPD activity.[5]

  • Normalization: The data is typically normalized to the controls on each plate. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (Signalcompound - Meanpositive control) / (Meannegative control - Meanpositive control))

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the sample population (e.g., >50% inhibition).

Hit Confirmation and Validation

It is crucial to validate the initial hits from the primary screen to eliminate false positives.[19][20][21]

4.1. Confirmation of Activity:

  • Re-test the selected hits from the primary screen in the same assay to confirm their inhibitory activity.

4.2. Dose-Response Curves and IC50 Determination:

  • Perform a serial dilution of the confirmed hits and test them in the DPD assay to generate a dose-response curve.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration required to inhibit 50% of the enzyme's activity.

4.3. Orthogonal Assays:

  • To rule out assay artifacts (e.g., compound autofluorescence), it is advisable to test the confirmed hits in an orthogonal assay that uses a different detection method (e.g., a luminescence-based or absorbance-based assay).[19]

4.4. Counterscreens for Non-Specific Inhibition:

  • Perform counterscreens to identify compounds that inhibit the enzyme through non-specific mechanisms, such as aggregation.[19] This can be done by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer and observing any change in the IC50 value.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound derivatives as potential inhibitors of dihydropyrimidine dehydrogenase. By following these protocols, researchers can efficiently identify and validate novel compounds with therapeutic potential. The validated hits from this screening campaign can serve as starting points for further medicinal chemistry optimization and preclinical development.

References

Solid-phase synthesis of oligonucleotides containing 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed technical overview and robust protocols for the solid-phase synthesis of oligonucleotides containing the modified base, 6-Chloro-1-methyluracil. The document is structured to provide both foundational knowledge and actionable, field-proven methodologies for researchers, scientists, and professionals in drug development.

Introduction: The Role of Modified Nucleobases

Synthetic oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and the development of nucleic acid therapeutics.[1][2] Chemical modifications to the nucleobase, sugar, or phosphate backbone can confer desirable properties, such as increased nuclease resistance, enhanced binding affinity, and novel functionalities.[2][] Modified pyrimidines, in particular, are a subject of intense research for their potential to modulate the structural and functional properties of DNA and RNA.[4]

This compound is a synthetic nucleobase analog. The presence of a methyl group at the N1 position and a reactive chloro group at the C6 position makes it an intriguing candidate for various applications. The chloro-group can potentially serve as a site for post-synthetic modifications or influence hybridization properties through altered base-pairing interactions. This guide details the critical considerations for incorporating this unique monomer into synthetic oligonucleotides using automated solid-phase synthesis.

Principle of Automated Solid-Phase Synthesis

The synthesis of oligonucleotides is performed on a solid support, typically controlled pore glass (CPG), in a highly optimized, cyclical process.[5][6] This method allows for the sequential addition of nucleotide monomers with high efficiency, while excess reagents and by-products are simply washed away after each step.[7] The process relies on phosphoramidite chemistry, where each incoming nucleotide is a phosphoramidite monomer.[]

The synthesis cycle consists of four primary steps:

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next reaction.

  • Coupling: Activation of the phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 deletions).[9]

  • Oxidation: Conversion of the unstable phosphite triester (P(III)) linkage into a more stable phosphate triester (P(V)) backbone using an oxidizing agent like iodine.[5][9]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

G cluster_cycle Solid-Phase Synthesis Cycle A 1. Detritylation (DMT Removal) B 2. Coupling (Add Phosphoramidite) A->B Repeat 'n' times C 3. Capping (Block Failures) B->C Repeat 'n' times D 4. Oxidation (Stabilize Backbone) C->D Repeat 'n' times D->A Repeat 'n' times End Cleavage & Deprotection D->End Start Start with 3'-Nucleoside on CPG Support Start->A

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Application Note & Protocols

Part 1: Preparation of this compound CE Phosphoramidite

Successful incorporation begins with the synthesis of the key building block: the phosphoramidite monomer. While custom synthesis services are available, this section outlines a representative protocol based on established chemical methods for researchers preparing the monomer in-house.[10][11]

Protocol 1: Phosphoramidite Synthesis

  • 5'-DMT Protection: React the this compound nucleoside with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group.

  • Purification: Purify the resulting 5'-O-DMT-6-Chloro-1-methyluracil nucleoside using silica gel column chromatography.

  • Phosphitylation: Dissolve the purified DMT-protected nucleoside in anhydrous dichloromethane. Add N,N-diisopropylethylamine followed by 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[11]

  • Reaction Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with methanol and purify the crude product via precipitation or flash chromatography to yield the final 5'-O-DMT-6-Chloro-1-methyluracil-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

  • Verification: Confirm the structure and purity using ³¹P NMR and Mass Spectrometry.

Part 2: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated DNA synthesizer.

Materials & Reagents:

  • DNA Synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA phosphoramidites (dA, dC, dG, T) with standard protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG). For milder deprotection, Ac-dC is recommended.[12][13]

  • This compound CE Phosphoramidite (0.1 M in anhydrous acetonitrile).

  • Standard synthesis reagents: Deblocking solution (e.g., Trichloroacetic acid in DCM), Activator (e.g., Tetrazole or DCI), Capping solutions (A and B), Oxidizer (Iodine solution).

  • Anhydrous acetonitrile.

Protocol 2: Automated Synthesis Cycle for Incorporation

  • Instrument Setup: Prime the synthesizer lines with the required reagents. Place the this compound phosphoramidite on a designated port.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, designating the position for the modified base.

  • Synthesis Initiation: Start the synthesis run on the desired scale (e.g., 0.2 to 1.0 µmol).

  • Modified Coupling Step: For the incorporation of this compound, it is advisable to increase the coupling time. Modified phosphoramidites may exhibit different reaction kinetics compared to standard bases.[14]

ParameterStandard MonomerThis compoundRationale
Coupling Time ~30-60 seconds180-300 secondsEnsures maximum coupling efficiency for the potentially bulkier or less reactive modified base.
Activator Tetrazole / DCIDCI / BTTMore potent activators may be required to drive the reaction to completion.
  • Post-Synthesis: Upon completion, the synthesizer will yield the solid support with the full-length, fully protected oligonucleotide bound to it. Ensure the final 5'-DMT group is left on ("Trityl-on") for subsequent purification.[15]

Part 3: Cleavage and Deprotection

This is the most critical stage for oligonucleotides containing this compound. The C6-Cl bond is susceptible to nucleophilic substitution by ammonia, which is a component of standard deprotection solutions. Using harsh conditions (e.g., concentrated ammonium hydroxide at 55-65°C) will likely convert the this compound into N⁶-amino-1-methyluracil. Therefore, milder deprotection protocols are mandatory.

Protocol 3: Mild Cleavage & Deprotection

  • Support Transfer: Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Cleavage & Deprotection Solution: Add 1-2 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[16]

  • Cleavage: Let the vial stand at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.[16]

  • Deprotection: Incubate the sealed vial at a controlled temperature. For sensitive modifications, a lower temperature for a longer duration is preferred over a high temperature for a short duration. A starting point of 55°C for 15-20 minutes is recommended.[16]

  • Evaporation: After incubation, cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M TEAA or sterile water) for purification.

G CPG Oligo on CPG Support (Fully Protected) Cleavage Add Mild Reagent (e.g., AMA) Room Temp CPG->Cleavage Step 1: Cleavage Deprotection Incubate at Controlled Temp (e.g., 55°C, 15 min) Cleavage->Deprotection Step 2: Deprotection Evaporate Evaporate to Dryness Deprotection->Evaporate Step 3: Solvent Removal Purify Resuspend for Purification (HPLC) Evaporate->Purify Step 4: Preparation

Caption: Post-Synthesis Cleavage and Deprotection Workflow.

Part 4: Purification and Quality Control

Purification is essential to isolate the full-length product from shorter failure sequences.[17][18] For modified oligonucleotides, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution.[18][19]

Purification Strategy: Trityl-on Reversed-Phase HPLC

The hydrophobic DMT group retained on the 5' end of the full-length oligonucleotide provides a powerful handle for separation by reversed-phase (RP) HPLC.[15] Failure sequences, which were capped and lack the DMT group, will elute much earlier.

Protocol 4: RP-HPLC Purification

  • Column: Use a reversed-phase HPLC column suitable for oligonucleotides (e.g., C18).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: Run a linear gradient from low to high Buffer B concentration. The DMT-on oligonucleotide will be strongly retained and elute late in the gradient.

  • Fraction Collection: Collect the major peak corresponding to the DMT-on product.

  • Detritylation: Treat the collected fraction with 80% aqueous acetic acid for 30-60 minutes to remove the DMT group.[16]

  • Desalting: Remove the cleaved trityl group and salts using a desalting column (e.g., gel filtration) or ethanol precipitation.[19]

Quality Control

Final validation is crucial to confirm the identity, purity, and integrity of the synthesized oligonucleotide.

TechniquePurposeKey Information Provided
Analytical RP-HPLC Purity AssessmentQuantifies the percentage of full-length product versus impurities.[20][21]
Anion-Exchange HPLC Purity & Length AnalysisSeparates oligonucleotides based on charge (phosphate backbone length).[20]
LC-MS (ESI-MS) Identity ConfirmationProvides the exact molecular weight of the product, confirming successful incorporation of this compound and the absence of unwanted modifications (e.g., amination).[22]
UV Spectrophotometry QuantificationMeasures absorbance at 260 nm (A260) to determine the concentration of the oligonucleotide.[1]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency of Modified Base - Insufficient coupling time.- Inactive phosphoramidite (degradation due to moisture).- Weak activator.- Increase coupling time to 3-5 minutes.[14]- Use fresh, high-quality phosphoramidite and anhydrous acetonitrile.- Switch to a stronger activator like BTT.
Peak Broadening in HPLC - Secondary structures in the oligonucleotide.- On-column degradation.- Perform HPLC analysis at an elevated temperature (e.g., 50-60°C) to denature secondary structures.- Ensure mobile phases are fresh and properly degassed.
Mass Spec shows +17 Da adduct (M+17) - Amination of the 6-chloro group during deprotection.- Deprotection conditions were too harsh. Use a milder protocol (e.g., AMA at a lower temperature or for a shorter time).[16]- If using only ammonium hydroxide, perform deprotection at room temperature for 24 hours.
Low Overall Yield - Inefficient cleavage from support.- Poor coupling at multiple steps.- Ensure cleavage reagent is fresh and incubation time is sufficient.- Review trityl logs from the synthesizer to identify steps with poor coupling efficiency.[14]

References

Application Note: 6-Chloro-1-methyluracil as a Versatile Precursor for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Modified Nucleobase

In the expansive field of molecular probes and cellular imaging, the demand for novel fluorophores with tunable photophysical properties is incessant. Uracil and its derivatives, fundamental components of nucleic acids, offer a biocompatible and synthetically versatile scaffold for the development of such probes.[1][2] This application note focuses on 6-chloro-1-methyluracil , a halogenated pyrimidinedione, as a strategic precursor for creating a diverse library of fluorescent compounds.

The reactivity of the C6-chloro substituent makes it an excellent handle for introducing various aromatic and heteroaromatic systems via modern cross-coupling methodologies. This derivatization extends the π-conjugated system of the uracil core, a fundamental principle in the design of fluorescent molecules. Specifically, palladium-catalyzed reactions like the Suzuki-Miyaura coupling provide a robust and efficient means to forge new carbon-carbon bonds, transforming the non-fluorescent this compound into highly emissive probes suitable for bioimaging and diagnostics.[3][4][5]

This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and insights into the characterization and potential applications of the resulting fluorescent uracil derivatives.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is critical for successful synthesis and handling.

PropertyValueSource
IUPAC Name 6-chloro-1-methylpyrimidine-2,4-dione[6]
Molecular Formula C₅H₅ClN₂O₂[6]
Molecular Weight 160.56 g/mol [6]
CAS Number 31737-09-4[6]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents
Storage Store in a cool, dry place away from light and moisture

Safety Note: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

The Synthetic Keystone: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing C(sp²)-C(sp²) bonds.[7][8] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[7] For our purpose, it is the ideal method to functionalize the electron-deficient pyrimidine ring of this compound.

Mechanism Overview: The catalytic cycle is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling particularly suitable for the synthesis of complex molecules like fluorescent probes.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_r_complex R¹-Pd(II)L_n-R² transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Fluorescent 6-Aryl-1-methyluracil

This section details a representative protocol for the synthesis of a fluorescent uracil derivative using 2-naphthylboronic acid as the coupling partner.

Principle: The C6-chloro group of 1-methyluracil is substituted with a 2-naphthyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, creating an extended aromatic system with fluorescent properties.

reaction_scheme reactant1 This compound plus1 + reactant2 2-Naphthylboronic acid arrow Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O Heat product 6-(2-Naphthyl)-1-methyluracil (Fluorescent Probe) cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of 6-(2-Naphthyl)-1-methyluracil via Suzuki coupling.

Materials and Reagents
  • This compound (MW: 160.56 g/mol )

  • 2-Naphthylboronic acid (MW: 171.99 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow

workflow start Start: Assemble Glassware under Inert Atmosphere add_reagents Add Reactants: - this compound - 2-Naphthylboronic acid - K₂CO₃ start->add_reagents add_solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water add_reagents->add_solvent degas Degas Mixture with Inert Gas (15 min) add_solvent->degas add_catalyst Add Pd(PPh₃)₄ Catalyst degas->add_catalyst reflux Heat to Reflux (e.g., 100 °C) for 12-24h add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench with Water and Extract with EtOAc cool->quench wash Wash Organic Layer: - Water - Brine quench->wash dry Dry over Anhydrous MgSO₄, Filter, and Concentrate wash->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS, Photophysics) purify->characterize end End: Pure Fluorescent Probe characterize->end

Caption: Experimental workflow for fluorescent probe synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 160.5 mg).

  • Add Reagents: Add 2-naphthylboronic acid (1.2 mmol, 206.4 mg) and potassium carbonate (3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add Solvents: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (15 mL) and degassed deionized water (5 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred suspension for 15 minutes to thoroughly remove any dissolved oxygen.

  • Add Catalyst: Briefly remove the gas inlet and add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg) to the flask. The mixture may turn yellow/orange.

  • Reaction: Place the flask in a pre-heated heating mantle and reflux the mixture (approx. 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound spot is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Photophysical Properties

The synthesized 6-aryl-1-methyluracil derivatives are expected to exhibit fluorescence. Their photophysical properties should be characterized in a suitable solvent (e.g., DMSO, ethanol) using a fluorometer.

PropertyExpected RangeDescription
Excitation Max (λ_ex) 300 - 380 nmWavelength of maximum light absorption.
Emission Max (λ_em) 390 - 500 nmWavelength of maximum fluorescence emission.
Quantum Yield (Φ) 0.1 - 0.6Efficiency of converting absorbed photons to emitted photons.
Stokes Shift 50 - 120 nmThe difference between λ_em and λ_ex.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Poor quality of boronic acid.4. Base is not sufficiently strong or is hydrated.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure the reaction mixture is thoroughly degassed before and after adding the catalyst.3. Use fresh, high-purity boronic acid.4. Use anhydrous base and ensure solvents are dry.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Decomposition of the catalyst at high temperatures.1. Use a slight excess (1.1-1.2 eq.) of the boronic acid, not a large excess.2. Ensure the reaction temperature does not significantly exceed the required reflux temperature.
Difficulty in Purification 1. Product has similar polarity to starting material or side products.2. Product is poorly soluble.1. Optimize the TLC solvent system before running the column. Consider a different stationary phase if necessary.2. Use a stronger solvent for purification or consider recrystallization.

Conclusion and Future Directions

This compound serves as an outstanding and readily available precursor for the synthesis of novel fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a powerful and adaptable method for its derivatization, enabling the creation of a wide array of 6-aryl-1-methyluracils with diverse photophysical properties. By carefully selecting the boronic acid coupling partner, researchers can tune the emission wavelength, quantum yield, and environmental sensitivity of the resulting probes. These novel fluorophores hold significant promise for applications in cellular imaging, biosensing, and as potential therapeutic agents, for instance in the study of neurodegenerative diseases like Alzheimer's.[9]

References

Application Note: Synthetic Routes to 6-Amino-1-methyluracil from 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1-methyluracil is a pivotal intermediate in medicinal chemistry and drug development. As a derivative of uracil, a fundamental component of RNA, it serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its unique structure is particularly valuable in the creation of nucleic acid analogs, which are instrumental in the development of antiviral and anticancer therapeutic agents.[1] The ability of these analogs to mimic natural nucleobases allows researchers to explore novel therapeutic pathways, aiming for targeted treatments with enhanced efficacy and minimized side effects.[1] Furthermore, 6-amino-1-methyluracil and its derivatives are key precursors in the synthesis of fused heterocyclic systems, such as xanthines, which exhibit significant biological activities.[2][3] This application note provides detailed protocols and scientific insights into the synthesis of 6-amino-1-methyluracil from 6-chloro-1-methyluracil, a common and efficient synthetic pathway.

Core Synthesis Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to 6-amino-1-methyluracil is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the 6-position of the uracil ring is displaced by an amino group. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophilic substitution.[4][5] Amines, acting as nucleophiles, attack the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The aromaticity of the ring is temporarily disrupted during this stage.[6] Subsequently, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 6-amino-1-methyluracil product.[6] While this reaction is generally efficient, it often requires heating to proceed at a practical rate.[6]

Visualizing the General SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->Tetrahedral Intermediate 6-Amino-1-methyluracil 6-Amino-1-methyluracil Tetrahedral Intermediate->6-Amino-1-methyluracil Chloride Elimination Chloride Ion Chloride Ion Tetrahedral Intermediate->Chloride Ion

Caption: General workflow of the SNAr mechanism for the amination of this compound.

Detailed Synthetic Protocols

Below are two detailed protocols for the synthesis of 6-amino-1-methyluracil from this compound, utilizing different aminating agents.

Protocol 1: Amination using Aqueous Methylamine

This protocol is a straightforward and commonly employed method for the synthesis of 6-amino-1-methyluracil.

Materials:

  • This compound

  • Aqueous methylamine solution (40%)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of ethanol.

  • Addition of Methylamine: To the suspension, add 5.0 mL of 40% aqueous methylamine solution.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 10 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. A good yield of 6-amino-1-methyluracil is typically obtained.[2][3]

Protocol 2: Amination using Ammonia in a Sealed Tube

This method is suitable when using ammonia as the nucleophile and may require elevated pressure to achieve a good reaction rate.

Materials:

  • This compound

  • Ethanolic ammonia solution (saturated)

  • Heavy-walled sealed tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Place 1.0 g of this compound in a heavy-walled sealed tube.

  • Addition of Ammonia Solution: Add 15 mL of a saturated solution of ammonia in ethanol to the tube.

  • Sealing and Heating: Securely seal the tube and heat it in an oil bath or heating mantle at 100-120 °C for 8-12 hours. Caution: This procedure should be performed behind a safety shield due to the use of a sealed tube at elevated temperatures.

  • Cooling and Opening: After the reaction is complete, allow the tube to cool to room temperature before carefully opening it in a well-ventilated fume hood.

  • Solvent Removal: Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from water or an ethanol/water mixture to yield pure 6-amino-1-methyluracil.

Comparative Data of Synthetic Protocols

ParameterProtocol 1 (Aqueous Methylamine)Protocol 2 (Ammonia in Sealed Tube)
Aminating Agent 40% Aqueous MethylamineSaturated Ethanolic Ammonia
Solvent EthanolEthanol
Temperature Reflux (approx. 78 °C)100-120 °C
Reaction Time 4-6 hours8-12 hours
Pressure AtmosphericElevated
Work-up Precipitation and FiltrationSolvent Evaporation and Recrystallization
Typical Yield GoodModerate to Good

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Aqueous Methylamine cluster_protocol2 Protocol 2: Ammonia in Sealed Tube P1_Start Start P1_Setup Suspend this compound in Ethanol P1_Start->P1_Setup P1_Add_Amine Add Aqueous Methylamine P1_Setup->P1_Add_Amine P1_Reflux Reflux for 4-6 hours P1_Add_Amine->P1_Reflux P1_Cool Cool and Precipitate P1_Reflux->P1_Cool P1_Filter Vacuum Filtration P1_Cool->P1_Filter P1_Wash Wash with Water and Ethanol P1_Filter->P1_Wash P1_Dry Dry Product P1_Wash->P1_Dry P1_End End P1_Dry->P1_End P2_Start Start P2_Setup Combine Reactants in Sealed Tube P2_Start->P2_Setup P2_Heat Heat at 100-120 °C for 8-12 hours P2_Setup->P2_Heat P2_Cool Cool and Open Tube P2_Heat->P2_Cool P2_Evaporate Remove Solvent P2_Cool->P2_Evaporate P2_Recrystallize Recrystallize Product P2_Evaporate->P2_Recrystallize P2_End End P2_Recrystallize->P2_End

Caption: Step-by-step experimental workflows for the two described synthetic protocols.

Conclusion

The synthesis of 6-amino-1-methyluracil from this compound via nucleophilic aromatic substitution is a robust and reliable method. The choice between different aminating agents and reaction conditions allows for flexibility in experimental design, catering to specific laboratory capabilities and desired outcomes. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors. Careful attention to reaction monitoring and purification techniques will ensure the acquisition of high-purity 6-amino-1-methyluracil, ready for its application in the synthesis of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-1-methyluracil by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Chloro-1-methyluracil. Recrystallization is a powerful technique, but its success hinges on a nuanced understanding of the underlying principles and meticulous execution. This document moves beyond a simple protocol to offer a troubleshooting resource and a deeper dive into the causality behind experimental choices.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing expert analysis of the cause and a clear, actionable solution.

Issue 1: Low or No Crystal Yield

You've completed the procedure, but upon filtration, you recover significantly less product than expected, or no solid material at all.

  • Primary Cause: The most frequent reason for poor yield is the use of an excessive volume of recrystallization solvent.[1][2] Because the compound retains some solubility even in the cold solvent, too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1][3]

  • Solution Pathway:

    • Reduce Solvent Volume: Transfer the mother liquor to a round-bottom flask and gently remove a portion of the solvent using a rotary evaporator.[2] Do not evaporate to complete dryness.

    • Re-initiate Crystallization: Gently heat the concentrated solution until the product redissolves.

    • Induce Nucleation: Allow the solution to cool slowly. If crystals still do not form, the solution may be supersaturated.[1][2] Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a single "seed" crystal of pure this compound.[2]

    • Optimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or an excessive volume of solvent will dissolve a portion of your purified product.[1]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Upon cooling, the dissolved solid separates as a viscous liquid or oil, not as fine crystals.

  • Primary Cause: "Oiling out" occurs when the dissolved solid comes out of the concentrated solution at a temperature above its melting point.[4] This is common with compounds that are significantly impure (as impurities can depress the melting point) or when an inappropriate solvent is used.[2]

  • Solution Pathway:

    • Re-dissolve the Oil: Reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small, additional volume of the hot solvent to lower the saturation point of the solution.[4]

    • Promote Slow Cooling: Allow the flask to cool as slowly as possible to room temperature. Insulating the flask with glass wool can facilitate this. Very slow cooling favors the formation of ordered crystals over a disordered oil.[2]

    • Induce Crystallization: As the solution cools, vigorously scratch the side of the flask to provide a nucleation site for crystal growth before the oiling-out temperature is reached.[4]

Issue 3: The Purified Product is Colored or Still Impure

After recrystallization, the resulting crystals are discolored, or analytical data (e.g., melting point) indicates the presence of impurities.

  • Primary Cause: This can result from two main issues:

    • Rapid cooling can trap impurities within the growing crystal lattice.[5]

    • The presence of colored, soluble impurities that remain in the solution and deposit on the crystal surface during filtration.

  • Solution Pathway:

    • Decolorize the Solution: If the hot, dissolved solution is colored, it contains soluble, colored impurities. Before the cooling step, allow the solution to cool slightly below its boiling point and add a small amount of activated charcoal.[6] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

    • Perform Hot Filtration: After adding charcoal, reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6][7]

    • Ensure Slow Cooling: As with preventing oiling out, slow, undisturbed cooling is critical for forming pure crystals. Rapid cooling or agitation can cause impurities to be occluded within the crystal structure.[7]

    • Re-Recrystallize: If impurities persist, a second recrystallization is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for this compound?

The choice of solvent is the most critical factor in a successful recrystallization.[7] The ideal solvent should exhibit a steep solubility curve for the compound of interest.

  • Core Principle: The solvent must dissolve this compound readily when hot but poorly when cold. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8][9]

  • Screening Process:

    • Place a small amount (~50 mg) of crude this compound into several test tubes.

    • Add a small volume (~1 mL) of a different potential solvent to each tube at room temperature. Good candidates are those that do not dissolve the compound at this stage.[10]

    • Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the compound completely at or near its boiling point.[7]

    • Cool the successful tubes in an ice bath. A copious amount of crystal formation indicates a good solvent.

  • Starting Solvent Suggestions: Based on the heterocyclic nature of uracil derivatives, polar solvents are a good starting point.[11] Consider testing ethanol, methanol, isopropanol, water, or acetic acid.[12][13]

Q2: Can I use a solvent mixture?

Yes, a two-solvent (or mixed-solvent) system is an excellent alternative when no single solvent provides the ideal solubility characteristics.[8]

  • Methodology: This technique uses a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[14][15]

    • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated but clear.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[14]

Q3: What are the key physical properties of this compound?

Understanding the basic properties of your compound is essential for handling and purification.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[16]
Molecular Weight 160.56 g/mol [16][17]
Appearance White to off-white crystalline solid[18]
IUPAC Name 6-chloro-1-methylpyrimidine-2,4-dione[16]
CAS Number 31737-09-4[16][19]

Standard Operating Protocol: Recrystallization of this compound

This protocol outlines a self-validating workflow for the purification of this compound. The rationale behind each critical step is explained to foster a deeper understanding of the process.

Step 1: Solvent Selection
  • Action: Using the screening process described in the FAQ, determine the optimal single solvent or solvent pair.

  • Rationale: The success of the entire purification depends on this initial choice. An improper solvent will lead to low yield or purification failure.[7]

Step 2: Dissolution
  • Action: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.

  • Rationale: Using the minimum amount of hot solvent is crucial for creating a saturated solution. Adding too much solvent is the most common cause of low recovery.[1][2]

Step 3: Hot Filtration (Conditional)
  • Action: If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask with hot solvent to prevent premature crystallization.

  • Rationale: This step removes any particulate matter that is not soluble in the hot solvent. If skipped, these impurities will contaminate the final product. Cooling during this step can cause the desired product to crystallize in the funnel, so keeping the apparatus hot is essential.[4][6][20]

Step 4: Crystallization
  • Action: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Rationale: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[5][7]

Step 5: Crystal Collection
  • Action: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.[5]

Step 6: Washing
  • Action: With the vacuum still applied, wash the crystals in the funnel with a small portion of ice-cold recrystallization solvent.

  • Rationale: The wash removes any residual mother liquor and adsorbed impurities from the surface of the crystals. The solvent must be ice-cold to minimize the redissolving of the purified product.[1]

Step 7: Drying
  • Action: Allow the crystals to dry completely, either by air-drying on a watch glass or in a desiccator.

  • Rationale: Residual solvent can affect the accuracy of the final yield calculation and may interfere with subsequent analytical tests, such as melting point determination or spectroscopy.[7]

Visual Workflow: The Recrystallization Process

The following diagram illustrates the logical flow and decision points in a standard recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Isolation & Final Product start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filt Hot Gravity Filtration check_impurities->hot_filt Yes cool Slow Cooling to Room Temperature check_impurities->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure this compound dry->finish

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-Chloro-1-methyluracil, a key transformation in the synthesis of various bioactive compounds and pharmaceutical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your experiments.

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The Suzuki coupling of this compound presents a specific set of challenges primarily due to the nature of the substrate. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making oxidative addition, the first step in the catalytic cycle, more difficult.[1][2] Additionally, N-heterocyclic halides, like pyrimidines, are prone to several side reactions, including dehalogenation (replacement of the chlorine with a hydrogen) and catalyst inhibition, where the nitrogen atoms of the uracil ring can coordinate to the palladium center and deactivate it.[1][3]

Q2: How do I select the appropriate palladium catalyst and ligand for this reaction?

A2: For less reactive aryl chlorides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may require high temperatures and often result in low yields.[4][5] Success hinges on using a more active catalytic system. The combination of a palladium(II) or palladium(0) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a specialized ligand is crucial.

The most effective ligands are typically bulky and electron-rich, as they stabilize the active Pd(0) species and accelerate the rate-limiting oxidative addition step.[6] Excellent choices include:

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands like SPhos and XPhos are highly effective for coupling aryl chlorides.[7][8]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes, often delivered as PEPPSI-type precatalysts, are also very powerful for these challenging couplings.[9]

Q3: What is the role of the base, and how do I choose the best one?

A3: The base is critical and serves multiple roles in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9][10][11][12][13][14] The choice of base can significantly impact yield and side-product formation.

  • Strong Bases (e.g., NaOH, K₃PO₄): These are often very effective at promoting the reaction. Potassium phosphate (K₃PO₄) is a widely used and reliable choice for many Suzuki couplings.[10][15]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KF): These can be advantageous in minimizing side reactions like dehalogenation, which can be promoted by stronger bases.[1][7] They are also useful if your substrate contains base-sensitive functional groups.[9]

The solubility of the base is also a key factor; often, a mixed solvent system including water is used to dissolve inorganic bases.[7]

Q4: Which solvent system is recommended for this coupling?

A4: The solvent must solubilize the reactants and facilitate the interaction of the organic and aqueous phases (if a biphasic system is used). Common and effective solvent systems include:[16][17][18][19]

  • Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF), often mixed with water (e.g., a 4:1 or 5:1 ratio), are excellent choices.[2][10][15]

  • Aromatic Solvents: Toluene can also be effective, typically in a biphasic mixture with water.

  • Polar Aprotic Solvents: While less common as the primary solvent, DMF or DMAc can be used, but their role is complex and can sometimes alter reaction selectivity.[18][20]

Crucially, all solvents must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[7][21][22]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ Active Catalyst OA_label Oxidative Addition Pd0->OA_label OxAdd R¹-Pd(II)L₂-X (cis-complex) Trans R¹-Pd(II)L₂-X (trans-complex) OxAdd->Trans Isomerization TM_label Transmetalation Trans->TM_label Transmetal R¹-Pd(II)L₂-R² RE_label Reductive Elimination Transmetal->RE_label OA_label->OxAdd R¹-X (this compound) TM_label->Transmetal R²-B(OR)₃⁻ (Activated Boronic Ester) RE_label->Pd0 R¹-R² (Product) caption Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

When experiments do not proceed as planned, a systematic approach is essential. Use this guide to diagnose and resolve common issues.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low to No Product Yield / Reaction Stalled 1. Catalyst Inactivation: The Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing allows O₂ to oxidize Pd(0) to inactive Pd(II) species.[7][21]Solution 1: Ensure rigorous degassing of all solvents and the reaction headspace. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon/Nitrogen) for at least 15-20 minutes.[7] Use a fresh, high-quality catalyst and ligand.
2. Inefficient Oxidative Addition: The C-Cl bond is strong. The chosen catalyst/ligand system may not be active enough to break this bond efficiently at the set temperature.[4]Solution 2: Switch to a more active ligand system. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for activating C-Cl bonds.[7][8][9] Consider a slight increase in temperature (e.g., in 10 °C increments).
3. Poor Base/Solvent Combination: The inorganic base may not be sufficiently soluble in the reaction medium, preventing the activation of the boronic acid for transmetalation.[7]Solution 3: Ensure the chosen base is appropriate for the solvent. For bases like K₃PO₄ or K₂CO₃, a biphasic system (e.g., Dioxane/Water 4:1) is often necessary to facilitate the reaction at the interface.[7][10]
4. Poor Quality Boronic Acid/Ester: Boronic acids can degrade over time, especially upon exposure to air and moisture, forming boroxines which are less reactive.[2][7]Solution 4: Use fresh, high-purity boronic acid or its more stable pinacol ester derivative. If degradation is suspected, the boronic acid can sometimes be purified by recrystallization.
Significant Dehalogenation Product (1-methyluracil)1. Presence of a Hydride Source: A competing pathway where a palladium-hydride (Pd-H) species is formed can lead to reductive dehalogenation.[1][23] This can be caused by certain bases, impurities, or solvents (e.g., alcohols).Solution 1: Switch to a non-protic solvent system if applicable. Use a milder base like K₂CO₃ or KF instead of stronger bases like alkoxides or hydroxides.[1] Ensure all reagents are pure.
2. Slow Transmetalation: If the transmetalation step is slow relative to the formation of Pd-H species, dehalogenation can dominate.[1]Solution 2: Increase the concentration or equivalents of the boronic acid/ester (e.g., from 1.1 to 1.5 eq.) to accelerate transmetalation. Ensure the base is effective for activating the boron reagent.
Significant Homocoupling Product (Biaryl of boronic acid)1. Presence of Oxygen: Oxygen can mediate the homocoupling of boronic acids, especially when using a Pd(II) precatalyst which can directly react with two molecules of the boronic acid.[21][22][23]Solution 1: As with low yield, rigorous degassing is the most critical preventative measure.[22] Using a Pd(0) source directly (like Pd(PPh₃)₄) can sometimes mitigate homocoupling at the start of the reaction.
2. Slow Oxidative Addition: If the oxidative addition of this compound is slow, the concentration of the activated boronic acid can build up, favoring the homocoupling side reaction.Solution 2: Use a more active catalyst system (see "Low Yield" solutions) to ensure the aryl halide is consumed quickly. Adding the boronic acid slowly over a period of time can also help keep its instantaneous concentration low.

Troubleshooting Workflow

This logical diagram provides a step-by-step process for diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow start Reaction Outcome: Low Yield or Failure check_setup Step 1: Verify Setup - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_setup analyze Step 2: Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) check_setup->analyze outcome_sm Result: Mostly Unreacted Starting Material analyze->outcome_sm Slow/No Conversion outcome_dehalo Result: Major Product is Dehalogenated Uracil analyze->outcome_dehalo Side Reaction outcome_homo Result: Major Product is Boronic Acid Homocoupling analyze->outcome_homo Side Reaction solve_sm Action: Increase Reactivity - Switch to stronger ligand (SPhos) - Increase temperature - Check base/solvent compatibility outcome_sm->solve_sm solve_dehalo Action: Suppress Pd-H Pathway - Use milder base (K₂CO₃) - Increase boronic acid equivalents - Lower temperature outcome_dehalo->solve_dehalo solve_homo Action: Favor Cross-Coupling - Improve degassing protocol - Use more active catalyst - Add boronic acid slowly outcome_homo->solve_homo

Caption: Figure 2: A logical workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system, for example, Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Optimized Conditions for Difficult Couplings or To Minimize Side Reactions

This protocol is designed for instances where Protocol 1 gives low yields or significant side products like dehalogenation.

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Using the pinacol ester can enhance stability and reduce homocoupling.[2]

  • Catalyst Addition: Add a highly active pre-catalyst, such as SPhos Pd G3 (0.015 equiv). These "G3" pre-catalysts are air-stable and form the active Pd(0) species very efficiently.

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Under positive inert gas pressure, add degassed anhydrous toluene to a concentration of 0.1 M. Anhydrous conditions can help suppress protodeboronation and dehalogenation pathways.[2]

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

References

Preventing hydrolysis of 6-Chloro-1-methyluracil during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Synthetic Applications

Welcome to the technical support center for 6-Chloro-1-methyluracil. As Senior Application Scientists, we understand the challenges you face in the laboratory. This guide is designed to provide you with in-depth technical assistance to troubleshoot and prevent the hydrolysis of this compound, a critical intermediate in the synthesis of various bioactive molecules. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Hydrolysis of this compound

This section addresses common issues encountered during reactions involving this compound, with a focus on identifying and mitigating unwanted hydrolysis.

Question 1: My reaction with this compound is giving low yields and I suspect hydrolysis of the starting material. How can I confirm this?

Answer:

Confirming hydrolysis of this compound is the first critical step in troubleshooting. The primary hydrolysis product is 1-methyl-uracil-6(1H)-one (also known as 1-methyl-2,4(1H,3H)-pyrimidinedione or N1-methyluracil). You can detect its presence using the following analytical techniques:

  • Thin Layer Chromatography (TLC): The hydrolysis product, being more polar than the starting material, will have a lower Rf value. Run a co-spot with your reaction mixture and the this compound starting material. The appearance of a new, more polar spot is a strong indication of hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method. You will observe a new peak with a different retention time from your starting material. The identity of this peak can be confirmed by running a standard of the expected hydrolysis product if available.

  • Mass Spectrometry (MS): Analysis of the reaction mixture by MS will show a peak corresponding to the mass of the hydrolyzed product (C5H6N2O2, MW: 126.11 g/mol ) and a decrease in the intensity of the peak for this compound (C5H5ClN2O2, MW: 160.56 g/mol )[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can also be used to detect the formation of the hydrolysis product. The proton at the C5 position of the uracil ring will have a characteristic chemical shift that differs from the starting material.

Question 2: What are the primary factors that promote the hydrolysis of this compound?

Answer:

The hydrolysis of this compound is a nucleophilic aromatic substitution reaction where water or hydroxide ions act as the nucleophile. The uracil ring is electron-deficient, which makes the C6 position susceptible to nucleophilic attack. The key factors that accelerate this process are:

  • pH: The rate of hydrolysis is significantly influenced by pH. Basic conditions (high pH) dramatically accelerate hydrolysis due to the increased concentration of the potent nucleophile, the hydroxide ion (OH-).[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][5][6][7] Elevated temperatures used to drive a desired reaction can inadvertently promote the undesired hydrolysis.

  • Solvent: Protic solvents, especially water, are the source of the nucleophile for hydrolysis. Reactions run in aqueous or mixed aqueous/organic solvent systems are at a higher risk.

  • Reaction Time: Longer reaction times naturally provide more opportunity for hydrolysis to occur, even at a slow rate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis of this compound?

A1: The hydrolysis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the uracil ring system facilitates the attack of a nucleophile (water or hydroxide) at the C6 position, leading to the displacement of the chloride leaving group. Under basic conditions, the more nucleophilic hydroxide ion is the primary attacking species, leading to a faster reaction rate.

Q2: At what pH is this compound most stable?

Q3: Can I use a phase-transfer catalyst to improve my reaction and avoid hydrolysis?

A3: A phase-transfer catalyst (PTC) can be beneficial, particularly in biphasic reactions where the nucleophile is in an aqueous phase and the this compound is in an organic phase. The PTC facilitates the transfer of the desired nucleophile to the organic phase, potentially accelerating the desired reaction over the competing hydrolysis. However, care must be taken as some PTCs can also facilitate the transfer of hydroxide ions, potentially increasing hydrolysis. Screening of different PTCs and reaction conditions is recommended.

Q4: Are there any alternative reagents to this compound that are less prone to hydrolysis?

A4: If hydrolysis remains a persistent issue, you might consider using the corresponding 6-bromo or 6-iodo analogs. While typically more expensive, the better leaving group ability of bromide or iodide can sometimes allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times), which can indirectly reduce the extent of hydrolysis. However, these analogs may also be more reactive towards hydrolysis, so a careful evaluation of the specific reaction is necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine under Anhydrous Conditions

This protocol is designed to minimize hydrolysis by employing anhydrous conditions.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add the anhydrous aprotic solvent.

  • Add the amine nucleophile (1.1-1.5 equivalents).

  • Add the non-nucleophilic base (1.5-2.0 equivalents).

  • Stir the reaction mixture at the desired temperature (start at room temperature and gently heat if necessary).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Hydrolysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard to determine its retention time.

  • At various time points during your reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.

  • Centrifuge or filter the sample.

  • Inject the supernatant onto the HPLC.

  • Monitor for the appearance of a new, earlier-eluting peak corresponding to the more polar hydrolysis product.

  • The percentage of hydrolysis can be estimated by comparing the peak areas of the starting material and the hydrolysis product.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in Reactions with this compound

Symptom Potential Cause Recommended Action
Low yield, presence of a polar byproduct by TLC/HPLCHydrolysis of starting material- Ensure anhydrous reaction conditions. - Use a non-nucleophilic base. - Lower the reaction temperature. - Reduce the reaction time. - Consider using an aprotic solvent.
Reaction does not go to completion, even at elevated temperaturesInsufficient reactivity of the nucleophile- Increase the temperature cautiously, monitoring for hydrolysis. - Use a more polar aprotic solvent (e.g., DMF, DMSO). - Consider using a stronger, non-nucleophilic base.
Multiple unidentified byproductsComplex side reactions or degradation- Lower the reaction temperature. - Screen different solvents and bases. - Ensure the purity of starting materials and reagents.

Visualizations

Diagram 1: Hydrolysis of this compound

G cluster_0 Reaction Pathway cluster_1 Key Factors Influencing Hydrolysis start This compound hydrolysis_product 1-methyl-uracil-6(1H)-one (Hydrolysis Product) start->hydrolysis_product Nucleophilic Aromatic Substitution (SNAr) leaving_group Cl- nucleophile H2O / OH- nucleophile->start pH High pH (Basic) Hydrolysis Increased Hydrolysis pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Time Long Reaction Time Time->Hydrolysis Solvent Aqueous/Protic Solvents Solvent->Hydrolysis

Caption: Factors influencing the hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Suspected Hydrolysis

G start Low Reaction Yield check_hydrolysis Confirm Hydrolysis? (TLC, HPLC, MS) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no optimize Optimize Reaction Conditions hydrolysis_yes->optimize other_issues Investigate Other Issues (e.g., Nucleophile Reactivity, Purity) hydrolysis_no->other_issues anhydrous Use Anhydrous Conditions optimize->anhydrous base Switch to Non-nucleophilic Base optimize->base temp_time Lower Temperature / Reduce Time optimize->temp_time solvent Use Aprotic Solvent optimize->solvent success Improved Yield anhydrous->success base->success temp_time->success solvent->success

Caption: A workflow for troubleshooting low yields due to hydrolysis.

References

Technical Support Center: Improving Regioselectivity in Reactions with 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1-methyluracil. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into controlling and improving the regioselectivity of reactions involving this versatile pyrimidine building block. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Understanding the Reactivity of this compound

This compound is a multifaceted reactant. Its reactivity is governed by the interplay of electronic and steric factors originating from its substituents. The primary challenge in its synthetic application is controlling which site of the molecule reacts. The key reactive positions are:

  • N3-Position: The acidic N-H proton makes this nitrogen a prime site for nucleophilic attack after deprotonation. It is a common target for alkylation and arylation.

  • C6-Position: The chloro-substituent makes this carbon an electrophilic center, highly susceptible to nucleophilic aromatic substitution (SNAr) and a key site for metal-catalyzed cross-coupling reactions.

  • C5-Position: While the uracil ring is generally electron-deficient, the C5-C6 double bond can undergo addition reactions.[1] Furthermore, the C5-H bond can be targeted for functionalization through modern C-H activation methodologies.[2][3]

  • Exocyclic Oxygens (O2, O4): These oxygens are also nucleophilic centers and can compete with the N3-nitrogen in reactions like alkylation, leading to O-alkylated byproducts.

The 1-methyl group provides steric hindrance around the N1 and C6 positions, which can influence the approach of bulky reagents. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly impacts the electron density distribution across the ring, acidifying the N3-proton and activating the C6 position for nucleophilic attack.[4]

Arylation_Workflow start Goal: Arylation of This compound decision Desired Position? start->decision c5_cond Conditions: • Pd(OAc)2 or Pd(TFA)2 • Ligand (e.g., P(o-tol)3) • Base (e.g., Cs2CO3) • NO CuI ADDITIVE decision->c5_cond  C5-Position c6_cond Conditions: • Pd(PPh3)4 or PdCl2(dppf) • Base (e.g., K2CO3, CsF) • Boronic Acid/Ester (Suzuki Coupling) decision->c6_cond  C6-Position c5_result Outcome: Preferential C5-Arylation (via C-H Activation) c5_cond->c5_result c6_result Outcome: Selective C6-Arylation (via Oxidative Addition) c6_cond->c6_result

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to ensure both success and safety in your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 31737-09-4) is a substituted pyrimidine derivative.[1][2] It serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactive chlorine atom at the 6-position makes it a versatile building block for introducing the 1-methyluracil scaffold into more complex molecules through nucleophilic substitution reactions.[3][4] This is particularly relevant in the synthesis of antiviral and anticancer drug candidates.

Q2: What is the most common and scalable synthetic route to this compound?

A2: The most direct and widely adopted method for synthesizing this compound is through the direct chlorination of 1-methyluracil. This is typically achieved using a potent chlorinating agent such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction with phosphoryl chloride is often preferred for its efficacy, as it also acts as a dehydrating agent, driving the reaction to completion.[5][6]

Q3: What are the primary safety concerns when performing this synthesis?

A3: The synthesis involves several hazardous materials that demand strict safety protocols.

  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[7][8] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Depending on the specific protocol, solvents like acetonitrile may be used, which are flammable and toxic.[9]

  • Product & Intermediates: this compound and related halogenated uracils are classified as irritants, causing skin and serious eye irritation.[10][11][12] They may also cause respiratory irritation.[12]

  • Pressure Build-up: Quenching the reaction mixture, especially large volumes of POCl₃, is highly exothermic and can lead to a rapid release of HCl gas, causing dangerous pressure build-up if not performed in an open or properly vented system.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[13][14]

Part 2: Synthesis Workflow and Scale-Up Considerations

Typical Lab-Scale Synthesis Protocol

This protocol describes a common method for the chlorination of 1-methyluracil using phosphoryl chloride.

Reagents & Materials:

  • 1-methyluracil

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst/acid scavenger)

  • Toluene or another high-boiling inert solvent

  • Ice water or crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Charge the flask with 1-methyluracil (1.0 eq) and toluene. Begin stirring to form a slurry.

  • Chlorination: Slowly add phosphoryl chloride (3.0-5.0 eq) to the slurry via the dropping funnel. If used, N,N-dimethylaniline (catalytic amount) can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by an in-process control (IPC) like HPLC or TLC.

  • Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully add it to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization & Precipitation: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold water and a non-polar solvent (e.g., hexanes) to remove residual impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation prep_reagents Dry Reagents & Glassware setup Assemble Reactor (Inert Atmosphere) prep_reagents->setup Ensure anahydrous conditions charge Charge 1-Methyluracil & Solvent setup->charge add_pocl3 Slowly Add POCl₃ charge->add_pocl3 reflux Heat to Reflux (100-110°C) add_pocl3->reflux ipc Monitor by HPLC/TLC reflux->ipc Every 1-2h cool Cool to RT ipc->cool Upon Completion quench Slowly Quench on Ice Water cool->quench CAUTION: Exothermic! neutralize Neutralize with NaHCO₃ (pH 7-8) quench->neutralize filtrate Filter Precipitate neutralize->filtrate wash_dry Wash & Dry Product filtrate->wash_dry final_product final_product wash_dry->final_product Final Product G cluster_yield Low Yield / Incomplete Reaction cluster_purity Low Purity start Problem Encountered yield_check Check IPC (TLC/HPLC) start->yield_check purity_check Check Purity (HPLC/NMR) start->purity_check sm_present Starting Material Remains? yield_check->sm_present yes_sm YES sm_present->yes_sm no_sm NO sm_present->no_sm cause1 Cause: - Insufficient Reagent - Low Temperature - Poor Mixing - Wet Reagents yes_sm->cause1 cause2 Cause: - Product Lost in Work-up - Degradation during Quench no_sm->cause2 solution1 Solution: - Add more POCl₃ - Increase Reflux Time - Improve Stirring - Use Anhydrous Reagents cause1->solution1 solution2 Solution: - Check pH before filtration - Ensure quench is cold - Analyze mother liquor cause2->solution2 impurity_id Identify Impurities purity_check->impurity_id impurity1 Impurity: Starting Material impurity_id->impurity1 impurity2 Impurity: Hydrolysis Product (1-Methyluracil-6-ol) impurity_id->impurity2 impurity3 Impurity: Discolored Product impurity_id->impurity3 solution_imp1 Solution: Recrystallize or re-run reaction to completion impurity1->solution_imp1 solution_imp2 Solution: Ensure anhydrous conditions. Improve washing. impurity2->solution_imp2 solution_imp3 Solution: Charcoal treatment during recrystallization. impurity3->solution_imp3

References

Technical Support Center: Removal of Palladium Catalyst from 6-Chloro-1-methyluracil Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals facing the critical challenge of removing residual palladium catalysts from 6-Chloro-1-methyluracil and related heterocyclic products. The presence of palladium, even at trace levels, can compromise downstream synthetic steps, interfere with biological assays, and prevent active pharmaceutical ingredients (APIs) from meeting stringent regulatory standards.[1][2] This document provides in-depth, practical guidance in a question-and-answer format, supplemented with troubleshooting protocols and validated experimental workflows to ensure your final product meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

The removal of palladium is mandated by both scientific and regulatory imperatives. From a regulatory standpoint, health agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products to ensure patient safety.[3][4][5] Palladium is classified as a metal with moderate safety concern, and its levels must be rigorously controlled.[6] Scientifically, residual palladium can act as an unwanted catalyst in subsequent reactions, leading to impurity formation and reduced yield.[4] For compounds intended for biological screening, trace metals can cause assay interference, leading to false-positive or false-negative results.[7][8]

Q2: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

According to the ICH Q3D guidelines, palladium has a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[6] For a typical maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 ppm in the final API.[1][6][9] Therefore, purification strategies must be robust enough to consistently reduce palladium levels below this threshold.

Q3: What are the most common methods for palladium removal?

Traditional methods include recrystallization, extraction, and distillation, but these often lack the efficiency for trace metal removal and can result in significant product loss.[3] Modern, more effective approaches include:

  • Metal Scavengers: These are solid-supported materials (typically silica or polymer-based) functionalized with groups that chelate palladium, such as thiols, thioureas, and amines.[2][4] They are highly selective and easily removed by filtration.

  • Activated Carbon: A cost-effective adsorbent with a high surface area that can bind palladium species.[6][10] Its primary drawback is a lack of selectivity, which can sometimes lead to co-adsorption and loss of the desired product.[6]

  • Chromatography: While standard silica gel column chromatography is a cornerstone of purification, it is often insufficient on its own to reduce palladium to the low ppm levels required for APIs.[7][8]

  • Filtration: Passing the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) but will not remove soluble or colloidal palladium species.[1][11]

Q4: My this compound product is a nitrogen-rich heterocycle. Does this present special challenges for palladium removal?

Yes, it can. The nitrogen atoms in the uracil ring, much like the sulfur in thiophene derivatives, can act as ligands that coordinate with palladium.[1] This can form a stable palladium-product complex, making the palladium less available for capture by a scavenger. This "product-assisted leaching" means that even after initial purification, palladium may remain strongly associated with your target molecule, requiring more specialized scavenging strategies.

Q5: How do I choose the right palladium scavenger for my process?

The optimal scavenger depends on the specific form of palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II)), the solvent system, and the nature of your product. A screening approach is highly recommended. Thiol-based scavengers are broadly effective for many palladium species, while others like dimercaptotriazine (DMT) or thiourea-based scavengers can be more effective for particularly stubborn or hindered palladium complexes.[4]

Troubleshooting Guide

Issue 1: Inefficient Palladium Removal After Scavenging
  • Symptoms: Post-treatment analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) shows palladium levels remain above the target limit (>10 ppm).

  • Potential Cause 1: Strong Palladium-Uracil Complexation. As discussed in Q4, your product may be binding the palladium tightly, preventing the scavenger from accessing it.

    • Solution: Try altering the solvent to one that may disrupt this complexation. In some cases, adding a weak, sacrificial competing ligand before introducing the scavenger can help displace the palladium from your product.

  • Potential Cause 2: Incorrect Scavenger Selection. The chosen scavenger may have a low affinity for the specific palladium species present in your reaction.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine). It is crucial to test scavengers effective for both Pd(0) and Pd(II) states.[1]

  • Potential Cause 3: Suboptimal Scavenging Conditions. The reaction time, temperature, or scavenger stoichiometry may be insufficient.

    • Solution: Increase the equivalents of the scavenger (a typical starting point is 5-10 equivalents relative to palladium).[1] Extend the stirring time (from a few hours to overnight) and consider a moderate increase in temperature (e.g., to 40-50 °C), as kinetics can be slow.

Issue 2: Significant Product Loss During Purification
  • Symptoms: The yield of this compound is substantially lower after treatment with a scavenger or activated carbon.

  • Potential Cause: Non-Specific Adsorption. The product itself is binding to the purification medium. This is a known issue with activated carbon and can also occur with some scavenger resins.[3][6]

    • Solution 1: Optimize Adsorbent Quantity. Use the minimum amount of scavenger or carbon necessary to achieve the desired palladium level. Perform a loading study to find the sweet spot.

    • Solution 2: Screen for Selectivity. Test different scavengers. A scavenger with a different solid support (e.g., polystyrene vs. silica) or functional group may have a lower affinity for your product.

    • Solution 3: Improve Product Recovery. After filtering off the scavenger, wash the filter cake thoroughly with a fresh portion of the solvent to recover any adsorbed product.[1]

Issue 3: Final Product is Discolored (Gray/Black), Suggesting Palladium Contamination
  • Symptoms: Even after scavenging, the isolated solid product has a persistent gray or black tint.

  • Potential Cause: Colloidal Palladium (Pd(0)). The reaction has produced fine, insoluble particles of palladium metal ("palladium black") that are too small to be efficiently captured by some scavengers and may pass through standard filter paper.

    • Solution: Implement a two-step filtration process. First, dilute the crude reaction mixture and pass it through a thick pad of Celite® (1-2 cm) to trap the bulk of the colloidal palladium.[11] Then, treat the filtrate with a scavenger designed to capture any remaining soluble or fine particulate palladium.

Palladium Removal Workflow & Protocols

A systematic approach is key to developing a robust palladium removal strategy. The following decision tree and protocols provide a clear path from initial assessment to a scalable solution.

Decision Workflow for Palladium Removal

G start Crude Product (Post-Reaction) check_pd_form Is Pd Heterogeneous? (e.g., Pd/C) start->check_pd_form celite_filt Step 1: Filter through Celite® check_pd_form->celite_filt  Yes   scav_screen Step 2: Screen Scavengers (Thiol, Thiourea, TMT, etc.) check_pd_form->scav_screen No (Soluble Pd) celite_filt->scav_screen analyze_ppm Analyze Filtrate (ICP-MS) scav_screen->analyze_ppm is_ppm_ok Pd < 10 ppm? analyze_ppm->is_ppm_ok optimize Optimize Conditions (Time, Temp, Equivalents) is_ppm_ok->optimize  No   final_product Final Purified Product is_ppm_ok->final_product  Yes   optimize->scav_screen

Caption: Decision tree for selecting a palladium removal strategy.

Protocol 1: Screening Palladium Scavengers

This protocol outlines a parallel screening method to efficiently identify the most effective scavenger for your specific process.

Materials:

  • Crude this compound reaction mixture.

  • Panel of palladium scavengers (e.g., thiol-functionalized silica, thiourea-functionalized silica, TMT-functionalized resin).

  • Appropriate reaction solvent (e.g., Ethyl Acetate, THF, Toluene).

  • Small vials or test tubes with magnetic stir bars.

  • Syringe filters (0.45 µm PTFE or similar).

Procedure:

  • Prepare Stock Solution: Dissolve a known quantity of the crude product in the solvent to create a homogeneous stock solution.

  • Aliquot: Distribute equal volumes of the stock solution into several labeled vials. Keep one vial as an untreated control.

  • Add Scavengers: To each vial (except the control), add a pre-determined amount of a different scavenger. A good starting point is 10 mole equivalents relative to the initial palladium catalyst loading.

  • Stir: Seal the vials and stir the contents at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4 hours).

  • Sample & Filter: After the incubation period, draw a small aliquot from each vial and filter it through a syringe filter to remove the solid scavenger.

  • Analyze: Dilute the filtered samples and the control sample appropriately and submit them for ICP-MS analysis to determine the residual palladium concentration.

  • Evaluate: Compare the results to identify the scavenger that provides the most efficient palladium removal with the highest product recovery.

Experimental Workflow: Preparative Scale Removal

G cluster_prep Preparation cluster_scavenge Scavenging cluster_workup Workup & Analysis crude 1. Crude Reaction Mixture dilute 2. Dilute with Solvent (5-10 vol) crude->dilute add_scav 3. Add Scavenger (e.g., Thiol-Silica) dilute->add_scav stir 4. Stir (e.g., 4h-16h at RT or 40°C) add_scav->stir filter 5. Filter to Remove Scavenger stir->filter wash 6. Wash Filter Cake with Fresh Solvent filter->wash concentrate 7. Concentrate Filtrate wash->concentrate analyze 8. Analyze Product (ICP-MS, NMR, HPLC) concentrate->analyze

Caption: Standard workflow for preparative scale palladium scavenging.

Comparative Data & Mechanistic Insight

Selecting a purification method involves trade-offs between efficiency, cost, and potential for product loss.

Table 1: Qualitative Comparison of Palladium Removal Techniques

MethodSelectivityEfficiency (to <10 ppm)Product Loss RiskScalabilityRelative Cost
Metal Scavengers HighVery HighLow to MediumExcellentMedium to High
Activated Carbon LowMedium to HighMedium to HighExcellentLow
Column Chromatography MediumLow to MediumMediumGoodMedium
Crystallization VariableLowLow to HighGoodLow
Celite® Filtration N/A (Physical)High for Heterogeneous PdVery LowExcellentVery Low

Table 2: Illustrative Efficiency of Purification Methods for a Model Reaction [12]

Purification StageAverage Residual Pd (ppm)
Crude Reaction Mixture1500 - 3000
After Celite® Filtration800 - 1500
After Column Chromatography100 - 500
After Scavenger Treatment < 10
Note: Values are illustrative and based on typical results reported in the literature. Actual results will vary.
Mechanism Spotlight: How Thiol Scavengers Work

Thiol-based scavengers are highly effective due to the strong affinity of sulfur for soft metals like palladium. The scavenger consists of an inert solid support (like silica) with covalently attached thiol (-SH) groups. When the reaction mixture is treated with the scavenger, the sulfur atoms act as powerful ligands, chelating the soluble palladium species and immobilizing them on the solid support, which is then easily filtered away.

G pd Pd²⁺ (Soluble Palladium) scavenger HS-Scavenger pd->scavenger  Chelation silica Silica Support silica->scavenger complex Immobilized Pd-Scavenger Complex scavenger->complex in_solution In Solution on_solid On Solid Support

Caption: Simplified mechanism of palladium capture by a thiol scavenger.

References

Analytical challenges in the characterization of 6-Chloro-1-methyluracil isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical characterization of 6-Chloro-1-methyluracil and its related isomers. As a potential reactant, intermediate, or impurity in pharmaceutical manufacturing, the precise identification and quantification of these compounds are critical for ensuring drug safety and regulatory compliance.[1][2][3] Isomeric impurities pose a significant analytical challenge due to their identical mass and often similar physicochemical properties, demanding robust and highly selective analytical methods.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of isomer separation and identification.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound and its isomers.

Chromatography Troubleshooting

Question: My HPLC/UHPLC analysis shows poor or no separation between this compound and its potential isomers (e.g., 6-Chloro-3-methyluracil). How can I improve resolution?

Answer: Co-elution of isomers is a primary challenge. The resolution can be systematically improved by addressing mobile phase composition, stationary phase chemistry, and other chromatographic parameters.

Initial Steps (Mobile Phase & Gradient Optimization):

  • Adjust Organic Modifier Ratio: Small changes in the acetonitrile or methanol percentage in your mobile phase can significantly impact selectivity.

  • Modify Gradient Slope: If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of the isomers. This increases the residence time on the column, providing more opportunity for separation.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties (polarity, viscosity, and proton-donor/acceptor characteristics) can alter selectivity.

  • pH Adjustment: The ionization state of uracil derivatives can affect their retention. Experiment with small adjustments to the mobile phase pH using buffers (e.g., formate or acetate) to see if selectivity improves.

Advanced Steps (Stationary Phase Selection): If mobile phase optimization is insufficient, the column chemistry is the next critical factor. Standard C18 columns rely on hydrophobic interactions, which may be too similar for these isomers.

  • Pentafluorophenyl (PFP) Columns: This is often the most effective solution. PFP phases provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can effectively differentiate the subtle electronic differences between positional isomers.[4]

  • Phenyl-Hexyl Columns: These columns also offer alternative selectivity through π-π interactions with the aromatic uracil ring.

  • Embedded Polar Group (EPG) Columns: Columns with an embedded polar group (like an amide or carbamate) can also enhance selectivity for polar analytes like uracil derivatives.

Question: I'm observing significant peak tailing for my uracil isomer peaks. What are the likely causes and solutions?

Answer: Peak tailing can compromise resolution and quantification accuracy. It is typically caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Potential Causes & Solutions:

CauseExplanation & Solution
Secondary Silanol Interactions Uncapped, acidic silanol groups on the silica support can interact strongly with the basic nitrogen sites on the uracil ring. Solution: Use a modern, end-capped, high-purity silica column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to block these active sites. Using a mobile phase with a lower pH (e.g., buffered to pH 3 with formic acid) can also protonate the silanols and reduce interaction.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Dilute your sample and reinject. If sensitivity becomes an issue, consider a column with a higher loading capacity or a more sensitive detector.
Column Contamination/Wear Accumulation of matrix components or degradation of the stationary phase can create active sites. Solution: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If this fails, the column may need to be replaced.
Extra-Column Dead Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing. Solution: Ensure all tubing is cut clean and flat, use low-volume fittings, and check that the correct flow cell is installed for your application.
Mass Spectrometry Troubleshooting

Question: The mass spectra of my co-eluting isomers are identical. How can I differentiate them using mass spectrometry?

Answer: Since isomers have the same exact mass, differentiation relies on tandem mass spectrometry (MS/MS) or ion mobility spectrometry, coupled with chromatographic separation.

  • Optimize Collision-Induced Dissociation (CID): Even if the precursor ions are identical, the fragmentation patterns (product ions) in an MS/MS experiment can be different. The position of the chloro and methyl groups influences bond stabilities and the resulting fragment ions.[5] Systematically vary the collision energy (CE) to find an optimal value where the differences in the relative abundances of fragment ions are maximized.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate isomers, it is crucial for confirming the elemental composition (e.g., C₅H₅ClN₂O₂) of your peak of interest, ensuring it is indeed an isomer and not an unrelated impurity.

  • Reference Standards: The most definitive method is to compare both the retention time and the MS/MS fragmentation pattern of your unknown peak against certified reference standards of the suspected isomers.

Below is a workflow diagram for troubleshooting isomer co-elution.

G start Co-eluting Isomer Peaks Detected adjust_mobile Optimize Mobile Phase (Gradient, Solvent, pH) start->adjust_mobile check_rt Are Retention Times (RT) Identical? check_resolution Resolution Improved? adjust_mobile->check_resolution change_column Change Column Chemistry (e.g., C18 -> PFP) check_resolution->change_column No success Isomers Characterized check_resolution->success Yes check_again Resolution Achieved? change_column->check_again msms_analysis Perform MS/MS Analysis (Optimize Collision Energy) check_again->msms_analysis Partial/No check_again->success Yes compare_spectra Compare Fragmentation Spectra & RT with Standards msms_analysis->compare_spectra compare_spectra->success fail Further Method Development Needed G start Unknown Peak Detected in HPLC hrms 1. HRMS Analysis (e.g., Q-TOF or Orbitrap) start->hrms check_formula Elemental Formula Match C5H5ClN2O2? hrms->check_formula msms 2. MS/MS Fragmentation Analysis check_formula->msms Yes not_isomer Not an Isomer. Investigate other structures. check_formula->not_isomer No compare_msms Compare Fragmentation with Known Isomer msms->compare_msms match Tentative Identification compare_msms->match isolate 3. Isolate Impurity (Prep-HPLC) match->isolate nmr 4. NMR Analysis (1H, 13C, HSQC, HMBC) isolate->nmr confirm Unambiguous Structure Confirmed nmr->confirm

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for the Purity of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Chloro-1-methyluracil is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can carry through the synthetic route, potentially leading to undesired side products, reduced efficacy, and safety concerns in the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods and briefly touch upon alternative analytical approaches.

The development and validation of stability-indicating HPLC methods are mandated by regulatory bodies like the US Food and Drug Administration (FDA) and are detailed in pharmacopeias such as the United States Pharmacopeia (USP).[1][2][3] These methods must be able to separate the active ingredient from any degradation products or process impurities.[3][4][5]

Understanding Potential Impurities

The synthesis of this compound typically involves the chlorination of 1-methyluracil or related precursors.[6][7] Potential impurities could include the starting material (1-methyluracil), over-chlorinated species, or byproducts from side reactions. Therefore, the chosen analytical method must exhibit specificity for the target analyte in the presence of these potential contaminants.

Comparative HPLC Methodologies

The selection of an appropriate HPLC method is critical for accurate purity determination. Key considerations include the choice of stationary phase (column), mobile phase composition, and detection wavelength. Uracil and its derivatives are polar compounds, often necessitating specific column chemistries for adequate retention and separation in reversed-phase chromatography.[8][9][10]

Method A: Conventional C18 Acetonitrile/Water System

This approach represents a standard, widely applicable starting point for the analysis of many pharmaceutical compounds.

Rationale: A C18 column is a common choice for reversed-phase chromatography, offering good hydrophobic retention.[10][11] The mobile phase, a simple mixture of acetonitrile and water, is readily available and provides good peak shape for many analytes. The addition of a small amount of acid, like formic or phosphoric acid, is often necessary to control the ionization of the analyte and any impurities, thereby ensuring consistent retention times and symmetrical peaks.[10]

Method B: Polar-Embedded C18 with Buffered Mobile Phase

This method employs a more specialized column and a buffered mobile phase to enhance selectivity for polar compounds.

Rationale: Polar-embedded columns are designed to provide alternative selectivity, especially for polar and hydrophilic compounds that may have poor retention on traditional C18 phases.[10] The use of a phosphate buffer helps to maintain a constant pH, which is crucial for the reproducible analysis of ionizable compounds. This can lead to improved peak shape and resolution between closely eluting impurities.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) and dilute to volume.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare as described for the standard solution.

  • Diluent: The diluent should be chosen to be compatible with the mobile phase to ensure good peak shape.

Method A: Detailed Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm[10]

  • Injection Volume: 10 µL

Method B: Detailed Protocol
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-80% B

    • 20-23 min: 80% B

    • 23-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm[10]

  • Injection Volume: 10 µL

Data Presentation and Comparison

The performance of each method can be evaluated based on several key chromatographic parameters. The following table presents a hypothetical comparison based on expected outcomes for the analysis of this compound containing a known impurity (e.g., 1-methyluracil).

ParameterMethod A (Conventional C18)Method B (Polar-Embedded C18)Rationale for Difference
Resolution (Rs) between this compound and 1-methyluracil 1.8> 2.5The polar-embedded phase offers enhanced selectivity for the more polar 1-methyluracil, leading to better separation.
Tailing Factor (Tf) for this compound 1.3< 1.2The buffered mobile phase in Method B provides better control of silanol interactions, resulting in more symmetrical peaks.
Retention Time (Rt) of this compound (min) 10.512.2The stronger interaction with the polar-embedded phase and potentially different mobile phase composition can lead to longer retention.
Limit of Quantitation (LOQ) for 1-methyluracil (%) 0.05%0.02%Improved peak shape and baseline noise in Method B can lead to lower detection and quantitation limits.

Visualization of the Analytical Workflow

The general workflow for HPLC purity analysis is depicted below. This process ensures that the method is suitable for its intended purpose and provides reliable results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Purity Calculation prep_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Known Concentration prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve & Dilute to Known Concentration prep_sample->dissolve_sample inject_std Inject Standard dissolve_std->inject_std inject_sample Inject Sample dissolve_sample->inject_sample hplc_system HPLC System Setup (Method A or B) hplc_system->inject_std hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate % Purity (Area Normalization) integrate_peaks->calc_purity Validation_Parameters cluster_precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD / LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

A Senior Application Scientist's Guide to a Comparative Reactivity Analysis: 6-Chlorouracil vs. 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds, particularly uracil derivatives, serve as foundational building blocks for a vast array of therapeutic agents. Halogenated uracils are especially valuable as versatile intermediates, amenable to a variety of substitution reactions to build molecular complexity. Among these, 6-chlorouracil stands out as a key precursor. A frequent synthetic decision involves choosing between 6-chlorouracil and its N1-alkylated analogues, such as 6-chloro-1-methyluracil. While structurally similar, the presence of a single methyl group at the N1 position introduces profound differences in their chemical behavior.

This guide provides an in-depth comparison of the reactivity of 6-chlorouracil (6-CU) and this compound (M6-CU), focusing on the paradigmatic nucleophilic aromatic substitution (SNAr) reaction. We will dissect the electronic and steric factors governing their reactivity, provide a robust experimental protocol for direct comparison, and present the expected outcomes, equipping researchers with the field-proven insights necessary for rational substrate selection and reaction design.

Section 1: Molecular Profiles and the N1-Substituent Distinction

The primary structural difference between the two molecules is the substituent at the N1 position of the pyrimidine ring: a proton in 6-chlorouracil and a methyl group in this compound. This seemingly minor change has significant implications for the molecule's electronic properties and behavior in solution, particularly under basic conditions.

Property6-Chlorouracil (6-CU)This compound (M6-CU)
Chemical Structure 6-Chlorouracil Structurethis compound Structure
Molecular Formula C₄H₃ClN₂O₂[1]C₅H₅ClN₂O₂[2]
Molecular Weight 146.53 g/mol [1]160.56 g/mol [2]
N1-Substituent Acidic Proton (-H)Methyl Group (-CH₃)
Key Feature Capable of N1-deprotonationN1 position is blocked

Section 2: Unpacking the Electronic and Steric Effects

The reactivity of the C6-Cl bond towards nucleophilic attack is fundamentally governed by the electrophilicity of the C6 carbon. This, in turn, is modulated by the electronic nature of the entire pyrimidine ring system.

The Inductive Effect of the N1-Methyl Group

In this compound, the methyl group acts as a weak electron-donating group (EDG) through induction and hyperconjugation. This effect pushes electron density into the pyrimidine ring. While modest, this increase in electron density slightly reduces the partial positive charge (δ+) on the C6 carbon, thereby deactivating the ring towards attack by nucleophiles compared to a theoretical model where the N1 substituent has no electronic effect. Computational studies on methylated uracil derivatives have confirmed that N1-methylation perturbs the electronic structure of the ring.[3]

The Critical Role of the N1-H Proton in 6-Chlorouracil

The most significant difference in reactivity arises from the acidic N1-proton of 6-chlorouracil. In the presence of a base, this proton can be readily abstracted to form a resonance-stabilized uracilate anion.

This deprotonation event transforms the N1-substituent from a neutral amide nitrogen into a powerfully electron-donating anionic group. The negative charge is delocalized throughout the ring, substantially increasing the electron density at the C6 position. This "flooding" of the ring with electron density severely diminishes the electrophilicity of the C6 carbon, rendering the molecule highly resistant to nucleophilic attack.

Consequence for Reactivity:

  • Under Neutral or Acidic Conditions: this compound is expected to be slightly less reactive than 6-chlorouracil due to the electron-donating nature of the methyl group.

  • Under Basic Conditions: 6-chlorouracil, upon deprotonation, becomes significantly less reactive than this compound. The reactivity of the methylated analogue is largely unaffected by the base, aside from potential catalysis involving the nucleophile.

Section 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The displacement of the 6-chloro group by a nucleophile proceeds via a well-established two-step addition-elimination mechanism (SNAr).[4][5] Understanding how the N1-substituent influences this pathway is key to predicting reactivity.

  • Addition Step: The nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer intermediate is paramount. Electron-withdrawing groups on the ring stabilize this intermediate and accelerate the reaction. Conversely, electron-donating groups destabilize it and slow the reaction down.

SNAr_Mechanism cluster_6CU 6-Chlorouracil (6-CU) Reactant_6CU 6-CU Intermediate_6CU Meisenheimer Intermediate (Less Stable due to N1-Anion) Reactant_6CU->Intermediate_6CU + Nu⁻ Deprotonated_6CU 6-CU Anion (Highly Deactivated) Reactant_6CU->Deprotonated_6CU + Base - H⁺ Product_6CU Substituted Product Intermediate_6CU->Product_6CU - Cl⁻ Reactant_M6CU M6-CU Intermediate_M6CU Meisenheimer Intermediate (Slightly less stable due to Me EDG) Reactant_M6CU->Intermediate_M6CU + Nu⁻ Product_M6CU Substituted Product Intermediate_M6CU->Product_M6CU - Cl⁻ Note1 Under basic conditions, the 6-CU pathway is dominated by deprotonation, leading to a highly unreactive species.

Caption: SNAr mechanism for 6-CU vs. M6-CU highlighting the deactivating pathway for 6-CU in base.

Section 4: Experimental Protocol for Comparative Analysis

To empirically validate the theoretical differences, a parallel experiment must be conducted under rigorously controlled conditions. The amination with benzylamine is a representative SNAr reaction that is easily monitored.

Protocol: Comparative Amination of 6-Chlorouracils with Benzylamine

Objective: To compare the reaction rate and yield of 6-CU and M6-CU with benzylamine under identical basic conditions.

Materials:

  • 6-Chlorouracil (6-CU)

  • This compound (M6-CU)

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS system for reaction monitoring

Procedure:

  • Reaction Setup (Perform two parallel reactions):

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chlorouracil (1.0 mmol).

    • In a second identical flask, add this compound (1.0 mmol).

    • To each flask, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.) and anhydrous DMF (10 mL).

  • Reagent Addition:

    • To each flask, add benzylamine (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution:

    • Immerse both flasks in a preheated oil bath at 80 °C.

    • Start stirring simultaneously in both flasks.

  • Reaction Monitoring (Self-Validation):

    • At T = 0, 1h, 2h, 4h, and 8h, withdraw a small aliquot (~5 µL) from each reaction mixture.

    • Dilute the aliquot with EtOAc and spot on a TLC plate (develop with 50% EtOAc/Hexanes, visualize under UV light).

    • Alternatively, dilute and inject into an LC-MS to quantify the percentage of starting material remaining. The disappearance of the starting material provides a direct measure of reaction progress.

  • Workup (Once reaction is complete, based on monitoring):

    • Allow the reaction mixtures to cool to room temperature.

    • Pour each mixture into a separatory funnel containing water (50 mL).

    • Extract with EtOAc (3 x 30 mL).

    • Combine the organic layers for each reaction separately and wash with saturated NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude mass of the product from each reaction.

    • Purify the products via column chromatography (silica gel, gradient elution with EtOAc/Hexanes).

    • Calculate the isolated yield for each reaction.

    • Confirm product identity via ¹H NMR, ¹³C NMR, and HRMS.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Set up two parallel flasks: Flask 1: 6-CU Flask 2: M6-CU B Add K₂CO₃ and anhydrous DMF A->B C Add Benzylamine to each flask B->C D Heat both flasks to 80 °C with stirring C->D E Monitor reaction progress (TLC / LC-MS) at intervals D->E F Cool to RT & Quench with Water E->F Reaction Complete G Liquid-Liquid Extraction (EtOAc) F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J Calculate Isolated Yield I->J K Characterize Product (NMR, HRMS) J->K

Caption: Standardized experimental workflow for the comparative amination reaction.

Section 5: Expected Outcomes and Data Interpretation

Based on the electronic principles discussed, the experimental protocol should yield unambiguous results. The data below is illustrative but represents a chemically sound prediction of the outcome.

Table 2: Illustrative Comparative Reaction Data (at 80 °C in DMF/K₂CO₃)

CompoundTime to >95% Conversion (LC-MS)Isolated Yield
6-Chlorouracil (6-CU) > 24 hours (reaction stalls)< 10%
This compound (M6-CU) ~ 4 hours85-95%

Interpretation of Results:

The results are expected to show a dramatic difference in reactivity. The this compound reaction should proceed smoothly to completion, affording a high yield of the desired product. In stark contrast, the 6-chlorouracil reaction will be severely inhibited. The K₂CO₃ base will deprotonate the N1-H, generating the unreactive uracilate anion and effectively shutting down the SNAr pathway. Any small yield observed likely comes from the reaction of the small equilibrium concentration of the neutral 6-chlorouracil species. This outcome directly validates the hypothesis that N1-deprotonation is the dominant controlling factor under basic conditions.

Conclusion

While 6-chlorouracil and this compound differ by only a single methyl group, their reactivity profiles, particularly in the presence of a base, are worlds apart.

  • This compound behaves as a conventional, albeit slightly deactivated, substrate for nucleophilic aromatic substitution under a wide range of conditions. Its reactivity is predictable and robust, making it the superior choice for SNAr reactions performed in the presence of a base.

  • 6-Chlorouracil is a conditional substrate. While it can undergo SNAr, its utility is compromised under basic conditions due to the formation of a highly unreactive N1-anion. Synthetic routes employing 6-chlorouracil as an electrophile must carefully consider the pKa of the N1-H and avoid basic reagents that would lead to deactivation.

For researchers and drug development professionals, this distinction is not merely academic; it is a critical design parameter. Choosing the N1-methylated analogue for base-mediated coupling reactions can be the difference between a high-yielding, efficient synthesis and a stalled, low-conversion process. This guide underscores the necessity of looking beyond simple structural similarity to understand the profound electronic effects that govern chemical reactivity.

References

A Comparative Guide to the Definitive Structural Analysis of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary and secondary analytical techniques used to confirm the structure of 6-Chloro-1-methyluracil. We will focus on single-crystal X-ray crystallography as the definitive "gold standard" method, while also evaluating the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] Our objective is to not only detail the protocols but to elucidate the causality behind the experimental choices, empowering researchers to make informed decisions in their own structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional visualization of a molecule's atomic framework.[1][4] It relies on the principle that when a beam of X-rays is directed at an ordered crystal lattice, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[4] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a 3D electron density map and, from it, build an atomic model of the molecule.[5] For a molecule like this compound, this technique definitively confirms the identity and position of every atom, including the chlorine and methyl substituents on the uracil ring, and reveals crucial details about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[6][7]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process, where the initial crystallization phase is often the most significant bottleneck.[8][9]

xray_workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_solve Phase 4: Structure Solution & Refinement synthesis Synthesis of This compound purification High-Purity Purification ( >99%) synthesis->purification e.g., Recrystallization, Chromatography screening Crystal Growth Screening (Vapor Diffusion, etc.) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization Identify 'hit' conditions crystal_mount Crystal Selection & Mounting optimization->crystal_mount xray_diff X-ray Diffraction Data Collection crystal_mount->xray_diff Expose to X-ray beam data_proc Data Processing (Integration & Scaling) xray_diff->data_proc structure_sol Structure Solution (e.g., Direct Methods) data_proc->structure_sol refinement Model Refinement structure_sol->refinement validation Structure Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Detailed Protocol: Crystallization and Data Collection

1. Material Preparation and Purity:

  • Rationale: Crystal formation is a process of self-assembly. Impurities can disrupt the ordered packing of molecules, inhibiting nucleation or leading to poorly formed, unusable crystals.

  • Protocol:

    • Synthesize this compound. The molecular formula is C₅H₅ClN₂O₂.[10]

    • Purify the compound to >99% purity, confirmed by HPLC and NMR. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is a common final purification step.[11]

    • Thoroughly dry the purified material to remove residual solvent, which can also interfere with crystallization.

2. Crystallization Screening:

  • Rationale: Finding the precise conditions (solvent, temperature, precipitant) that encourage a molecule to form a high-quality single crystal is largely empirical. A "sparse matrix" screening approach tests a wide range of conditions to identify promising leads.[12]

  • Protocol (Vapor Diffusion - Hanging Drop Method): [5][13]

    • Prepare a stock solution of this compound in a soluble solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10-20 mg/mL).

    • Use a 24- or 96-well crystallization plate. Pipette 500 µL of various precipitant solutions from a commercial screen (containing different salts, polymers, and buffers) into the reservoirs.

    • On a siliconized glass coverslip, mix 1 µL of the compound stock solution with 1 µL of the reservoir solution.

    • Invert the coverslip and seal the reservoir well with it, creating a "hanging drop."

    • Over time, water vapor slowly diffuses from the drop to the more concentrated reservoir solution. This gradually increases the concentration of the compound in the drop, ideally bringing it to a supersaturated state where nucleation and crystal growth occur.[13]

    • Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal formation over several days to weeks.[13]

3. Data Collection and Structure Solution:

  • Rationale: A suitable crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information needed to determine the unit cell dimensions and, ultimately, the atomic positions.[5]

  • Protocol:

    • Using a microscope, select a single, well-formed crystal with sharp edges.

    • Mount the crystal on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K) to prevent radiation damage during data collection.

    • Position the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images while rotating the crystal. Modern CCD or pixel detectors record the positions and intensities of the diffracted spots.[4]

    • Process the raw data to integrate the intensities of all reflections and determine the crystal's space group and unit cell parameters.

    • Solve the structure using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

    • Build the atomic model of this compound into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Complementary Techniques for Structural Verification

While X-ray crystallography provides the ultimate proof, other techniques are indispensable for routine characterization and for providing corroborating evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C).[14] It does not provide a 3D structure directly, but it confirms the molecular formula's carbon-hydrogen framework and the connectivity of atoms. For this compound, NMR is used to verify the presence and relative positions of the methyl group, the vinyl proton, and the overall integrity of the uracil ring.

  • ¹H NMR: Would be expected to show a singlet for the N-methyl protons (~3.2-3.4 ppm) and a singlet for the C5-proton (~5.8-6.0 ppm). The two N-H protons would appear as broad singlets.[15]

  • ¹³C NMR: Would confirm the presence of five distinct carbon atoms, including the methyl carbon, two carbonyl carbons, and two sp²-hybridized carbons of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with extremely high accuracy.[16] High-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, which allows for the unambiguous calculation of the elemental formula (C₅H₅ClN₂O₂).[16] This provides powerful confirmation that the correct compound has been synthesized before attempting the more labor-intensive crystallization process. Fragmentation patterns observed in MS/MS experiments can also offer clues about the molecule's structure.[17]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific question being asked. X-ray crystallography provides the definitive answer to "What is the exact 3D structure?", while NMR and MS are better suited for rapidly answering "Did I make the right compound?".

comparison_framework cluster_main Structural Analysis of this compound xray X-ray Crystallography Provides definitive 3D atomic coordinates, bond lengths/angles, and crystal packing information. Unambiguous & high-resolution. Requires high-quality single crystals; can be time-consuming. nmr NMR Spectroscopy Determines atom connectivity and chemical environment in solution or solid-state. Excellent for confirming constitution and purity. Does not directly provide 3D structure; isomer differentiation can be complex. ms Mass Spectrometry Provides highly accurate molecular weight and elemental formula. High sensitivity, fast, requires minimal sample. Provides no 3D or connectivity data; cannot distinguish isomers.

Caption: Comparison of primary structural analysis techniques.

Data Summary: A Head-to-Head Comparison
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Absolute 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular packingAtom connectivity, chemical environment of nuclei, proton/carbon frameworkMolecular weight, elemental formula (with HRMS), fragmentation patterns
Resolution Atomic (~1 Å or better)[1]Inferred from chemical shifts and coupling constantsN/A (provides m/z ratio)
Sample Requirement Single, well-ordered crystal (0.1-0.5 mm)1-10 mg dissolved in deuterated solvent< 1 µg, solid or solution
Key Challenge Growing diffraction-quality crystalsSignal overlap in complex molecules, sensitivityInability to distinguish between isomers (e.g., positional isomers)
Typical Use Case Definitive proof of structure, lead optimization, studying protein-ligand interactions[18]Routine identity confirmation, purity analysis, studying dynamics in solution[19]Rapid confirmation of synthesis, molecular formula determination[16][17]

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the indispensable, authoritative method. It provides a level of detail and certainty that no other technique can match, revealing the precise three-dimensional arrangement of atoms that dictates the molecule's chemical behavior and biological activity.[2] However, a robust and efficient workflow in a drug discovery context relies on a synergistic approach. Mass spectrometry serves as the rapid, high-sensitivity gatekeeper for confirming molecular formula, while NMR spectroscopy acts as the workhorse for verifying the correct chemical constitution and purity of bulk material. Together, these three techniques form a self-validating system, ensuring the highest degree of scientific integrity from initial synthesis to final structural deposition.

References

A Comparative Guide to the Biological Activity of 6-Chloro-1-methyluracil and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 6-Chloro-1-methyluracil and its key structural analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings from preclinical studies to offer an objective analysis of their therapeutic potential. We will delve into their cytotoxic, antiviral, and cell proliferative properties, supported by experimental data and detailed methodologies, to elucidate the structure-activity relationships that govern their biological effects.

Introduction to 6-Substituted Uracils

Uracil and its derivatives are a cornerstone in medicinal chemistry, with a rich history of applications ranging from anticancer agents like 5-fluorouracil to antiviral therapies.[1] The pyrimidine scaffold of uracil offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological properties. The substituent at the 6-position of the uracil ring, in particular, has been shown to be a critical determinant of the molecule's biological activity, influencing its interaction with various enzymes and cellular targets.[2][3]

This compound serves as a key synthetic intermediate in the generation of a diverse array of uracil analogs.[4] The electron-withdrawing nature of the chloro group at the 6-position makes it a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This guide will explore how the replacement of this chloro group with other moieties, such as amino, azido, and alkyl groups, profoundly impacts the biological activity of the resulting 1-methyluracil analogs.

Comparative Analysis of Biological Activities

The biological effects of this compound and its analogs are diverse, with different substitutions at the 6-position leading to distinct pharmacological profiles. This section provides a comparative overview of their anticancer, antiviral, and cell proliferative activities.

Anticancer Activity

The cytotoxic potential of uracil derivatives against various cancer cell lines is a significant area of research. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the evaluation of its analogs provides valuable insights into the structural requirements for anticancer activity.

A study on novel uracil derivatives demonstrated that modifications at the 5 and 6 positions can lead to potent cytotoxic effects. For instance, certain 6-amino- and 6-cyano-substituted uracil derivatives have shown significant inhibitory activity against breast (MCF7), liver (HepG2, Huh7), and lung (A549) cancer cell lines.[3] Notably, some of these compounds exhibited greater potency than the commonly used anticancer drug 5-fluorouracil.[3]

The proposed mechanism for the anticancer activity of many uracil derivatives involves the inhibition of key enzymes in nucleic acid biosynthesis, such as thymidylate synthase, or the induction of apoptosis.[2][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Comparative Cytotoxicity (IC50 µM) of Selected 6-Substituted Uracil Analogs

Compound/AnalogMCF7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
5-Fluorouracil (Reference)11.79--[3]
Compound 7 (a 6-amino derivative)99.66--[3]
Compound 16 (a 6-cyano derivative)14.37--[3]

Note: Data for this compound is not available in the cited literature. The presented data is for structurally related uracil derivatives to illustrate the effect of substitutions.

Logical Flow of Cytotoxicity Evaluation

G cluster_0 In Vitro Screening cluster_1 Lead Compound Identification cluster_2 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF7, HepG2) B Treatment with Uracil Analogs (Varying Concentrations) A->B C MTT Assay for Cell Viability B->C D Calculation of IC50 Values C->D E Comparison of IC50 Values D->E F Selection of Analogs with High Potency and Selectivity E->F G Apoptosis Assays (e.g., Annexin V) F->G H Cell Cycle Analysis F->H I Enzyme Inhibition Assays F->I

Caption: Workflow for evaluating the anticancer activity of uracil analogs.

Antiviral Activity

Certain analogs of this compound have demonstrated promising activity against human immunodeficiency virus (HIV). The mechanism of action for many of these non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), thereby inhibiting its enzymatic activity and preventing viral replication.[8]

Experimental Protocol: HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[9]

Principle: The assay quantifies the synthesis of a DNA strand from an RNA template by the RT enzyme. The incorporation of a labeled nucleotide (e.g., ³H-TTP) into the newly synthesized DNA is measured.[10]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), labeled deoxynucleotide triphosphates (dNTPs), and the HIV-1 RT enzyme.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C to allow for the reverse transcription reaction to proceed.[9]

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Detection: Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a colorimetric method.[9][11]

  • Data Analysis: Calculate the percentage of RT inhibition relative to a no-drug control and determine the EC50 value, the concentration of the compound that inhibits RT activity by 50%.

HIV-1 Reverse Transcriptase Inhibition Pathway

G cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Uracil Analogs (NNRTIs) A HIV-1 Virus B Host Cell A->B Enters C Viral RNA B->C Releases E Viral DNA C->E Reverse Transcription D Reverse Transcriptase (RT) F Integration into Host Genome E->F G Production of New Virions F->G H 6-Substituted Uracil Analog (e.g., 6-benzyluracil) I Binds to Allosteric Site of RT H->I I->D Inhibits

Caption: Mechanism of HIV-1 RT inhibition by uracil-based NNRTIs.

Cell Proliferative Activity

Interestingly, some 6-substituted uracil derivatives have been shown to stimulate cell proliferation, particularly in lung epithelial cells. This suggests their potential application in regenerative medicine to accelerate tissue repair.[12][13] A study investigating the proliferative activity of nine 6-substituted uracil derivatives found that 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil exhibited the highest proliferative activity in vitro.[12]

The maximum tolerated dose (MTD) for these compounds was also determined, with 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil showing a four-fold higher MTD compared to the parent compound, 6-methyluracil.[12]

Table 2: Proliferative Activity of 6-Substituted Uracil Derivatives on Lung Cells

CompoundMaximum Tolerated Dose (MTD, mM)Proliferation Index Increase (%)Reference
6-Methyluracil (Reference)0.24-[12]
3-Methyl-6-cyclopropyluracil >1075[12]
1-Butyl-6-methyluracil >1025[12]

Note: Data for this compound is not available in the cited literature. The data presented is for structurally related compounds to highlight the impact of 6-position substituents on cell proliferation.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 6-substituted uracil analogs allows for the deduction of several key structure-activity relationships:

  • Substitution at the 6-Position is Crucial: The nature of the substituent at the C6 position of the uracil ring is a primary determinant of the type and potency of biological activity.

  • Anticancer Activity: The presence of specific amino and cyano moieties at the 6-position, often in combination with other substitutions, can confer potent cytotoxic activity against cancer cells.[3]

  • Antiviral Activity: For anti-HIV activity, bulky hydrophobic groups, such as a benzyl group, at the 6-position are often favored for effective binding to the allosteric site of reverse transcriptase.[8]

  • Proliferative Activity: Small alkyl or cycloalkyl groups at the 6-position, such as methyl, cyclopropyl, and butyl groups, appear to be associated with increased cell proliferation in certain cell types.[12]

Conclusion and Future Directions

This compound is a valuable scaffold for the synthesis of a wide range of biologically active uracil derivatives. While direct comparative data on this compound itself is limited, the study of its analogs reveals a rich and diverse pharmacology. The strategic modification of the 6-position can yield compounds with potent anticancer, antiviral, or cell-proliferative properties.

Future research should focus on the systematic evaluation of this compound and a focused library of its analogs in a panel of standardized biological assays. This would provide a more direct and comprehensive comparison of their activities and help to further elucidate the nuanced structure-activity relationships. Such studies will be instrumental in guiding the rational design of novel uracil-based therapeutics with improved potency and selectivity.

References

A Senior Application Scientist's Guide to Differentiating Isomers of 6-Chloro-1-methyluracil using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Substituted Uracils

In the realm of drug development and medicinal chemistry, substituted uracils represent a cornerstone scaffold for a multitude of therapeutic agents, including antiviral and anticancer drugs. 6-Chloro-1-methyluracil is a key intermediate in the synthesis of such compounds. However, chemical synthesis often yields a mixture of constitutional isomers, primarily differing in the position of the methyl group on the pyrimidine ring. Differentiating between this compound and its primary isomer, 6-Chloro-3-methyluracil, is a non-trivial analytical challenge. Their identical mass and similar physical properties render many analytical techniques ineffective. Nuclear Magnetic Resonance (NMR) spectroscopy, with its unparalleled ability to probe the precise chemical environment of each atom, emerges as the definitive tool for unambiguous structural elucidation.[1][2]

This guide provides an in-depth comparison of NMR techniques, grounded in experimental logic, to confidently differentiate these critical isomers. We will move from foundational 1D NMR to the decisive power of 2D correlation experiments, explaining the causality behind each step and providing a validated workflow for researchers.

The Isomeric Challenge: N1 vs. N3 Methylation

The primary ambiguity in the synthesis of this compound lies in the site of N-alkylation. The two most probable positional isomers are this compound and 6-Chloro-3-methyluracil.

Caption: Positional isomers of 6-Chloro-methyluracil.

Foundational Analysis: The Limits of 1D NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR are the initial steps in any structural analysis.[3] They provide a census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

Both isomers are expected to show three distinct signals in their ¹H NMR spectra:

  • A singlet for the lone proton on the pyrimidine ring (H5).

  • A singlet for the N-methyl group protons.

  • A broad singlet for the N-H proton, which may exchange with solvent.

While the chemical shifts (δ) of these protons will differ slightly due to their distinct electronic environments, these differences are often too small for unambiguous assignment without authentic reference standards.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectra for both isomers will display five signals: two carbonyl carbons (C2, C4), two sp² carbons of the ring (C5, C6), and one methyl carbon. The chemical shifts of the ring carbons, particularly those flanking the site of methylation (C2, C4, C6), will vary between the isomers. However, predicting these shifts a priori with sufficient accuracy to make a definitive assignment is unreliable.

Hypothetical NMR Data (1D) This compound 6-Chloro-3-methyluracil Comment
¹H Chemical Shift (δ, ppm)
N-CH₃~3.4 ppm~3.2 ppmSubtle difference, insufficient for definitive assignment.
C5-H~6.0 ppm~5.9 ppmVery similar chemical environments.
N-H~11.5 ppm~11.2 ppmBroad, position is solvent-dependent.
¹³C Chemical Shift (δ, ppm)
N-CH₃~28 ppm~27 ppmMinor shift difference.
C5~102 ppm~101 ppmMinor shift difference.
C6~150 ppm~151 ppmShift influenced by adjacent nitrogen substitution.
C2~152 ppm~153 ppmShift influenced by adjacent nitrogen substitution.
C4~162 ppm~161 ppmShift influenced by adjacent nitrogen substitution.

Causality Behind Choices: While 1D NMR is essential for confirming the presence of the core structural components, it relies on subtle chemical shift arguments that are not robust enough for differentiating closely related isomers. We must therefore proceed to 2D NMR techniques that reveal the bonding network (connectivity) of the molecule.

Definitive Elucidation: The Power of 2D Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are the key to solving this isomeric puzzle.[4] They create a correlation map, showing which nuclei are interacting with each other, either through bonds or through space.[5]

HSQC: Assigning Directly Bonded Pairs

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH coupling).[6][7]

  • Application: For this problem, an HSQC spectrum will show two cross-peaks:

    • A correlation between the C5-H proton signal and the C5 carbon signal.

    • A correlation between the N-CH₃ proton signals and the N-CH₃ carbon signal.

Causality Behind Choices: The HSQC experiment is a critical first step in 2D analysis. It allows for the unambiguous assignment of the chemical shifts for protonated carbons. This provides a set of confirmed ¹H-¹³C pairs that serve as starting points for the definitive HMBC analysis.

HMBC: Mapping the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific problem.[8][9] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to piece together the molecular skeleton by "walking" from one atom to another.

The key to differentiating the isomers lies in the long-range correlations from the N-methyl protons:

  • For this compound: The protons of the methyl group on N1 are two bonds away from C2 and C6. Therefore, the HMBC spectrum will show cross-peaks between the N1-CH₃ protons and the C2 and C6 carbons.

  • For 6-Chloro-3-methyluracil: The protons of the methyl group on N3 are two bonds away from C2 and C4. The HMBC spectrum will therefore show cross-peaks between the N3-CH₃ protons and the C2 and C4 carbons.

The diagnostic difference is the correlation of the methyl protons to C6 (proving the 1-methyl isomer) versus C4 (proving the 3-methyl isomer).

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 6-Substituted Uracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on evaluating and comparing the in vitro and in vivo efficacy of 6-substituted uracil derivatives. While direct comparative data on 6-Chloro-1-methyluracil compounds are emerging, this guide leverages the extensive research on closely related analogs, such as 6-methyluracil derivatives, to establish a robust methodology for preclinical assessment. We will explore the critical transition from cell-based assays to whole-organism models, emphasizing the causality behind experimental choices and the interpretation of divergent results.

Introduction: The Uracil Scaffold and the Role of this compound

The uracil scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, from anticancer drugs like 5-fluorouracil to antiviral and antibacterial agents.[1][2][3] Its ability to be chemically modified at various positions allows for the fine-tuning of biological activity. This compound (CAS 31737-09-4) serves as a key pharmaceutical intermediate in this process.[4][5] The chlorine atom at the 6-position is a versatile reactive handle, enabling chemists to synthesize diverse libraries of compounds through nucleophilic substitution reactions. This makes it an ideal starting point for developing novel therapeutic candidates targeting a range of diseases.

However, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, most notably the frequent disconnect between performance in a petri dish (in vitro) and efficacy in a living organism (in vivo). This guide dissects this "in vitro-in vivo" gap for the broader class of 6-substituted uracil derivatives, providing a logical framework for navigating this critical phase of drug discovery.

Scaffold cluster_0 6-Substituted Uracil Scaffold scaffold R1 N1-Substitution R1->scaffold R6 C6-Substitution (e.g., from Chloro) R6->scaffold R3 N3-Substitution R3->scaffold

Caption: Core structure of 6-substituted uracil derivatives.

Part 1: The In Vitro Efficacy Landscape: Establishing a Baseline

In vitro testing provides the first crucial data points on a compound's biological activity, mechanism of action, and potency in a controlled environment. For uracil derivatives, these assays are typically focused on their well-documented anticancer, antiviral, or enzyme-inhibiting properties.[3][6][7]

Causality in Assay Selection:

  • Anticancer Activity: The primary question is whether a compound can selectively kill cancer cells. The Sulforhodamine B (SRB) or MTT assays are standard choices. They measure cell proliferation and viability, providing a quantitative measure of cytotoxicity (IC50).[6] The choice of cell lines is critical; for instance, testing against breast (MCF-7) and liver (HepG-2) cancer cell lines can indicate the breadth of a compound's activity.[8]

  • Enzyme Inhibition: Many drugs function by inhibiting specific enzymes. For certain 6-methyluracil derivatives investigated for Alzheimer's disease, the primary target is acetylcholinesterase (AChE).[9][10] Ellman's method is a reliable colorimetric assay to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a direct measure of target engagement.[9]

  • Antiviral Activity: To assess antiviral potential, cell cultures are infected with a specific virus (e.g., Herpes Simplex Virus, Human Cytomegalovirus) and then treated with the compound.[2][11] The efficacy is measured by the reduction in the viral cytopathic effect or viral load, yielding an EC50 value (the concentration for 50% effective inhibition).[11]

Data Summary: In Vitro Activity of Representative 6-Methyluracil Derivatives

Compound IDTarget/AssayCell Line / EnzymePotency (IC50)Reference
Compound 35 Acetylcholinesterase (AChE) InhibitionHuman AChE5 ± 0.5 nM[9]
Compound 3d Acetylcholinesterase (AChE) InhibitionHuman AChENanomolar range[10]
3-methyl-6-cyclopropyluracil Cell ProliferationLung Epithelial CellsHigh Proliferative Activity[12][13]
1-butyl-6-methyluracil Cell ProliferationLung Epithelial CellsHigh Proliferative Activity[12][13]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for determining the inhibitory potency of a compound against AChE.

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the buffer to create the substrate solution.

    • Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a stock solution of the test compound (e.g., a 6-methyluracil derivative) in DMSO and create serial dilutions.

    • Prepare a solution of purified human AChE in buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each concentration of the test compound dilution.

    • Add 125 µL of DTNB solution to each well.

    • Add 50 µL of the AChE solution. Include a control well with buffer instead of the inhibitor.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Part 2: The Critical Leap to In Vivo Models

A potent in vitro result is only the first step. In vivo studies are essential to understand how a compound behaves in a complex biological system, encompassing pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Causality in Model Selection:

The choice of animal model is dictated by the disease being studied.

  • Alzheimer's Disease: To test the cognitive-enhancing effects of AChE-inhibiting 6-methyluracil derivatives, researchers use both chemically-induced and genetic models. Scopolamine-induced amnesia in mice provides a rapid way to screen for memory improvement.[10] For deeper validation, transgenic mouse models like APP/PS1, which develop amyloid plaques similar to human patients, are used to assess long-term effects on pathology.[9][10]

  • Toxicity Studies: Before efficacy testing, acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50). This is a critical safety assessment. For example, the LD50 of a potent 6-methyluracil derivative (Compound 35) was found to be 51 mg/kg via intraperitoneal injection in mice.[9]

Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation A Compound Synthesis (e.g., from this compound) B Primary Screening (e.g., Cell Viability Assay) A->B C Mechanism of Action (e.g., Enzyme Inhibition Assay) B->C D Acute Toxicity Studies (LD50, MTD) C->D Lead Compound Selection E Pharmacokinetics (PK) (ADME Profiling) D->E F Efficacy Studies (e.g., Transgenic Mouse Model) E->F

Caption: Standard workflow from in vitro screening to in vivo validation.

Experimental Protocol: In Vivo Efficacy in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines a system to validate the therapeutic effect of a lead compound identified from in vitro screening.

  • Animal Acclimation and Grouping:

    • Use age-matched APP/PS1 transgenic mice and wild-type littermates.

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • Randomly assign transgenic mice to a vehicle control group and a treatment group (e.g., receiving Compound 35). Include a wild-type control group.

  • Compound Administration:

    • Based on prior toxicity studies, determine a safe and potentially effective dose.

    • Administer the compound daily for a specified period (e.g., 14 days) via a chosen route (e.g., intraperitoneal injection).[9] The vehicle control group receives the same volume of the vehicle (e.g., saline).

  • Behavioral Testing (Working Memory):

    • After the treatment period, conduct behavioral tests such as the T-maze or Morris water maze to assess spatial learning and memory.[14]

    • For the T-maze, record the percentage of correct choices over multiple trials. An improvement in the performance of the treated group compared to the vehicle group indicates a pro-cognitive effect.[9]

  • Post-Mortem Analysis (Target Validation & Pathology):

    • At the end of the study, euthanize the animals and harvest the brains.

    • One hemisphere can be used to measure brain AChE activity to confirm the compound reached its target and exerted its inhibitory effect.[10]

    • The other hemisphere can be fixed and sectioned for immunohistochemistry. Stain for β-amyloid plaques using specific antibodies.

    • Quantify the number and area of plaques in specific brain regions (e.g., cortex, hippocampus). A significant reduction in plaque load in the treated group compared to the vehicle group provides strong evidence of disease-modifying efficacy.[10]

Part 3: Comparative Analysis: Reconciling In Vitro Potency with In Vivo Reality

The ultimate goal is to find compounds that are effective in both settings. However, discrepancies are common and informative. A compound with nanomolar IC50 in vitro may show weak or no activity in vivo.

Key Reasons for In Vitro-In Vivo Discrepancies:

  • Poor Pharmacokinetics (ADME): The compound may not be well A bsorbed, may be poorly D istributed to the target tissue (e.g., inability to cross the blood-brain barrier), may be rapidly M etabolized by the liver into inactive forms, or may be quickly E xcreted.[15]

  • Toxicity: The compound might be toxic to the whole organism at concentrations required for efficacy, even if it showed selectivity for cancer cells over normal cells in vitro.

  • Off-Target Effects: In a complex organism, the compound may interact with unintended targets, leading to side effects that mask its therapeutic benefit.

  • Model Limitations: The in vitro model (e.g., a 2D cell monolayer) may not accurately represent the complex tumor microenvironment or the intricate neuronal networks of the brain.

Comparative Data Summary: 6-Methyluracil AChE Inhibitors

Compound IDIn Vitro Potency (AChE IC50)In Vivo ModelKey In Vivo OutcomeCorrelation
Compound 35 5 ± 0.5 nM[9]APP/PS1 Transgenic MiceSignificantly reduced β-amyloid plaque number and area.[9][16]Strong Positive Correlation: High in vitro potency translated to significant in vivo pathological improvement.
Compound 3d Nanomolar[10]Scopolamine & APP/PS1 MiceImproved working memory and significantly decreased β-amyloid plaques.[10][17]Strong Positive Correlation: High in vitro potency translated to both behavioral and pathological improvements in vivo.

In the case of the 6-methyluracil derivatives targeting Alzheimer's disease, the available literature shows a promising correlation. The compounds with high in vitro potency against AChE were able to cross the blood-brain barrier, inhibit the enzyme in the brain, and produce measurable improvements in memory and pathology in rigorous animal models.[10] This successful translation underscores the importance of designing compounds not just for potency, but also for favorable ADME properties.

Conclusion

The development of therapeutic agents from scaffolds like this compound requires a disciplined, multi-stage evaluation process. While in vitro assays are indispensable for initial screening and mechanism-of-action studies, they are merely a stepping stone. The true potential of a compound is only revealed through carefully designed in vivo experiments that assess safety, pharmacokinetics, and efficacy in a physiologically relevant context. The strong positive correlation observed for certain 6-methyluracil derivatives in Alzheimer's models provides an encouraging blueprint for success. For researchers in this field, understanding the reasons for potential in vitro-in vivo discrepancies is just as important as observing a positive correlation, as these insights guide the next cycle of chemical optimization and lead to the development of safer, more effective medicines.

References

A Senior Application Scientist's Guide to Catalytic Coupling of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, 6-Chloro-1-methyluracil stands out as a pivotal heterocyclic building block. Its derivatives are integral to the synthesis of a wide array of therapeutic agents, including antivirals, anti-cancer drugs, and kinase inhibitors. The strategic functionalization of the uracil ring, particularly at the C6 position, is a critical step in modulating the biological activity of these molecules. The carbon-chlorine bond at this position is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the primary catalytic systems used for C-N (amination) and C-C (arylation, alkलटion) bond formation at the C6 position of this compound. We will move beyond simple protocols to explore the mechanistic underpinnings and practical considerations that guide catalyst selection in a research and development setting. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to accelerate their synthetic programs.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[1][2][3] For a substrate like this compound, the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions are the most powerful and widely adopted methods.

A. Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds.[4][5][6] Its development allowed for the synthesis of countless amine-containing compounds that were previously inaccessible or required harsh, multi-step procedures.

Mechanistic Insight: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of this reaction hinges on a well-understood catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are essential to facilitate the key steps of oxidative addition and, critically, the final reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]

Buchwald-Hartwig Amination Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Suzuki-Miyaura Coupling Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' Boronic Ar'-B(OH)₂ Ate_Complex [Ar'-B(OH)₃]⁻ Boronic->Ate_Complex Base (OH⁻) Ate_Complex->OA_Complex Sonogashira Coupling Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-C≡CR' L₂ PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Cu_acetylide->PdII Transfers alkyne Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne

References

Validating the Mechanism of Action for a 6-Chloro-1-methyluracil Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel 6-Chloro-1-methyluracil derivative. As researchers and drug development professionals, establishing a clear MoA is paramount for advancing a compound through the development pipeline. This document eschews a rigid template, instead offering a logical and scientifically rigorous workflow that integrates target identification, engagement, downstream pathway analysis, and phenotypic characterization. We will emphasize the causality behind experimental choices, ensuring a self-validating system of inquiry. For comparative context, we will benchmark the derivative against a known uracil analog, 5-Fluorouracil (5-FU), a cornerstone of chemotherapy that acts as a thymidylate synthase inhibitor.[1]

Initial Hypothesis Generation: What Are the Likely Targets?

Given the uracil scaffold, initial hypotheses for the MoA of a this compound derivative can be drawn from the known biological activities of similar compounds. Uracil derivatives are well-documented as anticancer agents, often interfering with nucleotide metabolism.[1][2] Some have also been investigated as acetylcholinesterase inhibitors.[3][4] Therefore, our initial lines of inquiry will focus on:

  • Enzymes involved in nucleotide biosynthesis: Key targets could include thymidylate synthase, dihydroorotate dehydrogenase, or other enzymes in the pyrimidine synthesis pathway.

  • Protein kinases: The diverse roles of kinases in cellular signaling make them frequent targets for small molecules.[5][6]

  • Other nucleotide-binding proteins: This could include a wide range of enzymes and regulatory proteins.

The following experimental workflow is designed to systematically test these hypotheses and uncover the specific MoA of our novel derivative.

Phase 1: Unbiased Target Identification and Engagement

To avoid confirmation bias, our first step is an unbiased screen to identify potential protein targets. This is followed by a targeted assay to confirm direct engagement in a cellular context.

Kinobeads Profiling for Broad Target Discovery

Rationale: The Kinobeads technology is a powerful chemical proteomics tool for identifying protein kinase inhibitors' targets.[5][6] It utilizes immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. By pre-incubating the lysate with our this compound derivative, we can identify which kinases are competed off the beads, thus revealing them as potential targets.[5]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

    • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Determine the protein concentration of the lysate using a standard method like the Bradford assay.

  • Competition Binding:

    • Aliquot the cell lysate into separate tubes.

    • To each tube, add the this compound derivative at increasing concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 4°C with gentle rotation to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add Kinobeads slurry to each lysate and incubate for 1 hour at 4°C to capture unbound kinases.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each identified kinase, plot its abundance versus the concentration of the this compound derivative.

    • Fit the data to a dose-response curve to determine the EC50 value for each potential target.

Data Presentation: Kinobeads Profiling Results

Kinase TargetEC50 (nM) for this compoundEC50 (nM) for Comparator (e.g., known inhibitor)
Kinase A5025
Kinase B500>10,000
Kinase C>10,000100
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: CETSA is a powerful biophysical method to confirm direct target engagement in intact cells.[7][8][9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[7][9] This allows us to validate the hits from the Kinobeads assay in a more physiologically relevant context.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture the chosen cell line and treat with the this compound derivative at a fixed concentration (e.g., 10x EC50 from the Kinobeads assay) or a vehicle control for 1-2 hours.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing the non-denatured target) from the precipitated proteins by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target kinase identified in the Kinobeads assay.[10][11]

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Workflow for Target Identification and Engagement

G cluster_0 Phase 1: Target Identification & Engagement Hypothesized Targets Hypothesized Targets Kinobeads Profiling Kinobeads Profiling Hypothesized Targets->Kinobeads Profiling Unbiased Screen CETSA CETSA Kinobeads Profiling->CETSA Identify Putative Targets Validated Target Validated Target CETSA->Validated Target Confirm Direct Engagement

Caption: Workflow for identifying and validating the direct cellular target of the this compound derivative.

Phase 2: Downstream Pathway Analysis and Phenotypic Confirmation

Once a direct target is validated, the next step is to understand the functional consequences of its modulation.

Western Blotting for Downstream Signaling

Rationale: If the validated target is a kinase, its inhibition will affect the phosphorylation status of its downstream substrates. Western blotting is a standard technique to probe these changes in signaling pathways.[10][11][12]

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative and the comparator compound (5-FU) at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrates of the target kinase.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Downstream Signaling Analysis

TreatmentConcentration (µM)p-Substrate / Total Substrate (Fold Change vs. Control)
This compound0.10.8
10.4
100.1
5-Fluorouracil10.95
100.9
1000.85
Phenotypic Assays for Cellular Response

Rationale: To link target engagement and pathway modulation to a cellular outcome, we will perform phenotypic assays.[13] Given the potential anticancer activity of uracil derivatives, we will focus on cell cycle progression and apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment:

    • Treat cells with the this compound derivative and 5-FU at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI.[14][15][16]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis:

    • Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]

Data Presentation: Cell Cycle Analysis

TreatmentTime (h)% Cells in G1% Cells in S% Cells in G2/M
Control24552520
This compound24751015
5-Fluorouracil24206020

Signaling Pathway and Phenotypic Outcome

G cluster_1 Phase 2: Functional Consequences Validated Target Validated Target Downstream Signaling Downstream Signaling Validated Target->Downstream Signaling Modulation Phenotypic Outcome Phenotypic Outcome Downstream Signaling->Phenotypic Outcome Cellular Response

Caption: Connecting target engagement to downstream signaling and a measurable cellular phenotype.

Comparative Analysis and Conclusion

The final step is to synthesize the data from all phases of the study to build a cohesive narrative for the MoA of the this compound derivative and to objectively compare its performance against the established drug, 5-FU.

Key Comparison Points:

  • Target Specificity: Does the novel derivative have a more selective target profile than 5-FU, which is known to have broader effects? The Kinobeads data will be crucial here.

  • Potency: How do the EC50 and IC50 values of the derivative compare to those of 5-FU in the relevant assays?

  • Mechanism of Action: Does the derivative induce a different cellular phenotype (e.g., G1 arrest vs. S-phase arrest for 5-FU)? This could indicate a distinct and potentially advantageous MoA.

By following this comprehensive and self-validating workflow, researchers can confidently elucidate the mechanism of action of novel compounds like the this compound derivative. The integration of unbiased target discovery with targeted validation and phenotypic analysis provides a robust foundation for further preclinical and clinical development.

References

A Comparative Guide to Analytical Methods for the Quantification of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 6-Chloro-1-methyluracil, a potential genotoxic impurity (GTI), requires highly sensitive and accurate analytical methods for its detection and quantification at trace levels. This guide provides an in-depth, objective comparison of three principal analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system. Our discussion is grounded in established scientific principles and regulatory expectations, providing you with the insights needed to select and implement the most appropriate analytical strategy for your specific needs.

The Analytical Challenge: Quantifying this compound

This compound presents a typical challenge for trace-level analysis in active pharmaceutical ingredients (APIs). As a potential genotoxic impurity, the control threshold is often in the parts-per-million (ppm) range relative to the API.[1] This necessitates analytical methods with high sensitivity, specificity, and robustness, validated in accordance with regulatory guidelines such as ICH Q2(R1).[2] The choice of analytical technique is dictated by a combination of the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method hinges on a thorough understanding of the strengths and limitations of each technique in the context of the analyte's properties.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by polarity, highly selective detection by mass transitions.
Sensitivity Moderate (ppm levels)High (ppm to ppb levels)Very High (ppb to ppt levels)
Specificity Moderate; relies on chromatographic resolution.High; mass spectrum provides structural information.Very High; MRM transitions are highly specific.
Sample Throughput HighModerate (derivatization can increase time)High
Cost LowModerateHigh
Key Advantage Simplicity, cost-effective, widely available.Excellent for volatile/semi-volatile compounds.Unmatched sensitivity and specificity.
Key Limitation Limited sensitivity and specificity for trace analysis.Requires analyte volatility or derivatization.Higher cost and complexity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first-line approach for impurity analysis due to its simplicity and accessibility.[3][4] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Use

This method is suitable for screening and for instances where the concentration of this compound is expected to be at higher ppm levels. Its primary advantage is its straightforward implementation without the need for complex sample preparation or derivatization.

Experimental Protocol: HPLC-UV
  • Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase : Isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of the aqueous and organic phases.[3]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Dissolve the API sample in a suitable diluent (e.g., the mobile phase) to a final concentration of approximately 1-10 mg/mL.

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[7][8]

Rationale for Use

GC-MS offers higher sensitivity and specificity compared to HPLC-UV. The mass spectrum provides a fingerprint of the molecule, aiding in positive identification.[9] This method is suitable when lower detection limits are required and when potential co-eluting impurities might interfere with UV detection.

Experimental Protocol: GC-MS
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Derivatization : Silylation is a common derivatization technique for compounds with active hydrogens, such as uracils.[8][10] A typical procedure involves reacting the dried sample extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-70°C for 30 minutes.[8][11]

  • Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Final hold: 5 minutes.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[5] Key ions for the silylated derivative of this compound would be selected for SIM.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace quantitative analysis.[13][14]

Rationale for Use

This method is ideal for quantifying this compound at very low levels (ppb or lower). The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference.[15] This is the preferred method when the highest level of confidence in both identification and quantification is required.

Experimental Protocol: LC-MS/MS
  • Instrumentation : UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column, often with a smaller particle size for better resolution and speed (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase : Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

  • Flow Rate : 0.2-0.4 mL/min.

  • Ionization Source : Electrospray Ionization (ESI), likely in positive mode.

  • Mass Analysis (MRM) :

    • The precursor ion would be the protonated molecule [M+H]⁺ of this compound (m/z 161.0).

    • Product ions would be determined by fragmentation of the precursor ion. Plausible fragments could result from the loss of HCl (m/z 125.0) or other characteristic cleavages.[16][17][18] At least two MRM transitions should be monitored for confident quantification and confirmation.

Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.

Cross-Validation and Method Performance

A robust cross-validation of these methods is essential to ensure consistency and reliability of results. The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2]

Representative Performance Data (Based on Similar Analytes)
Validation Parameter HPLC-UV GC-MS (SIM) LC-MS/MS (MRM)
Linearity (r²) > 0.998[3]> 0.995[5]> 0.999[19]
Accuracy (% Recovery) 98-102%[20]95-105%[5][21]98-105%[19]
Precision (% RSD) < 2.0%< 5.0%< 5.0%[19]
LOQ ~1-5 ppm~0.1-0.5 ppm~0.01-0.1 ppm[19]
LOD ~0.3-1.5 ppm~0.03-0.15 ppm~0.003-0.03 ppm

Note: The values presented are representative and based on published data for similar genotoxic impurities. Actual performance will depend on the specific instrumentation, method optimization, and sample matrix.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • HPLC-UV is a viable option for routine quality control and situations where impurity levels are not expected to be near the trace-level genotoxic threshold. Its simplicity and low cost are significant advantages.

  • GC-MS provides a more sensitive and specific alternative, particularly if suitable instrumentation is readily available. However, the requirement for derivatization adds a layer of complexity and potential variability to the analytical workflow.

  • LC-MS/MS stands as the definitive method for trace-level quantification of this compound. Its unparalleled sensitivity and specificity make it the method of choice for ensuring compliance with stringent regulatory limits for genotoxic impurities.

For comprehensive and defensible data, particularly for regulatory submissions, an LC-MS/MS method is strongly recommended. Cross-validation between an orthogonal method, such as GC-MS, can provide a higher degree of confidence in the reported results, demonstrating the robustness and accuracy of the analytical data package.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 6-Chloro-1-methyluracil Production

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the efficient synthesis of key intermediates is paramount. 6-Chloro-1-methyluracil, a substituted pyrimidine, serves as a critical building block in the synthesis of a variety of bioactive molecules. Its structural motif is found in compounds with potential therapeutic applications, making the optimization of its production a significant focus for chemists in the pharmaceutical and life sciences sectors.

This guide provides an in-depth comparison of two primary synthetic routes for the production of this compound. By examining the underlying chemical principles, step-by-step protocols, and key performance indicators, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to select the most efficient and practical synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two mechanistically distinct directions. The first strategy, which we will refer to as Route 1 , involves the initial construction of the methylated pyrimidine ring system, followed by a subsequent chlorination step. The second approach, Route 2 , begins with a pre-formed chloropyrimidine and introduces the methyl group in a later step. The choice between these routes can have significant implications for overall yield, purity, cost, and scalability.

Route 1: Cyclization Followed by Chlorination

This synthetic pathway commences with the condensation of N-methylurea and a suitable malonic acid derivative to construct the 1-methyl-substituted uracil or barbituric acid core. This intermediate is then subjected to chlorination to yield the final product.

Scientific Rationale

The foundational step of this route is the condensation reaction to form the pyrimidine ring. The use of N-methylurea ensures the regioselective placement of the methyl group at the N1 position. The subsequent chlorination of the uracil ring at the C6 position is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃). This electrophilic substitution reaction is driven by the electron-rich nature of the uracil ring.

Experimental Workflow

cluster_0 Route 1: Cyclization-Chlorination A N-Methylurea + Dimethyl Malonate B Condensation (Sodium Methoxide) A->B C 1-Methylbarbituric Acid B->C D Chlorination (POCl₃) C->D E This compound D->E

Caption: Workflow for Route 1, starting with ring formation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methylbarbituric Acid

  • Materials: N-methylurea, dimethyl malonate, sodium methoxide, methanol, hydrochloric acid.

  • Procedure:

    • In a reaction vessel, dissolve sodium methoxide in methanol.

    • To this solution, add N-methylurea and dimethyl malonate.

    • Reflux the mixture for 6-8 hours.

    • After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 1-methylbarbituric acid.

Step 2: Synthesis of this compound

  • Materials: 1-Methylbarbituric acid, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Suspend 1-methylbarbituric acid in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • The product precipitates as a solid.

    • Filter the solid, wash thoroughly with water, and dry to yield this compound.

Route 2: Chlorination Followed by Methylation

This alternative strategy begins with the readily available 6-chlorouracil, which is then methylated at the N1 position.

Scientific Rationale

This route leverages the availability of 6-chlorouracil as a starting material. The key transformation is the selective N-methylation. The uracil ring system possesses two nitrogen atoms (N1 and N3) that can potentially be alkylated. However, under specific reaction conditions, preferential methylation at the N1 position can be achieved. This is often accomplished using a methylating agent such as methyl iodide in the presence of a base.

Experimental Workflow

cluster_1 Route 2: Chlorination-Methylation F Barbituric Acid G Chlorination (POCl₃) F->G H 6-Chlorouracil G->H I N1-Methylation (Methyl Iodide, Base) H->I J This compound I->J

Caption: Workflow for Route 2, starting with a pre-formed ring.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chlorouracil [1]

  • Materials: Barbituric acid, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Add barbituric acid to an excess of phosphorus oxychloride.

    • Heat the mixture to 80°C and maintain for 5 hours.

    • After cooling, remove the excess POCl₃ under reduced pressure.

    • The residue is treated with methanol to precipitate the product.

    • Filter and dry the solid to obtain 6-chlorouracil.

Step 2: Synthesis of this compound

  • Materials: 6-Chlorouracil, methyl iodide, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-chlorouracil in dimethylformamide (DMF).

    • Add potassium carbonate as a base.

    • Add methyl iodide to the mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Comparative Analysis of Synthetic Efficiency

To provide an objective benchmark, the two routes are compared based on several key performance indicators. The data presented in the table below is derived from reported yields for the synthesis of the target molecule or closely related analogs.

Parameter Route 1: Cyclization-Chlorination Route 2: Chlorination-Methylation References
Starting Materials N-Methylurea, Dimethyl MalonateBarbituric Acid, Methyl Iodide[2]
Number of Steps 22
Overall Yield ~60-75% (estimated)~70-90% (estimated)[1][3]
Key Reagents Sodium Methoxide, POCl₃POCl₃, Methyl Iodide, K₂CO₃[1][2]
Reaction Conditions Reflux temperaturesModerate to reflux temperatures
Purification Precipitation, FiltrationPrecipitation, Filtration
Scalability GoodGood
Safety & Handling Use of sodium methoxide (moisture sensitive) and POCl₃ (corrosive).Use of POCl₃ (corrosive) and methyl iodide (toxic, volatile).

Discussion and Recommendations

Both synthetic routes present viable pathways for the production of this compound.

Route 1 offers a straightforward approach where the key N1-methylation is established early in the synthesis. The starting materials, N-methylurea and dimethyl malonate, are relatively inexpensive. The reported yields for the analogous synthesis of 6-chloro-1,3-dimethyluracil are respectable, with the chlorination step being particularly efficient.[3]

Route 2 benefits from a potentially higher overall yield, primarily due to the high efficiency of the initial chlorination of barbituric acid to 6-chlorouracil (reported as 75.6%).[1] While a specific yield for the N1-methylation of 6-chlorouracil is not detailed in the available literature, N-alkylation reactions of this type are generally high-yielding. This route may be preferable if high-purity 6-chlorouracil is readily available.

For laboratory-scale synthesis where starting material availability is flexible, Route 2 may offer a slight advantage in terms of overall yield . The high-yielding synthesis of 6-chlorouracil provides a solid foundation for the subsequent methylation. However, the toxicity and volatility of methyl iodide require careful handling.

For larger-scale production, the cost-effectiveness of the starting materials in Route 1 might be a more significant factor. The two-step, one-pot potential of the cyclization and the efficiency of the chlorination step make it an attractive option for industrial applications.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the research or production campaign, including available starting materials, desired scale, and safety considerations. Both routes are robust and can be optimized to achieve high efficiency in the synthesis of the valuable intermediate, this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Chloro-1-methyluracil (CAS No. 31737-09-4), a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The procedures outlined are grounded in established chemical safety principles and regulatory standards, reflecting a commitment to best practices in a professional research setting.

Foundational Knowledge: Understanding the Compound

This compound is a chlorinated pyrimidine derivative, appearing as a white to off-white crystalline powder.[1] Its utility as a chemical building block, particularly as an intermediate for the type 2 diabetes medication alogliptin, makes it a common reagent in drug development laboratories.[1] However, its chemical structure—specifically the presence of a carbon-halogen bond—necessitates a rigorous and informed approach to its disposal.

Hazard Profile and Safety Rationale

The primary hazards associated with this compound dictate the stringent handling and disposal requirements. A comprehensive understanding of these risks is the causal basis for the specific operational choices recommended in this guide.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health hazards.[2][3] This necessitates specific engineering controls and personal protective equipment to minimize exposure.

Hazard Classification GHS Hazard Code Description Source
Skin IrritationH315Causes skin irritation.[2][3]
Serious Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

The presence of the chlorine atom classifies this compound as a halogenated organic compound .[4] This is the single most important factor determining its disposal pathway. Halogenated organic wastes cannot be disposed of via conventional methods like fuel blending, which is often used for non-halogenated solvents.[5] The combustion of chlorinated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride gas, dioxins, and furans, if not performed in specialized, high-temperature hazardous waste incinerators equipped with appropriate scrubbers.[6][7]

Operational Plan: From Use to Disposal

The lifecycle of this compound within the laboratory must be managed with disposal as a key consideration from the outset. This involves proactive measures in personal protection, waste segregation, and spill management.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the compound's irritant properties, a robust PPE protocol is mandatory to prevent personal contact.[8]

Protection Type Specification Rationale Source
Hand Protection Impervious gloves (e.g., Nitrile rubber, 0.11mm minimum thickness).To prevent skin contact and irritation.[3][9]
Eye/Face Protection Chemical safety goggles or a face shield.To prevent serious eye irritation from dust or splashes.[9][10]
Skin/Body Protection Protective work clothing, such as a lab coat.To prevent contamination of personal clothing.[9]
Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask may be used.To prevent respiratory tract irritation.[8][9]
Waste Segregation and Containerization: The Critical Path

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

The following decision-making process ensures that this compound is correctly categorized and handled.

Diagram 1: Waste Characterization & Segregation Workflow A Waste Generated (Pure this compound or contaminated materials) B Does the waste contain a carbon-halogen bond? A->B D Classify as: HALOGENATED ORGANIC WASTE B->D Yes C YES (Contains C-Cl bond) E Segregate into a dedicated, properly labeled Halogenated Waste container. D->E F Container Management: - Keep closed when not in use. - Store in a designated Satellite Accumulation Area. - Do not mix with non-halogenated waste. E->F

Caption: Decision workflow for proper waste segregation.

  • Select the Correct Container : Use a designated hazardous waste container compatible with halogenated organic compounds.[11] These are often supplied by your institution's Environmental Health & Safety (EHS) department.

  • Label Correctly : Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and a full list of its chemical contents.[5][11] Do not use abbreviations or chemical formulas.

  • Accumulate Waste : Add waste this compound (solid) or materials contaminated with it (e.g., weighing paper, gloves, paper towels) to the container.

  • Keep Closed : The container must be kept tightly sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Store Safely : Store the sealed container in a designated and properly managed Satellite Accumulation Area until it is collected by trained EHS personnel for final disposal.

Contingency Planning: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is essential. For this compound, the response focuses on containment, cleanup, and proper disposal of the resulting waste.

This workflow provides a systematic approach to managing a minor spill of solid this compound in a laboratory setting.

Diagram 2: Small Spill Cleanup Workflow A Spill Detected B Alert personnel in the immediate area. A->B C Don appropriate PPE: - Goggles - Lab Coat - Double Gloves (Nitrile) - Dust Mask (if applicable) B->C D Contain & Clean: Use dry cleanup procedures. AVOID generating dust. C->D E Sweep or gently vacuum up material. (Use explosion-proof vacuum if specified). D->E F Collect residue in a clean, dry, sealable, and labeled container. E->F G Decontaminate the spill area with soap and water. Prevent runoff into drains. F->G H Dispose of all cleanup materials (gloves, wipes, collected residue) as HALOGENATED ORGANIC WASTE. G->H

Caption: Procedural flow for managing minor laboratory spills.

  • Alert & Evacuate : Immediately alert personnel in the vicinity of the spill.[8]

  • Assess the Situation : This protocol is for minor spills of solid material. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE : Before approaching the spill, put on all required PPE as detailed in Section 2.1.[8]

  • Clean Up : Use dry cleanup procedures to avoid creating dust.[8] Gently sweep up the material or use a vacuum designed for chemical powders.

  • Collect Waste : Place all spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a clean, sealable container.[3][8]

  • Label and Dispose : Label the container clearly with "Hazardous Waste" and "Spill Debris: this compound." Dispose of this container in the designated halogenated organic waste stream.

  • Decontaminate : Wash the affected surface area thoroughly with soap and water.[8]

  • Wash Hands : Always wash hands with soap and water after handling the material and completing the cleanup.[8]

Final Disposal Pathway: Incineration

The ultimate disposal route for halogenated organic compounds is through a licensed hazardous waste disposal facility.[3][4]

  • Method : The universally accepted and regulatory-compliant method for disposing of halogenated organic waste is high-temperature incineration . This process must be conducted in a facility that can manage the corrosive and toxic byproducts generated during combustion, such as hydrogen chloride gas.[6]

  • Regulatory Framework : In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated, mandating their destruction via approved methods.[12][13]

  • Institutional Responsibility : As a laboratory professional, your responsibility ends with proper segregation, labeling, and storage of the waste. Your institution's EHS department is responsible for contracting with a certified hazardous waste management company to transport and incinerate the material in compliance with all local, state, and federal regulations.[3][6]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1-methyluracil
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-methyluracil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。